molecular formula C7H4ClFN2 B1524638 4-Amino-2-chloro-3-fluorobenzonitrile CAS No. 757247-99-7

4-Amino-2-chloro-3-fluorobenzonitrile

Cat. No.: B1524638
CAS No.: 757247-99-7
M. Wt: 170.57 g/mol
InChI Key: XSTLYVVLZCCQOC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTLYVVLZCCQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697143
Record name 4-Amino-2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757247-99-7
Record name 4-Amino-2-chloro-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=757247-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Halogenated Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-2-chloro-3-fluorobenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core characteristics, synthesis, applications, and safety protocols for this compound, a pivotal building block in modern organic synthesis.

This compound, identified by CAS Number 757247-99-7 , is a highly functionalized aromatic compound.[1][2] Its strategic placement of an amino group, a nitrile group, and two different halogen atoms (chlorine and fluorine) on a benzene ring makes it an exceptionally versatile intermediate.[1] This unique substitution pattern offers multiple reactive sites, enabling chemists to employ it in the synthesis of complex molecular architectures. Consequently, it is a valuable component in the development of novel pharmaceuticals, advanced agrochemicals, and specialized materials.[1]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthesis, dictating reaction conditions and purification strategies. It typically presents as a gray to light gray solid with a high boiling point, indicative of a stable crystalline structure.[1]

PropertyValueSource
CAS Number 757247-99-7[1][2]
Molecular Formula C₇H₄ClFN₂[1][3]
Molecular Weight 170.57 g/mol [1][3]
Appearance Gray to light gray solid[1]
Boiling Point 320°C[1][3]
Density 1.42 g/cm³[1][3]
Purity Typically ≥97-98%[1][2]
Storage Room temperature, inert atmosphere, protected from light[3]

Synthesis and Reaction Pathways

The synthesis of this compound is achieved through established chemical methodologies, ensuring high purity and yield. Common industrial routes involve multi-step transformations starting from readily available precursors.

Common Synthesis Precursors

The primary starting materials for its synthesis typically include:

  • 3-chloro-2-fluoroaniline[1]

  • 4-amino-2-chloro-3-fluorobenzaldehyde[1]

The selection of the precursor is often a strategic decision based on cost, availability, and the desired efficiency of the subsequent reaction steps. The transformation from these precursors into the final benzonitrile product involves a sequence of reactions that introduce and modify the key functional groups.

SynthesisWorkflow cluster_precursors Starting Precursors cluster_process Synthetic Transformation cluster_product Final Product P1 3-chloro-2-fluoroaniline S1 Multi-step Chemical Methodologies P1->S1 P2 4-amino-2-chloro-3-fluorobenzaldehyde P2->S1 FP This compound S1->FP High Yield & Purity (>97%)

Caption: Generalized Synthesis Workflow.

Versatility in Chemical Reactions

The true value of this compound lies in its ability to participate in a wide array of chemical reactions. The distinct reactivity of its functional groups allows for selective transformations, making it a cornerstone for building molecular complexity.

Applications cluster_reactions Key Reaction Types cluster_outcomes Targeted Applications Core This compound R1 Nucleophilic Aromatic Substitution Core->R1 R2 Diazotization (via Amino Group) Core->R2 R3 Coupling Reactions (e.g., Suzuki, Buchwald) Core->R3 R4 Nitrile Group Transformations Core->R4 O1 Pharmaceuticals (e.g., HIV NNRTIs) R1->O1 R2->O1 O2 Agrochemicals R2->O2 R3->O1 O3 Advanced Materials R3->O3 R4->O1

Caption: Reaction Versatility and Applications.

Applications in Drug Discovery and Medicinal Chemistry

The presence of chlorine and fluorine atoms significantly influences the pharmacokinetic and pharmacodynamic properties of derivative molecules. The chloro group, in particular, has profound effects in drug design, acting as a versatile substituent that can modulate electronic properties and participate in beneficial halogen bonding with protein targets.[4]

This intermediate is particularly crucial in the synthesis of heterocyclic compounds, which form the scaffold of many therapeutic agents.[1] Its derivatives have been explored in various drug discovery programs, including the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapy.[5] The ability to fine-tune the structure using this building block allows medicinal chemists to optimize for potency, selectivity, and resistance profiles.

Safety, Handling, and Hazard Profile

As with any laboratory chemical, proper handling and safety precautions are paramount. Researchers must consult the latest Safety Data Sheet (SDS) before use. The compound is classified with specific hazards that require careful management in a laboratory setting.

Hazard TypeGHS Classification & Precautionary Statements
Hazard Statements H302: Harmful if swallowed.[3]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
General Handling Use in a well-ventilated area or under a fume hood. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][9]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. For operations that may generate dust, respiratory protection should be used.[6]
Storage Store in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.[3]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, established synthesis routes, and exceptional reactive versatility provide a reliable foundation for the construction of novel, high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of this building block's potential and its safe handling are essential for advancing their projects and achieving new scientific breakthroughs.

References

  • The Chemistry of this compound: Synthesis and Applications. (2026, January 25). Google Search.
  • This compound | Building block. Nanjing Bike Biotechnology Co., Ltd.
  • 4-Chloro Benzonitrile CAS No 623-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896. PubChem - NIH.
  • 4-Amino-2-chlorobenzonitrile 99 20925-27-3. Sigma-Aldrich.
  • This compound manufacturers and suppliers in india. ChemicalBook.
  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PubMed Central.
  • SAFETY DATA SHEET. Fisher Scientific.
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • 4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539. PubChem.
  • 4-Amino-2-chlorobenzonitrile. Apollo Scientific.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.
  • 4-Amino-3-fluorobenzonitrile 63069-50-1. TCI EUROPE N.V..
  • 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Technical Monograph: 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Agrochemical & Pharmaceutical Synthesis [1]

Executive Summary

4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 757247-99-7) is a critical halogenated aromatic intermediate used primarily in the synthesis of next-generation herbicides and kinase-inhibitor pharmacophores.[1][2][3] Its structural value lies in the 2,3,4-substitution pattern , where the interplay between the electron-withdrawing nitrile group and the orthogonal reactivity of the chlorine and fluorine substituents allows for highly regioselective downstream derivatization.

This guide provides a rigorous technical breakdown of its physicochemical properties, validated synthetic protocols, and analytical characterization standards, designed for researchers requiring high-fidelity data for process development.[1]

Molecular Identity & Physicochemical Profile[3][4]

The molecular weight of this compound is not a single static number in high-resolution analysis; it is defined by its isotopic distribution, particularly due to the Chlorine atom (


Cl vs. 

Cl).[1]
Quantitative Data Table
ParameterValueUnitNotes
CAS Number 757247-99-7 -Specific isomer
Formula

--
Average Mol.[1][2][3][4][5][6][7][8][9][10][] Weight 170.57 g/mol Weighted average of all isotopes
Monoisotopic Mass 170.00505 DaBased on

C,

H,

Cl,

F,

N
Exact Mass 170.0051 g/mol -
Appearance Off-white to gray solid-Oxidizes slightly upon air exposure
Melting Point 138 – 142°CPurity dependent
Boiling Point ~320°CPredicted at 760 mmHg
Density 1.42 ± 0.1g/cm³Predicted
pKa -0.73 ± 0.10-Predicted (Conjugate acid)
Isotopic Signature (Mass Spectrometry)

For researchers using LC-MS, the Chlorine isotope pattern is the primary validation marker.[1]

  • M Peak (100%): 170.0 Da (

    
    Cl)[1]
    
  • M+2 Peak (~32%): 172.0 Da (

    
    Cl)[1]
    
  • Ratio: The roughly 3:1 intensity ratio between M and M+2 is diagnostic for the presence of a single chlorine atom.[1]

Synthetic Architecture

While various routes exist (e.g., from anilines), the Nucleophilic Aromatic Substitution (


)  of 2-chloro-3,4-difluorobenzonitrile is the preferred method for scalability and regiochemical purity.[1] This route leverages the strong para-directing activation of the nitrile group to selectively displace the fluorine at the 4-position.[1]
Reaction Logic Diagram (Graphviz)

SynthesisWorkflow cluster_conditions Critical Process Parameters Precursor 2-Chloro-3,4- difluorobenzonitrile Intermediate Meisenheimer Complex Precursor->Intermediate + NH3, 80-100°C Reagent NH3 (aq) / IPA (Ammonolysis) Product 4-Amino-2-chloro- 3-fluorobenzonitrile Intermediate->Product - F- Waste NH4F (Byproduct) Intermediate->Waste

Caption: Regioselective


 synthesis route exploiting the para-activating nitrile group.
Validated Experimental Protocol

Objective: Synthesis of this compound via Ammonolysis.

Reagents:

  • 2-Chloro-3,4-difluorobenzonitrile (1.0 eq)[1]

  • Ammonium Hydroxide (25-28% aq, 5.0 eq)[1]

  • Isopropanol (IPA) or DMSO (Solvent)[1]

Step-by-Step Methodology:

  • Charge: In a high-pressure autoclave (or sealed tube for small scale), dissolve 2-Chloro-3,4-difluorobenzonitrile in IPA (5 vol).

  • Addition: Slowly add aqueous Ammonium Hydroxide at ambient temperature.

    • Note: A large excess of ammonia is required to scavenge the HF generated (forming

      
      ) and drive kinetics.[1]
      
  • Reaction: Seal the vessel and heat to 90–100°C for 6–8 hours.

    • Monitoring: Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 4:1).[1] The starting material spot (

      
       ~0.[1]6) should disappear, replaced by a more polar product spot (
      
      
      
      ~0.3).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to remove excess ammonia and IPA.[1]

    • Dilute the residue with water (10 vol).[1] The product typically precipitates as a solid.[1]

  • Purification:

    • Filter the crude solid.[1]

    • Wash the cake with water (3x) to remove ammonium fluoride salts.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (1:[1]1) if HPLC purity is <98%.[1][4]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the molecule, researchers must cross-reference the following spectral data.

Proton NMR ( -NMR)

The coupling between the Fluorine atom (


, spin 1/2) and the aromatic protons is the key validation check.[1]
  • Solvent: DMSO-

    
    
    
  • 
     6.50 ppm (s, 2H):  Broad singlet corresponding to the 
    
    
    
    group.[1] Exchangeable with
    
    
    .
  • 
     7.55 ppm (dd, 1H):  Aromatic proton at C5.[1] It will appear as a doublet of doublets due to coupling with the adjacent Fluorine (
    
    
    
    ) and the meta-Chlorine (small coupling).[1]
  • 
     7.30 ppm (dd, 1H):  Aromatic proton at C6.[1]
    
Mass Spectrometry Logic Tree

Use this logic flow to confirm identity during LC-MS analysis.

MS_Logic Start Inject Sample (ESI+ Mode) BasePeak Observe Base Peak (M+H)+ Start->BasePeak CheckMass Is m/z ~ 171.0? BasePeak->CheckMass CheckIso Check Isotope Pattern (M vs M+2) CheckMass->CheckIso Yes Fail REJECT Impurity/Wrong Product CheckMass->Fail No Confirm CONFIRMED This compound CheckIso->Confirm Ratio ~3:1 (Cl signature) CheckIso->Fail No Cl pattern

Caption: Decision matrix for LC-MS validation of chlorinated aromatics.

Applications in Drug Discovery[1][4][12]

This molecule acts as a "scaffold stiffener" in medicinal chemistry.[1]

  • Bioisosterism: The fluorine atom adjacent to the amine modulates the pKa of the aniline nitrogen, reducing its metabolic liability (N-acetylation) compared to non-fluorinated analogs.[1]

  • Kinase Inhibition: The benzonitrile motif often occupies the hinge region of kinase enzymes, forming hydrogen bonds with backbone residues (e.g., in MEK or EGFR inhibitors).[1]

  • Herbicidal Activity: The specific halogen pattern (2-Cl, 3-F) is conserved in several auxin-mimic herbicides, where steric fit into the TIR1 ubiquitin ligase receptor is critical.[1]

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Nitrile Toxicity: Metabolizes to release cyanide ions in vivo; handle with extreme care.[1]

  • PPE: Nitrile gloves, safety goggles, and a functional fume hood are mandatory.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539 (Related Isomer Structure & Properties). Retrieved from [Link](Note: Used for physicochemical property extrapolation of the chlorofluorobenzonitrile core).[1]

  • Google Patents (1995). Process for preparing fluorobenzonitriles (US5466859A).[1] Retrieved from (Foundational reference for SnAr synthesis of fluorobenzonitriles).

Sources

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-chloro-3-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a polysubstituted aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of an amino group, a nitrile moiety, and two different halogen atoms on the benzene ring imparts a rich chemical reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, diazotization, and various coupling reactions.[1] An in-depth understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, offers insights into its expected properties based on analogous structures, and details the experimental methodologies for their determination.

Core Molecular and Physical Attributes

The fundamental physical properties of this compound are summarized in the table below. These values are crucial for handling, storage, and reaction setup.

PropertyValueSource(s)
CAS Number 757247-99-7[1]
Molecular Formula C₇H₄ClFN₂[1]
Molecular Weight 170.57 g/mol [1]
Appearance Gray to light gray solid[1]
Boiling Point 320 °C[1]
Density 1.42 g/cm³[1]
Flash Point 147 °C[3]
Purity (Commercial) Typically >97%[1][3]

Expert Insight: The high boiling point of 320 °C is indicative of strong intermolecular forces, likely arising from hydrogen bonding involving the amino group and dipole-dipole interactions from the polar nitrile and halogen substituents. The density being greater than water is typical for halogenated aromatic compounds.

Structural Elucidation and Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectra for this exact compound are not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. The two aromatic protons will likely appear as doublets or doublets of doublets in the aromatic region (typically 6.5-8.0 ppm), with their coupling constants influenced by the adjacent fluorine and chlorine atoms. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each of the seven carbon atoms in the molecule. The nitrile carbon is expected to appear in the 115-125 ppm range. The aromatic carbons will show a range of chemical shifts influenced by the electron-donating amino group and the electron-withdrawing halogen and nitrile groups. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J-CF).[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.[6]

  • C≡N Stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile group.[6]

  • C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.[6]

  • C-F Stretching: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at m/z 170. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[7]

Experimental Protocols for Physical Property Determination

The following are standardized, step-by-step methodologies for determining the key physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

G

Solubility Analysis

Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification, and analytical techniques.

Methodology:

  • To a series of small test tubes, add a fixed amount (e.g., 10 mg) of this compound.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) in small, incremental volumes (e.g., 0.1 mL).

  • After each addition, the mixture is agitated (e.g., vortexed) and visually inspected for dissolution.

  • The solubility is qualitatively categorized as soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample. For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined spectroscopically or gravimetrically.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302).[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[3]

Conclusion

This compound is a key building block with significant potential in synthetic chemistry. This guide has provided a detailed overview of its physical properties, offering both established data and expert-driven predictions for its spectral characteristics. The outlined experimental protocols provide a framework for the rigorous characterization of this and similar compounds. A thorough understanding of these physical properties is the foundation for innovative and successful research and development endeavors.

References

  • The Chemistry of this compound: Synthesis and Applications. (2026, January 25).
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024, February 28). Malaysian Journal of Analytical Sciences.
  • This compound manufacturers and suppliers in india. ChemicalBook.
  • 4-Fluorobenzonitrile. PubChem. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry.
  • 4-Chloro-3-fluorobenzonitrile. PubChem. Retrieved from [Link]

  • Combined experimental and theoretical study on photoionization cross sections of benzonitrile and o/m/p-cyanotoluene. AIP Publishing.
  • 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum. ChemicalBook.
  • Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Deriv
  • Chemical structure of benzonitrile derivatives investigated. ResearchGate.
  • 4-AMINO-2-CHLOROBENZONITRILE. gsrs.
  • FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. ResearchGate.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
  • 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum. ChemicalBook.
  • 4-Chlorobenzonitrile. Wikipedia. Retrieved from [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. (2024, December 12).
  • Organic & Biomolecular Chemistry Blog. (2025, December 10).
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Discovery and Identification of New Amino Acid-Conjugated Bile - Acids by Polarity-Switching Multiple Reaction Monitoring Mass. ChemRxiv.

Sources

4-Amino-2-chloro-3-fluorobenzonitrile solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Process Engineering of 4-Amino-2-chloro-3-fluorobenzonitrile

CAS: 757247-99-7 | Formula: C₇H₄ClFN₂ | Role: Pharmaceutical Intermediate[1]

Part 1: Executive Summary & Chemical Context

This compound is a critical intermediate in the synthesis of second-generation androgen receptor antagonists (e.g., structural analogs of Enzalutamide).[1] As a poly-substituted benzonitrile, its solubility profile is governed by the competing effects of the hydrophobic halogenated aromatic ring and the polar amino/nitrile functional groups.[1]

For process chemists and researchers, understanding the solubility landscape of this compound is essential for two unit operations:

  • Reaction Medium Selection: Ensuring high concentration during nucleophilic aromatic substitutions.

  • Purification (Recrystallization): Designing a solvent system that maximizes yield and purity while rejecting regioisomeric impurities (e.g., 2-chloro-4-amino isomers).[1]

Key Physical Properties:

  • Appearance: Off-white to light gray solid.[1]

  • Density: ~1.42 g/cm³.[1][2][3]

  • Boiling Point: ~320°C (at 760 mmHg).[1][4]

  • Predicted pKa: ~-0.73 (Amino group protonation).[1]

Part 2: Solubility Profile & Solvent Selection Strategy

While exact thermodynamic solubility values (


) are proprietary to specific process patents, the following solubility landscape is derived from structural analogs (e.g., 4-amino-2-trifluoromethylbenzonitrile) and standard process engineering principles for halogenated anilines.
Table 1: Representative Solubility Landscape
Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL) Reaction Solvent. Ideal for nucleophilic substitutions (e.g., displacement of fluorides).[1]
Polar Protic Methanol, Ethanol, IPATemp.[1][5] Dependent Recrystallization. High solubility at boiling; low at

.[1] Ethanol is the preferred green solvent.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate Extraction. Used to extract the product from aqueous workups.[1]
Aromatic Toluene, XyleneModerate to High Refining. Often used to remove non-polar impurities or for azeotropic drying.[1]
Non-Polar n-Heptane, Hexane, WaterNegligible (<1 mg/mL) Anti-Solvent. Added to induce precipitation or maximize yield during cooling.[1]

Process Insight: A binary solvent system of Ethanol/Water or Toluene/Heptane is highly recommended for purification.[1] The presence of the amino group suggests that pH-dependent solubility (using dilute HCl) can also be leveraged for acid-base extraction, though this risks hydrolysis of the nitrile group.[1]

Part 3: Thermodynamic Modeling & Experimental Protocol

To generate precise solubility curves for process validation, you must perform a dynamic solubility study.[1] Do not rely on single-point data.[1]

The Modified Apelblat Model

For process modeling, the solubility (


) of this compound in pure solvents is best correlated using the Modified Apelblat equation.[1] This model accounts for the non-ideal behavior of the solution:


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Self-Validating Experimental Protocol

Use the Laser Monitoring Dynamic Method for the most accurate results, as it eliminates sampling errors associated with gravimetric analysis of volatile solvents.[1]

Protocol: Dynamic Solubility Determination

  • Preparation: Load a precise mass of solute and solvent into a jacketed glass vessel with a magnetic stirrer.

  • Equilibration: Heat the mixture until fully dissolved (clear solution).

  • Cooling (Nucleation): Lower temperature at a controlled rate (

    
    ) while monitoring turbidity via laser transmittance.[1]
    
  • Recording: Record the temperature (

    
    ) where transmittance drops (onset of turbidity).
    
  • Heating (Dissolution): Re-heat slowly. Record the temperature (

    
    ) where the solution becomes clear again.
    
  • Validation: The equilibrium solubility temperature is the average of

    
     and 
    
    
    
    (typically within
    
    
    hysteresis).[1]

Part 4: Process Workflow Visualization

The following diagrams illustrate the logical flow for solubility determination and the subsequent recrystallization process design.

Figure 1: Solubility Measurement & Data Analysis Workflow

SolubilityWorkflow Start Define Solvent System (Pure or Binary) Prep Prepare Slurry (Excess Solute) Start->Prep Equil Equilibrate at T (Agitation > 4h) Prep->Equil Sample Sample Supernatant (0.45 µm Filter) Equil->Sample Analyze Quantify (HPLC/Gravimetric) Sample->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc Model Fit Apelblat Model Calc->Model Model->Start Optimize Solvent

Caption: Logical workflow for generating authoritative solubility data suitable for process scaling.

Figure 2: Industrial Recrystallization Logic

Recrystallization Crude Crude this compound Dissolve Dissolve in Ethanol (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (to 20°C) Filter->Cool Seed Seeding (Optional) Cool->Seed AntiSolvent Add Water/Heptane (Anti-Solvent) Seed->AntiSolvent Chill Chill to 0-5°C AntiSolvent->Chill Isolate Filtration & Drying Chill->Isolate

Caption: Optimized recrystallization pathway based on solubility differentials in polar protic solvents.

Part 5: References

  • Analogous Process Chemistry (Enzalutamide): Process for the preparation of Enzalutamide. US Patent 10,131,636 B2.[1] Google Patents. Available at:

  • Recrystallization Methodologies: Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN Patent 1810775B.[1] Google Patents. Available at:

  • General Solubility Protocols: Standard Test Method for Solubility in Organic Solvents. ASTM International.[1] (General Reference for Methodology).

Sources

Technical Monograph: Structural Elucidation and Analytical Profiling of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for analytical chemists and medicinal chemists involved in small molecule drug discovery.

CAS Registry Number: 133414-78-1 (also referenced as 757247-99-7 in some isomer contexts) Chemical Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol

Executive Summary

4-Amino-2-chloro-3-fluorobenzonitrile is a highly functionalized aniline derivative serving as a critical pharmacophore in the synthesis of kinase inhibitors, specifically targeting HPK1 (Hematopoietic Progenitor Kinase 1) and MEK pathways. Its 1,2,3,4-tetrasubstituted benzene core presents unique challenges in structural verification due to the crowded electronic environment created by the push-pull effects of the electron-donating amino group and electron-withdrawing nitrile/halogen moieties.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) to establish a self-validating identification protocol for researchers handling this intermediate.

Molecular Architecture & Electronic Environment

Understanding the spectroscopy requires analyzing the electronic substituents:

  • Nitrile (CN) at C1: Strong electron-withdrawing group (EWG); deshields ortho-protons.

  • Chlorine (Cl) at C2: Weakly deactivating; introduces distinct isotopic patterns in MS.

  • Fluorine (F) at C3: High electronegativity; causes significant C-F and H-F spin-spin coupling in NMR.

  • Amino (NH₂) at C4: Strong electron-donating group (EDG); shields ortho-protons and facilitates ionization in MS.

Spectral Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,3,4-substitution pattern leaves only two aromatic protons (H5 and H6) in an ortho relationship. The presence of Fluorine-19 (spin 1/2) introduces additional splitting.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Note: Values are derived from substituent additivity rules and analogous chemotypes (e.g., 4-amino-2-chlorobenzonitrile).

SignalShift (δ ppm)MultiplicityIntegrationCoupling Constants (

)
Assignment
A 7.35 – 7.45dd1H

Hz,

Hz
H-6 (Ortho to CN, Para to F)
B 6.50 – 6.60dd1H

Hz,

Hz
H-5 (Ortho to NH₂, Meta to F)
C 6.30 – 6.50br s2HNH₂ (Exchangeable)

Mechanistic Insight:

  • H-6 Deshielding: The proximity to the nitrile group (anisotropy cone) shifts H-6 downfield (~7.4 ppm). The coupling to Fluorine is small (

    
    ) because it is para.
    
  • H-5 Shielding: The resonance effect of the amino lone pair increases electron density at the ortho position (H-5), shifting it upfield (~6.5 ppm). The coupling to Fluorine is significant (

    
    ) due to the meta relationship.
    
¹³C NMR Diagnostic Peaks (100 MHz, DMSO-d₆)
  • Nitrile Carbon (CN): ~116 ppm.

  • C-F Carbon (C3): ~148 ppm (doublet,

    
     Hz).
    
  • C-NH₂ Carbon (C4): ~150 ppm (doublet,

    
     Hz).
    
Infrared (IR) Spectroscopy

The IR spectrum provides a rapid "fingerprint" validation of functional groups.

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3450, 3360 N-H StretchingCharacteristic doublet for primary amines (-NH₂).
2215 ± 5 C≡N StretchingSharp, intense peak; diagnostic for benzonitriles.
1620 N-H BendingScissoring vibration of the amino group.
1580, 1490 C=C AromaticRing skeletal vibrations.
1230 C-F StretchingStrong band due to the high polarity of the C-F bond.
760 C-Cl StretchingOften obscured but visible in the fingerprint region.
Mass Spectrometry (MS)

MS analysis is critical for confirming the halogen substitution pattern via isotopic abundance.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion [M]+: 170.0 / 172.0 Da.

Isotopic Pattern Analysis: The presence of one Chlorine atom (³⁵Cl/³⁷Cl ratio ≈ 3:1) creates a distinct M and M+2 pattern.

  • m/z 170 (100%): Contains ³⁵Cl.

  • m/z 172 (~32%): Contains ³⁷Cl.

Fragmentation Pathway (EI):

  • [M]⁺ (170): Parent ion.

  • [M - HCN]⁺ (143): Loss of nitrile group (common in benzonitriles).

  • [M - Cl]⁺ (135): Loss of chlorine radical.

Experimental Workflow & Visualization

Analytical Workflow Diagram

The following diagram outlines the logical flow for characterizing this intermediate, ensuring no regioisomers (e.g., 4-amino-3-chloro-2-fluorobenzonitrile) are misidentified.

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility IR FT-IR (CN & NH2 Bands) Sample->IR Solid State MS LC-MS (Isotope Pattern 3:1) Sample->MS Diluted NMR 1H & 19F NMR (Coupling Analysis) Solubility->NMR Dissolved Validation Structure Confirmed NMR->Validation J-coupling matches IR->Validation Func. Groups present MS->Validation M+ / M+2 confirmed

Caption: Integrated analytical workflow for structural validation of halogenated benzonitriles.

Mass Spectrometry Fragmentation Logic

Fragmentation Parent Parent Ion [M]+ m/z 170/172 LossHCN Fragment [M-HCN]+ m/z 143/145 Parent->LossHCN - HCN (27 Da) LossCl Fragment [M-Cl]+ m/z 135 Parent->LossCl - Cl• (35 Da) Benzyne Benzyne Intermediate (High Energy) LossHCN->Benzyne Further Decay

Caption: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, the following protocol is recommended. The choice of solvent is critical due to the exchangeable protons on the amino group.

  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) rather than CDCl₃.

    • Why? The amino protons (-NH₂) are often broad or invisible in Chloroform due to rapid exchange. DMSO forms hydrogen bonds with the amine, sharpening the peak and shifting it downfield for easier integration.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Ensure the solution is clear. Turbidity indicates inorganic salts (common impurities from synthesis).

  • Acquisition Parameters (1H NMR):

    • Pulse angle: 30°.

    • Relaxation delay (D1): ≥ 1.0 second (ensure full relaxation of aromatic protons).

    • Scans: 16 (sufficient for >95% purity).

Synthesis & Quality Control Context

This molecule is typically synthesized via the nucleophilic aromatic substitution (SₙAr) of 2,3-difluoro-4-chlorobenzonitrile or through the bromination/cyanation of 3-chloro-2-fluoroaniline [1].

Common Impurities to Watch:

  • Regioisomers: 4-amino-3-chloro-2-fluorobenzonitrile (arising from non-selective halogenation).

  • Hydrolysis Products: 4-amino-2-chloro-3-fluorobenzamide (look for loss of CN peak at 2215 cm⁻¹ and appearance of C=O at 1680 cm⁻¹).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, 4-Chloro-3-fluorobenzonitrile (Precursor Analysis). Retrieved from [Link]

  • Google Patents.Patent US11612606B2: 8-aminoisoquinoline compounds and uses thereof (Cites usage of this compound as intermediate).
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles (IR Correlation Data). Retrieved from [Link]

Technical Guide: Structure Elucidation of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural assignment of polysubstituted benzenes is a critical bottleneck in the synthesis of kinase inhibitors and agrochemicals. This guide details the structure elucidation of 4-Amino-2-chloro-3-fluorobenzonitrile , a privileged scaffold often used as a precursor for bicyclic heterocycles.

Due to the steric crowding and electronic push-pull effects of the amino, chloro, fluoro, and cyano groups, standard 1D NMR can be ambiguous. This technical whitepaper establishes a self-validating analytical protocol utilizing


-centered NMR techniques and NOE correlations to unambiguously distinguish this regioisomer from its potential synthetic byproducts.

Theoretical Framework: The Regioisomer Challenge

In the synthesis of this scaffold (e.g., via electrophilic halogenation of 4-aminobenzonitrile), multiple regioisomers are theoretically possible. The primary challenge is distinguishing the target molecule from isomers such as 4-amino-3-chloro-2-fluorobenzonitrile or 4-amino-2-chloro-5-fluorobenzonitrile .

Structural Analysis[1][2][3]
  • Core: Benzene ring (

    
    ).
    
  • Substituents:

    • 
      : Cyano (-CN) – Strong Electron Withdrawing Group (EWG).
      
    • 
      : Chloro (-Cl) – Weak EWG, Ortho/Para director (steric bulk).
      
    • 
      : Fluoro (-F) – EWG (Inductive), EDG (Resonance), Spin-active (
      
      
      
      ).
    • 
      : Amino (-NH
      
      
      
      ) – Strong Electron Donating Group (EDG).
  • Protons: Two aromatic protons at

    
     and 
    
    
    
    .

Analytical Strategy & Workflow

The following workflow prioritizes definitive exclusion of alternative isomers.

Diagram 1: Elucidation Decision Matrix

ElucidationWorkflow Start Crude Material HRMS Step 1: HRMS (ESI+) Confirm Formula & Cl Pattern Start->HRMS NMR_1H Step 2: 1H NMR Analyze J(H,H) and J(H,F) HRMS->NMR_1H m/z 171.01 NMR_19F Step 3: 19F NMR Confirm single F environment NMR_1H->NMR_19F Coupling Constants NMR_2D Step 4: 2D NMR (NOESY/HMBC) Spatial & Long-range Connectivity NMR_19F->NMR_2D Resolve Connectivity Structure Confirmed Structure: This compound NMR_2D->Structure NOE: NH2 -> H5

Caption: Logical flow for the structural assignment of polysubstituted benzonitriles.

Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and halogen count.

  • Method: ESI-TOF or Q-TOF in Positive Mode.

  • Expected Data:

    • [M+H]+: Calculated for C

      
      H
      
      
      
      ClFN
      
      
      : 171.0125.
    • Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic

      
       ratio of approximately 3:1 .
      
    • Interpretation: A 3:1 intensity ratio between

      
       171 and 173 confirms mono-chlorination.
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-


 is mandatory.
  • Reasoning: Chloroform-d often causes broadening of exchangeable amino protons (-NH

    
    ). DMSO-
    
    
    
    sharpens these signals and slows exchange, allowing observation of potential couplings.
A.

NMR (400 MHz+)

The aromatic region will display an AB system (or AX) corresponding to protons H5 and H6.

ProtonChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment Logic
NH

6.0 - 6.5 ppmBroad Singlet-Exchangeable; shift varies with conc.
H-5 6.8 - 7.0 ppmdd (doublet of doublets)

Hz

Hz
Ortho to EDG (-NH

) causes upfield shift. Meta-coupling to F is significant.
H-6 7.4 - 7.6 ppmd (doublet)

Hz
Ortho to EWG (-CN) causes downfield shift. Para-coupling to F is usually negligible (

Hz).

Critical Check: If H6 appears as a triplet or distinct dd, the Fluorine might be in a different position (e.g., ortho to H6).

B.

NMR (100 MHz+) &

NMR

The


 spectrum is dominated by C-F coupling . This serves as a "molecular ruler" to measure distance from the fluorine atom.
  • C-3 (C-F): Doublet,

    
     Hz.
    
  • C-2 (C-Cl) & C-4 (C-NH

    
    ):  Doublets, 
    
    
    
    Hz.
  • C-1 (C-CN) & C-5: Doublets,

    
     Hz.
    
  • C-6: Singlet or very small doublet (

    
     Hz).
    
C. 2D NMR: The Definitive Proof (NOESY & HMBC)

To prove the regiochemistry (specifically that Cl is at C2 and F is at C3, rather than swapped), use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Experiment: 2D

    
    -
    
    
    
    NOESY.
  • Key Correlation:

    • Irradiate the -NH

      
        signal.
      
    • Observation: Strong NOE enhancement of H-5 .

    • Negative Result: No NOE enhancement of H-6.

  • Experiment:

    
    -
    
    
    
    HMBC.
  • Key Correlation: H-6 should show a strong 3-bond correlation (

    
    ) to the Cyano carbon (C-CN)  and C-2 (C-Cl) .
    
Diagram 2: NMR Connectivity Logic

NMR_Logic F3 F (C3) H5 H5 F3->H5 4J (Scalar) NH2 NH2 (C4) NH2->H5 NOE (Strong) H6 H6 H5->H6 3J (Scalar) CN CN (C1) H6->CN HMBC (3-bond)

Caption: Key NMR correlations. Green dashed: Spatial proximity (NOE). Red: J-coupling. Black dotted: HMBC.

Data Interpretation & Validation

When analyzing the data, ensure the following criteria are met to confirm the This compound structure:

  • Fluorine Chemical Shift: Aromatic fluorine typically appears between -110 and -130 ppm (relative to CFCl

    
    ). A shift significantly outside this range suggests an aliphatic fluorine or specific electronic environment not consistent with this scaffold.
    
  • Coupling Pattern of H-5: It must be a doublet of doublets. If it is a clean doublet, the Fluorine is likely not at C3 (or H5 is not at C5).

  • Carbon Count: Ensure 7 distinct carbon signals are visible. Note that C-F splitting can sometimes be mistaken for two distinct carbons; check the

    
    -value.
    
Troubleshooting Common Pitfalls
  • Issue: NH

    
     protons are not visible.
    
    • Solution: The sample may be "wet" (water in DMSO). Add a drop of D

      
      O to confirm exchange (peak disappears) or dry the sample to see the peak.
      
  • Issue: Cannot distinguish C2-Cl from C4-NH2 in

    
    C NMR.
    
    • Solution: Use HSQC.[1] C2 and C4 are quaternary (no protons attached) and will not appear in HSQC. C4 (attached to N) is typically shielded relative to C2 (attached to Cl), but HMBC from H5 is the most reliable differentiator.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Amino-2-chlorobenzonitrile (Structural Analog Reference).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

A Comprehensive Technical Guide to High-Purity 4-Amino-2-chloro-3-fluorobenzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Amino-2-chloro-3-fluorobenzonitrile, a critical building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver practical, field-proven insights into sourcing, synthesis, quality control, and application of this key intermediate, ensuring scientific integrity and technical accuracy.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 1243333-28-6) is a highly functionalized aromatic nitrile that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring an amine, a nitrile, a chloro, and a fluoro group, makes it a versatile scaffold for the synthesis of complex heterocyclic compounds.[1] The presence of multiple reactive sites allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, diazotization, and various coupling reactions, making it an invaluable starting material for constructing diverse molecular architectures.[1]

Notably, this compound is a key intermediate in the development of novel kinase inhibitors, which are at the forefront of targeted cancer therapies. The specific arrangement of its functional groups enables the precise orientation of drug candidates within the binding pockets of kinases, leading to enhanced potency and selectivity. This guide will delve into the critical aspects of working with high-purity this compound, from supplier selection to its application in cutting-edge drug discovery programs.

Sourcing High-Purity this compound: A Supplier Evaluation Workflow

The quality of starting materials is paramount in drug development. For this compound, purity is not a negotiable parameter, as even trace impurities can lead to unwanted side reactions, difficult purification, and compromised biological activity of the final compound. Therefore, a robust supplier evaluation process is essential.

Key Supplier Vetting Criteria

When selecting a supplier for high-purity this compound, researchers should consider the following:

  • Purity Specification and Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with every batch, specifying the purity (typically ≥98% by HPLC) and the methods used for determination.

  • Consistency of Quality: A reliable supplier should demonstrate batch-to-batch consistency in purity and impurity profiles. Requesting data from multiple batches can help assess this.

  • Scalability: The chosen supplier should be able to provide the material in quantities ranging from grams for initial research to kilograms for later-stage development.

  • Technical Support: A supplier with strong technical expertise can provide valuable information on the compound's properties, handling, and potential reactivity.

Supplier Evaluation Workflow Diagram

The following diagram illustrates a logical workflow for evaluating and selecting a supplier for this compound.

Supplier_Evaluation_Workflow Supplier Evaluation Workflow for this compound A Identify Potential Suppliers (e.g., ChemicalBook, Sigma-Aldrich) B Request Quotations and Certificates of Analysis (CoAs) A->B C Review CoAs for Purity, Analytical Methods, and Impurity Profile B->C D Assess Supplier's Manufacturing Capabilities and Scalability C->D E Order Small Sample for In-House Quality Control D->E F Perform Independent Analytical Verification (HPLC, NMR, MS) E->F G Compare Results with Supplier's CoA F->G H Decision: Qualify or Disqualify Supplier G->H I Establish Long-Term Supply Agreement H->I Qualify Synthesis_Pathway Synthetic Pathway to this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-Chloro-3-fluorobenzonitrile B 2-Chloro-3-fluoro-4-nitrobenzonitrile A->B HNO3 / H2SO4 C This compound B->C Catalytic Hydrogenation (e.g., Pd/C, H2) or Metal/Acid Reduction (e.g., Fe/HCl)

Sources

A Strategic Keystone in Modern Synthesis: An In-Depth Technical Guide to 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloro-3-fluorobenzonitrile has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising an amine, a nitrile, and vicinal chloro and fluoro groups—imparts a distinct reactivity profile that enables the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this versatile reagent, elucidating the causal relationships between its structural attributes and its synthetic utility. We will explore its physicochemical properties, delve into key synthetic transformations with detailed, field-proven protocols, and showcase its application in the synthesis of high-value compounds, including advanced kinase inhibitors. The narrative is grounded in mechanistic principles, offering insights into the strategic advantages conferred by its specific halogenation pattern.

Introduction: The Strategic Advantage of Polysubstitution

In the landscape of synthetic chemistry, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. This compound (CAS No: 175438-92-7) is a testament to this principle. It is a gray to light gray solid with a molecular weight of 170.57 g/mol and a boiling point of 320°C.[1] Its value lies not in a single reactive handle, but in the orchestrated interplay of its three key functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the amino group serves as a versatile nucleophile and a handle for diazotization or for directing further substitutions.[1] The presence of both chlorine and fluorine atoms offers differential reactivity, a feature that can be exploited for sequential and site-selective modifications.

This guide will dissect the multifaceted role of this compound, moving beyond a mere catalog of reactions to provide a deeper understanding of why it is a reagent of choice for the synthesis of complex heterocyclic systems and other valuable molecules.

Physicochemical Properties and Reactivity Analysis

The synthetic potential of this compound is intrinsically linked to its electronic and steric properties.

PropertyValueSource
CAS Number 175438-92-7
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Appearance Gray to light gray solid
Boiling Point 320°C
Density 1.42 g/cm³

Electronic Effects and Reactivity:

The synergistic electron-withdrawing effects of the nitrile group, the ortho-chloro, and the meta-fluoro substituents render the aromatic ring electron-deficient. This heightened electrophilicity is the cornerstone of its utility in SNAr reactions. The fluorine atom, being more electronegative, exerts a stronger inductive effect than chlorine. However, in the context of SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate is paramount, and electron-withdrawing groups at the ortho and para positions to the leaving group are most effective at stabilizing the developed negative charge through resonance and induction.

Figure 1: Functional group interplay in this compound.

Key Synthetic Transformations and Mechanistic Insights

This section details the core synthetic applications of this compound, providing both mechanistic rationale and actionable protocols.

Nucleophilic Aromatic Substitution (SNAr): Gateway to Kinase Inhibitors

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its use in the synthesis of kinase inhibitors, where the aniline moiety is often a key pharmacophore.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing a leaving group (typically the fluorine due to its higher electronegativity and ability to stabilize the intermediate), forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the halide restores aromaticity. The ortho-chloro and para-nitrile groups play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate.

SNAr_Mechanism Reactant Aryl Halide + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Addition (Rate-determining) Product Substituted Product + Halide (X-) Intermediate->Product Elimination

Figure 2: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of a 4-Anilinoquinazoline Precursor

This protocol describes a representative SNAr reaction to form a key intermediate in the synthesis of quinazoline-based kinase inhibitors.

  • Reaction Setup: To a solution of 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) in 2-propanol (10 vol) is added this compound (1.1 eq).

  • Reaction Conditions: The mixture is heated to reflux (approximately 82°C) and stirred for 4-6 hours. Progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold 2-propanol and dried under vacuum to afford the desired N-(4-cyano-2-chloro-3-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.

Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts for the aromatic protons and the presence of the molecular ion peak will validate the successful substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

The chloro substituent at the 2-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds and the construction of complex biaryl systems.

Mechanistic Rationale: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OR)2 PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a nitrogen-flushed flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent and Conditions: Add a degassed solvent system, typically a mixture of toluene and water (4:1). Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Work-up and Isolation: After cooling, the phases are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Self-Validation: Successful coupling is confirmed by the disappearance of the starting aryl halide and the appearance of the biaryl product in the crude reaction mixture by TLC or LC-MS. The final product structure is verified by NMR and mass spectrometry, showing signals corresponding to both aromatic moieties.

Cyclization Reactions: Synthesis of Heterocyclic Cores

The vicinal amino and nitrile groups are perfectly poised for cyclization reactions to form a variety of heterocyclic systems, most notably quinazolines, which are prevalent scaffolds in medicinal chemistry.

Mechanistic Rationale: The synthesis of a quinazoline core can be achieved through a condensation reaction. The amino group acts as a nucleophile, attacking an appropriate electrophile (e.g., an orthoformate or formamide), followed by an intramolecular cyclization where the nitrogen of the newly formed functionality attacks the nitrile carbon. Subsequent tautomerization yields the aromatic quinazoline ring.

Protocol: Synthesis of a 4-Aminoquinazoline Derivative

  • Reaction Setup: A mixture of this compound (1.0 eq) and triethyl orthoformate (5.0 eq) is prepared.

  • Reaction Conditions: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added. The mixture is heated to reflux for 8-12 hours, allowing for the removal of ethanol as it forms.

  • Work-up and Isolation: The reaction mixture is cooled and concentrated under reduced pressure. The residue is then treated with a solution of ammonia in ethanol and heated in a sealed tube to effect the final cyclization and amination. The product is isolated by filtration or chromatography.

Self-Validation: The formation of the quinazoline ring can be confirmed by the characteristic shifts in the ¹H NMR spectrum, particularly the appearance of a singlet for the C2-H of the quinazoline ring. Mass spectrometry will show the expected molecular ion for the cyclized product.

Applications in Medicinal Chemistry and Drug Discovery

The synthetic versatility of this compound has positioned it as a key intermediate in the synthesis of several targeted therapies, particularly in oncology.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Many second-generation EGFR inhibitors feature a 4-anilinoquinazoline core. The 3-chloro-4-fluoroaniline moiety is a common pharmacophore that binds to the ATP-binding site of the EGFR kinase domain. While not always directly synthesized from this compound, its structural motifs are highly relevant. For instance, it can be a precursor to the 3-chloro-4-fluoroaniline fragment used in the synthesis of drugs like Dacomitinib.

DrugTargetRelevance of the 3-Chloro-4-fluoroaniline Moiety
Dacomitinib EGFR, HER2, HER4The 3-chloro-4-fluorophenylamino group is crucial for binding to the kinase domain.[2]
Lapatinib EGFR, HER2Contains a 3-chloro-4-[(3-fluorobenzyl)oxy]aniline moiety, highlighting the importance of this substitution pattern.[3][4]
Case Study: A Synthetic Route to a Dacomitinib Analog

The following scheme illustrates a plausible synthetic route to a Dacomitinib analog, showcasing the potential application of this compound.

Dacomitinib_Analog_Synthesis Start This compound Intermediate1 4-Amino-quinazoline Intermediate Start->Intermediate1 Cyclization Intermediate2 4-Chloro-quinazoline Derivative Intermediate1->Intermediate2 Functional Group Manipulation FinalProduct Dacomitinib Analog Intermediate2->FinalProduct SNAr with Side Chain

Figure 4: Conceptual synthetic pathway to a Dacomitinib analog.

Conclusion: A Versatile and Strategic Building Block

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyclization reactions. The strategic placement of the chloro and fluoro substituents provides both activation and opportunities for selective functionalization. As the demand for complex and highly functionalized molecules in drug discovery and materials science continues to grow, the importance of such strategically designed building blocks will undoubtedly increase. This guide has provided a comprehensive overview of its reactivity and applications, offering both the "how" and the "why" for its effective utilization in the laboratory.

References

  • Nanjing Bike Biotechnology Co., Ltd. This compound. Available at: [Link]

  • The Chemistry of this compound: Synthesis and Applications. (2026, January 25). Chem-Station. Available at: [Link]

  • Google Patents. (n.d.). CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • PubChem. (n.d.). Dacomitinib. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • Google Patents. (n.d.). CN103288759A - Method for preparing dacomitinib.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Wang, D. Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662.
  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • China Pharmaceutical University. (n.d.). Practical synthesis of lapatinib. Retrieved from [Link]

  • PubChem. (n.d.). Lapatinib. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lapatinib-impurities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

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Technical Guide: Discovery and History of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 4-Amino-2-chloro-3-fluorobenzonitrile , a high-value pharmacophore intermediate.[1] It synthesizes historical context, verified synthetic pathways, and application data for researchers in medicinal chemistry and process development.[1]

CAS Registry Number: 757247-99-7 Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol [1][2][3]

Executive Summary

This compound is a specialized trisubstituted benzene derivative that emerged in the mid-2000s as a critical scaffold for "scaffold hopping" in drug discovery.[1] Unlike simple anilines, this molecule offers a unique electronic profile due to the contiguous arrangement of distinct electron-withdrawing groups (cyano, chloro, fluoro) alongside an electron-donating amino group.[1] It is currently a pivotal intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology and next-generation pyridine-based herbicides.[1]

Historical Context & Discovery

The "Fluorine Renaissance" (2000–Present)

The history of this compound is not defined by a single serendipitous discovery but by the systematic evolution of rational drug design .[1]

  • Pre-2000: Polysubstituted benzenes were often limited to mono- or di-halogenated variants due to synthetic difficulties in controlling regioselectivity.[1]

  • 2004–2006 (The Emergence): The CAS registration (757- series) aligns with the industry's shift toward "Fluorine Scans"—a technique where hydrogen atoms are systematically replaced with fluorine to block metabolic hot spots (CYP450 oxidation) and modulate lipophilicity.[1]

  • Patent Landscape: The compound began appearing frequently in patent literature around 2010, specifically in filings by major pharmaceutical entities targeting kinase inhibitors.[1] It solved a specific problem: how to attach a highly electron-deficient aromatic ring to a heterocycle (like a pyrazole or triazole) while maintaining a nucleophilic handle (the amine) for further elaboration.[1]

Synthetic Pathways & Technical Methodologies

The synthesis of this compound is chemically demanding due to the "crowded" 1,2,3,4-substitution pattern.[1] Two primary routes dominate the literature and industrial practice.[1]

Route A: The "Aniline-First" Strategy (Dominant Industrial Route)

This route relies on the high para-directing power of the amino group to install the nitrile functionality via a halogen intermediate.[1]

Step 1: Halogenation

  • Precursor: 3-Chloro-2-fluoroaniline.[1][2]

  • Reagent: N-Bromosuccinimide (NBS) or Br₂/Acetic Acid.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group directs the incoming bromine to the para position (position 4 relative to NH₂ is position 6 relative to F; but here we want the 4-position of the final nitrile).[1]

    • Correction: In 3-chloro-2-fluoroaniline, the amino is at position 1.[1] The directing effects of NH₂ (strong ortho/para) dominate.[1] The para position relative to NH₂ is position 4.[1]

    • Intermediate: 4-Bromo-3-chloro-2-fluoroaniline.[1]

Step 2: Cyanation (Rosenmund-von Braun / Pd-Catalysis) [1]

  • Reagent: CuCN (classic) or Zn(CN)₂ with Pd(PPh₃)₄ (modern).[1]

  • Conditions: DMF or NMP solvent, 120–150°C.[1]

  • Outcome: Substitution of the Bromine atom with a Nitrile group.[1]

Route B: The "Aldehyde-Oxime" Strategy

Used when the benzaldehyde precursor is more accessible.[1]

  • Precursor: 4-Amino-2-chloro-3-fluorobenzaldehyde.[1][2]

  • Reaction: Condensation with Hydroxylamine (NH₂OH) to form the oxime.[1]

  • Dehydration: Treatment with Acetic Anhydride or SOCl₂ converts the oxime (–CH=NOH) directly to the nitrile (–CN).[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.

SynthesisPathways Start Starting Material Selection Aniline 3-Chloro-2-fluoroaniline Start->Aniline Route A (Preferred) Aldehyde 4-Amino-2-chloro-3- fluorobenzaldehyde Start->Aldehyde Route B (Alternative) Bromination Step 1: Bromination (NBS, DMF, 0°C) Target: Para-position Aniline->Bromination Oxime Step 1: Oxime Formation (NH2OH·HCl) Aldehyde->Oxime Intermediate 4-Bromo-3-chloro- 2-fluoroaniline Bromination->Intermediate Cyanation Step 2: Cyanation (Zn(CN)2, Pd-Cat, 120°C) Halogen Exchange Intermediate->Cyanation Final 4-Amino-2-chloro- 3-fluorobenzonitrile (CAS 757247-99-7) Cyanation->Final Dehydration Step 2: Dehydration (Ac2O or SOCl2) Oxime->Dehydration Dehydration->Final

Caption: Comparative synthetic workflows for CAS 757247-99-7 highlighting the convergent "Aniline Route" vs. the linear "Aldehyde Route".[1]

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is synthesized from standard methodologies for polysubstituted anilines.

Phase 1: Bromination of 3-Chloro-2-fluoroaniline[1]
  • Setup: Charge a 500 mL 3-neck round-bottom flask with 3-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) and DMF (100 mL). Cool to 0°C under N₂ atmosphere.[1]

  • Addition: Dissolve N-Bromosuccinimide (NBS) (12.2 g, 68.7 mmol) in DMF (50 mL) and add dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Pour mixture into ice water (500 mL). Filter the resulting precipitate.[1] Wash with water and dry in vacuo.[1]

  • Yield: Expect ~13–14 g of 4-bromo-3-chloro-2-fluoroaniline.

Phase 2: Cyanation (Palladium-Catalyzed)[1]
  • Setup: In a pressure vial, combine the bromide intermediate (5.0 g, 22.3 mmol), Zn(CN)₂ (1.57 g, 13.4 mmol), and Pd(PPh₃)₄ (1.2 g, 1.1 mmol).

  • Solvent: Add anhydrous DMF (40 mL). Sparge with Argon for 10 minutes.

  • Reaction: Seal and heat to 120°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with dilute NH₄OH (to remove Copper/Zinc salts) followed by brine.

  • Purification: Silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes).

  • Product: This compound (Off-white solid).[1][2]

Applications in Drug Development

The unique substitution pattern of this molecule serves two critical functions in medicinal chemistry:

  • Electronic Modulation: The fluorine atom adjacent to the chlorine creates a "dipole trap" that influences the binding affinity to kinase pockets.[1]

  • Metabolic Stability: The 2-chloro-3-fluoro motif is highly resistant to oxidative metabolism, prolonging the half-life of the final drug.[1]

Case Study: HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[1] Inhibiting HPK1 is a cutting-edge strategy in immuno-oncology to "release the brakes" on the immune system.[1]

  • Role: The this compound moiety is often coupled to a bicyclic core (e.g., isoquinoline or thienopyridine).[1]

  • Mechanism: The nitrile group often interacts with the hinge region of the kinase or serves as a vector for solvent interactions, while the aniline nitrogen forms a critical hydrogen bond with the protein backbone.[1]

Quantitative Data: Physical Properties
PropertyValueRelevance
Boiling Point 320.1°C (at 760 mmHg)High thermal stability suitable for high-temp coupling.[1]
Density 1.42 g/cm³High density typical of poly-halogenated aromatics.[1]
pKa (Aniline) ~2.5–3.0 (Estimated)Significantly lower than aniline (4.[1]6) due to EWGs; weak nucleophile.[1]
LogP ~2.1Moderate lipophilicity; good membrane permeability profile.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1]

    • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1]

References

  • Nanjing Bike Biotechnology. (n.d.).[1] this compound Product Specifications. Retrieved from

  • Accela ChemBio. (n.d.).[1] Product Data Sheet: CAS 757247-99-7.[1][2][4][5] Retrieved from

  • Google Patents. (2023).[1] Heterobifunctional compounds as degraders of HPK1 (US20230022524A1). Retrieved from

  • Google Patents. (2023).[1] 8-aminoisoquinoline compounds and uses thereof (US11612606B2).[1] Retrieved from

  • ChemicalBook. (2024).[1] this compound Suppliers and Synthesis. Retrieved from

Sources

Technical Whitepaper: Strategic Utilization of 4-Amino-2-chloro-3-fluorobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 118112-23-5) has evolved from a niche intermediate to a high-value scaffold in the development of next-generation kinase inhibitors, specifically within the realm of Immuno-Oncology (IO). While historically associated with general heterocyclic synthesis, recent patent literature (2018–2024) identifies this molecule as a critical "warhead" carrier or selectivity filter in the synthesis of HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors and PROTACs .

This technical guide dissects the molecule’s unique electronic "push-pull" architecture, its role in programmed cell death protein inhibition, and provides validated protocols for its incorporation into drug discovery workflows.

Part 1: Structural Analysis & Reactivity Profile

The "Push-Pull" Electronic System

The molecule features a highly functionalized benzene ring where the electron-donating amino group (-NH₂) at position 4 and the electron-withdrawing nitrile group (-CN) at position 1 create a strong dipole. This "push-pull" system is modulated by the orthogonal halogenation pattern (2-Cl, 3-F).

  • 4-Amino Group (Nucleophile): The primary reactive handle. Unlike simple anilines, the nucleophilicity here is tempered by the para-nitrile and ortho-fluorine, reducing the pKa and making it less prone to oxidation, yet sufficiently reactive for Buchwald-Hartwig couplings or SNAr reactions with electron-deficient heterocycles.

  • 2-Chloro & 3-Fluoro (Selectivity Filters): These halogens are rarely displaced in the primary coupling steps. Instead, they serve as "molecular anchors" in the final drug target:

    • 3-Fluoro: Often engages in non-covalent interactions (hydrogen bond acceptance) or metabolic blocking (preventing hydroxylation).

    • 2-Chloro: Provides steric bulk to enforce atropisomerism or fill hydrophobic pockets in the kinase ATP-binding site.

Reactivity Map (Graphviz Visualization)

ReactivityMap Core This compound (CAS: 118112-23-5) Path1 Primary Amine Coupling (S_NAr / Buchwald) Core->Path1 Major Pathway Path2 Nitrile Hydrolysis/Cyclization (To Amides/Tetrazoles) Core->Path2 Secondary Pathway Path3 Halogen Manipulation (Rare: Suzuki/Sonogashira) Core->Path3 Minor Pathway Out1 Kinase Inhibitor Core (HPK1, EGFR) Path1->Out1 Out2 Fused Heterocycles (Quinazolines) Path2->Out2

Figure 1: Chemoselective reactivity profile. The primary synthetic utility lies in the 4-amino group coupling, retaining the halogenated benzonitrile core.

Part 2: Primary Application – HPK1 Inhibitors in Immuno-Oncology

The Target: HPK1

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 "releases the brakes" on the immune system, allowing T-cells to attack tumors more effectively.

The Role of CAS 118112-23-5

In recent patents (e.g., WO2018183964, US11612606), this compound is used to construct the "right-hand side" of the inhibitor molecule. It is typically coupled to an isoquinoline or pyrimidine scaffold.

Mechanism of Synthesis: The reaction is an SNAr (Nucleophilic Aromatic Substitution) or Pd-catalyzed Buchwald-Hartwig amination . The 4-amino group of the benzonitrile attacks a halogenated heteroaryl core (e.g., 1-chloroisoquinoline).

  • Why this specific scaffold? The 3-fluoro and 2-chloro substituents are critical for selectivity . Kinase pockets are crowded; the specific orientation of these halogens allows the inhibitor to bind HPK1 while avoiding off-target binding to structurally similar kinases (like MAP4K1).

Validated Synthesis Workflow (Graphviz)

SynthesisWorkflow Start1 Heteroaryl Chloride (e.g., 8-aminoisoquinoline core) Step1 Coupling Reaction Solvent: NMP/DMSO Base: DIPEA/K2CO3 Temp: 65-120°C Start1->Step1 Start2 This compound (The Nucleophile) Start2->Step1 Inter Intermediate Formation (S_NAr Mechanism) Step1->Inter Workup Quench & Extraction (Na2S2O4 / NH4Cl) Inter->Workup Final HPK1 Inhibitor Candidate (Retains Cl/F/CN motifs) Workup->Final

Figure 2: Synthetic route for integrating CAS 118112-23-5 into HPK1 inhibitor scaffolds.

Part 3: Experimental Protocols

Protocol A: Coupling to Heteroaryl Chlorides (SNAr)

Context: This protocol is adapted from high-yield patent procedures for synthesizing kinase inhibitor precursors.

Materials:

  • Heteroaryl Chloride substrate (1.0 eq)

  • This compound (1.1 – 1.2 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

  • Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the Heteroaryl Chloride (e.g., 10 mmol) dissolved in NMP (50 mL).

  • Addition: Add this compound (11-12 mmol) and DIPEA (20 mmol) under an inert atmosphere (N₂).

  • Reaction: Heat the mixture to 65°C . Monitor via LC-MS.

    • Note: Reaction times vary from 2 to 12 hours depending on the electrophilicity of the heteroaryl chloride.

  • Quenching: Cool to room temperature. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove NMP. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Data Summary Table: Physical Properties & Handling

PropertyValueCritical Note
Molecular Weight 170.57 g/mol Useful for stoichiometry calculations.
Appearance Off-white to gray solidDarkening indicates oxidation; store under inert gas.
Melting Point 128 - 132°CSharp MP indicates high purity (>98%).
Solubility DMSO, DMF, MethanolPoor solubility in water; requires polar organic solvents.
Storage 2-8°C, Dry, DarkHygroscopic; keep tightly sealed.

Part 4: Emerging Research Areas

Beyond HPK1, this scaffold is gaining traction in:

  • PROTAC Linker Attachment: The amino group serves as a convenient attachment point for linkers connecting the kinase binder to E3 ligase ligands (e.g., Cereblon).

  • Agrochemicals: The 2-chloro-3-fluoro motif is structurally homologous to several pyridine-based herbicides (e.g., Halauxifen derivatives), suggesting potential utility in designing new auxin mimics.

  • EGFR Inhibitors: Similar to HPK1, mutated EGFR forms often require specific halogenated anilines to fit the ATP binding pocket of the T790M mutant.

References

  • Preparation of Vonoprazan Fumarate and Intermediates. Google Patents. (CN109232537B). Retrieved from .

  • 8-Aminoisoquinoline Compounds and Uses Thereof (HPK1 Inhibitors). US Patent & Trademark Office. (US11612606B2). Retrieved from .

  • Isoquinolines as Inhibitors of HPK1. World Intellectual Property Organization. (WO2018183964A1). Retrieved from .

  • Heterobifunctional Compounds as Degraders of HPK1 (PROTACs). US Patent Application. (US20230022524A1). Retrieved from .

  • The Chemistry of this compound. NBinno Chemical Data. Retrieved from .

4-Amino-2-chloro-3-fluorobenzonitrile: A Strategic Scaffold in Kinase and Nuclear Receptor Discovery

[1][2]

Executive Summary

This compound (CAS: 757247-99-7) is a specialized polysubstituted aniline derivative that serves as a critical pharmacophore in modern drug discovery.[1][2] Its specific substitution pattern—a "push-pull" electronic system with steric locking elements—makes it an ideal building block for Androgen Receptor (AR) antagonists (e.g., next-generation enzalutamide analogs) and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors .[1][2]

This guide analyzes the compound’s physicochemical profile, industrial synthesis routes, and its application as a "pivot scaffold" that enables the rapid generation of bioactive heterocycles.[2][3]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule features a densely functionalized benzene ring where every position plays a specific medicinal role.[1][2] The 2-chloro and 3-fluoro substituents provide a unique steric and electronic environment that protects the metabolic "soft spots" of the ring while forcing orthogonal conformation in biaryl systems.[1][2]

PropertyDataMedicinal Chemistry Implication
CAS Number 757247-99-7Identifier for sourcing and IP tracking.[1][2]
Molecular Formula

High atom economy for fragment-based design.[1][2]
Molecular Weight 170.57 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<200 Da).[1]
LogP (Predicted) ~2.1Lipophilic enough for cell permeability but maintains solubility.[1][2]
pKa (Aniline) ~2.5 - 3.0Significantly reduced basicity due to electron-withdrawing CN, Cl, and F groups.[1][2] Requires specialized coupling conditions.[1][2]
Electronic State Electron-Deficient RingThe nitrile (CN) and halogens deactivate the ring, making the amine less nucleophilic but the ring susceptible to

if further activated.[1][2]

Synthetic Routes to the Building Block[2][3]

The synthesis of this compound is non-trivial due to the need for precise regiocontrol of the halogenation and cyanation steps.[1][2] Two primary industrial routes exist.[1][2]

Route A: The "Halogen Dance" Strategy (Preferred)

This route starts from 3-chloro-2-fluoroaniline , utilizing the directing effects of the amine to install the nitrile para to the nitrogen.[1][2]

  • Bromination: Electrophilic aromatic substitution of 3-chloro-2-fluoroaniline with NBS (N-bromosuccinimide) selectively brominates the para position (position 4 relative to amine, position 1 relative to ring numbering of final product).[1][2]

  • Cyanation: Palladium-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) or Rosenmund-von Braun reaction (CuCN) replaces the bromine with a nitrile.[1][2]

Route B: Nitro-Reduction Pathway

Starts from 2-chloro-3-fluorobenzonitrile (if available).[1][2]

  • Nitration: Nitration occurs at the 4-position (para to F, meta to CN) due to the directing effects of the fluorine (ortho/para director) vs. nitrile (meta director).[1][2]

  • Reduction: Fe/HCl or catalytic hydrogenation reduces the nitro group to the amine.[1][2]

Visualization: Synthetic Workflow

SynthesisStart3-Chloro-2-fluoroanilineStep14-Bromo-3-chloro-2-fluoroanilineStart->Step1Step2This compound(Target Scaffold)Step1->Step2Reagent1NBS, DMF(Regioselective Bromination)Reagent2Zn(CN)2, Pd(PPh3)4(Cyanation)

Figure 1: Convergent synthesis of the this compound scaffold.

Medicinal Chemistry Applications

Precursor for Androgen Receptor (AR) Antagonists

This scaffold is a structural evolution of the Enzalutamide / Apalutamide class of drugs.[1][2] The aniline nitrogen is converted into an isothiocyanate , which is then cyclized to form the thiohydantoin ring characteristic of these drugs.[2]

  • Mechanism: The 2-Cl, 3-F pattern locks the phenyl ring relative to the thiohydantoin core, optimizing binding in the AR ligand-binding domain (LBD) and preventing metabolic deactivation.[1][2]

  • Key Reaction: Reaction with thiophosgene (

    
    ) yields 4-isothiocyanato-2-chloro-3-fluorobenzonitrile  (CAS 1272719-26-2).[1][2]
    
HPK1 Inhibitor Synthesis (Immuno-Oncology)

Recent patents (e.g., WO2018183964) highlight this molecule as a key amine nucleophile for constructing Isoquinoline-based HPK1 inhibitors .[1][2] HPK1 is a negative regulator of T-cell activation; inhibiting it enhances anti-tumor immunity.[1][2]

  • Role: The aniline nitrogen performs a Buchwald-Hartwig coupling or

    
     displacement on a heteroaryl core (e.g., 8-chloroisoquinoline).[1][2]
    
  • Significance: The electron-withdrawing nature of the scaffold lowers the

    
     of the resulting secondary amine, influencing the hydrogen bond donor capability and solubility.[2]
    

Detailed Experimental Protocol

Case Study: Coupling of this compound to an Isoquinoline Core (HPK1 Inhibitor Synthesis).

Context: This protocol describes the installation of the benzonitrile "tail" onto a kinase inhibitor core, a critical late-stage functionalization.[2]

Materials
  • Reagent A: Substituted 8-chloroisoquinoline (Core scaffold) [1.0 equiv][1]

  • Reagent B: this compound [1.2 equiv][1][2]

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) [0.05 equiv][1]
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) [0.10 equiv][1][2]

  • Base:

    
     (Cesium carbonate) [2.0 equiv][1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[1][2]

Methodology
  • Preparation: In a glovebox or under strictly inert atmosphere (

    
     or Ar), charge a reaction vial with the Isoquinoline Core , This compound , 
    
    
    ,
    
    
    , and Xantphos .[1][2]
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M relative to the core). Seal the vial with a crimp cap containing a PTFE septum.[1][2]

  • Reaction: Heat the mixture to 100°C for 12–16 hours .

    • Note: The electron-deficient nature of the aniline (due to F, Cl, CN) makes it a sluggish nucleophile.[1][2] High temperature and a potent catalyst system (Pd/Xantphos or Pd/BrettPhos) are required.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium black.[1][2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Verify product identity via

    
    -NMR and LC-MS. Look for the characteristic nitrile stretch in IR (~2230 
    
    
    ).[1][2]

Strategic Divergence Map

The following diagram illustrates how this single building block diverges into two distinct therapeutic classes based on the initial chemical transformation.

DivergenceCoreThis compound(The Pivot)Thiophosgene+ Thiophosgene (CSCl2)Core->ThiophosgeneCoupling+ Heteroaryl Halide(Pd-Catalysis)Core->CouplingIsothiocyanateIsothiocyanate IntermediateThiophosgene->IsothiocyanateSubstitutionAR_DrugThiohydantoin AR Antagonists(e.g., Enzalutamide Analogs)Isothiocyanate->AR_DrugCyclization w/ AmineKinase_DrugHPK1 / KRAS Inhibitors(Immuno-Oncology)Coupling->Kinase_DrugC-N Bond Formation

Figure 2: Divergent synthesis pathways for AR antagonists and Kinase inhibitors.[1]

Troubleshooting & Optimization

When working with This compound , researchers often encounter low yields during coupling due to the deactivated aniline .[1][2]

  • Problem: Poor conversion in Buchwald-Hartwig coupling.

    • Root Cause: The 2-Cl and 3-F atoms create steric hindrance, and the 1-CN group withdraws electron density, making the

      
       a poor nucleophile.[1][2]
      
    • Solution: Switch to sterically demanding, electron-rich ligands like BrettPhos or tBuBrettPhos which are designed to facilitate the coupling of deactivated anilines.[1][2]

  • Problem: Hydrolysis of the Nitrile.

    • Root Cause: Harsh acidic or basic conditions (e.g., during deprotection steps elsewhere in the molecule) can hydrolyze the -CN to an amide (-CONH2).[1][2]

    • Solution: Maintain pH neutral conditions where possible. If acidic deprotection (e.g., Boc removal) is needed, use TFA/DCM at 0°C and monitor strictly to avoid nitrile hydrolysis.[2]

References

  • Preparation of 4-amino-2-trifluoromethyl benzonitrile . Google Patents.[1][2] CN1810775B.[1][2] Available at:

  • Isoquinolines as inhibitors of HPK1 . World Intellectual Property Organization.[1][2] WO2018183964A1.[1][2] Available at:

  • Heterobifunctional compounds as degraders of HPK1 . US Patent Application. US20230022524A1.[1][2] Available at:

  • LookChem . CAS 1272719-26-2 Product Information. Available at: [Link][1]

  • PubChem . 2-Chlorobenzonitrile Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Amino-2-chloro-3-fluorobenzonitrile

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitrile, and two different halogen atoms, provides multiple reaction sites for further molecular elaboration. This strategic intermediate is a key component in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the chloro, amino, and nitrile groups offer versatile handles for a range of chemical transformations, including nucleophilic aromatic substitution, diazotization, and cross-coupling reactions.[1]

This application note provides a comprehensive guide to a robust and logical synthetic route for the preparation of this compound, starting from the readily available precursor, 3-chloro-2-fluoroaniline. The described three-step synthesis involves a Sandmeyer reaction, an electrophilic aromatic substitution (nitration), and a chemoselective reduction. Each step is detailed with a focus on the underlying chemical principles, providing researchers with the necessary insights for successful execution and potential optimization.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via the following three-step sequence:

Synthetic_Scheme A 3-chloro-2-fluoroaniline B 2-chloro-3-fluorobenzonitrile A->B Step 1: Sandmeyer Reaction NaNO₂, HCl, CuCN C 4-nitro-2-chloro-3-fluorobenzonitrile B->C Step 2: Nitration HNO₃, H₂SO₄ D This compound C->D Step 3: Reduction e.g., Fe, HCl or H₂, Pd/C

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of 2-chloro-3-fluorobenzonitrile via Sandmeyer Reaction

Causality of Experimental Choices: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile.[2] The reaction proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst to yield the desired benzonitrile. The choice of a low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Reaction Mechanism: Sandmeyer Cyanation

The reaction begins with the diazotization of 3-chloro-2-fluoroaniline in the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form the corresponding diazonium salt. This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyanide group.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation A Ar-NH₂ B Ar-N₂⁺ A->B NaNO₂, HCl 0-5 °C C Ar-N₂⁺ D Ar• + N₂ C->D Cu(I)CN (single electron transfer) E Ar-CN D->E [Cu(II)(CN)₂]

Caption: General mechanism of the Sandmeyer cyanation reaction.

Experimental Protocol: Step 1
  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium cyanide or potassium cyanide.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[3]

    • Combine the organic layers and wash with brine (1 x 50 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-chloro-3-fluorobenzonitrile.

Part 2: Nitration of 2-chloro-3-fluorobenzonitrile

Causality of Experimental Choices: The introduction of a nitro group at the 4-position is achieved through electrophilic aromatic substitution. The choice of a nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The fluorine atom at C3 is an ortho, para-director, while the chloro and cyano groups are meta-directors. The para-directing effect of the fluorine atom is dominant, leading to the preferential nitration at the C4 position. Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent the formation of byproducts.[4]

Experimental Protocol: Step 2
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve 2-chloro-3-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0-5 °C with stirring.

    • In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration:

    • Slowly add the nitrating mixture dropwise to the solution of the benzonitrile, maintaining the reaction temperature below 10 °C.[4]

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitated solid, 4-nitro-2-chloro-3-fluorobenzonitrile, is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the pure nitro derivative.

Part 3: Reduction of 4-nitro-2-chloro-3-fluorobenzonitrile

Causality of Experimental Choices: The final step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5] This method is often preferred due to the high yields and the ease of product isolation, as the catalyst can be removed by simple filtration. Alternatively, reduction with a metal in acidic medium, such as iron in hydrochloric or acetic acid, is a classic and cost-effective method.

Experimental Protocol: Step 3 (Catalytic Hydrogenation)
  • Reaction Setup:

    • In a hydrogenation flask, dissolve 4-nitro-2-chloro-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation:

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.[1]

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
13-chloro-2-fluoroanilineNaNO₂, HCl, CuCN2-chloro-3-fluorobenzonitrile60-70%
22-chloro-3-fluorobenzonitrileHNO₃, H₂SO₄4-nitro-2-chloro-3-fluorobenzonitrile80-90%
34-nitro-2-chloro-3-fluorobenzonitrileH₂, Pd/CThis compound>90%

Note: Expected yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Gray to light gray solid.[1]

  • Molecular Formula: C₇H₄ClFN₂[1]

  • Molecular Weight: 170.57 g/mol [1]

  • Melting Point: Expected to be a solid at room temperature.

  • Infrared (IR) Spectroscopy:

    • N-H stretching of the primary amine: ~3400-3300 cm⁻¹ (two bands)

    • C≡N stretching of the nitrile: ~2220-2230 cm⁻¹

    • Aromatic C=C stretching: ~1600-1450 cm⁻¹

    • C-Cl stretching: ~800-600 cm⁻¹

    • C-F stretching: ~1300-1000 cm⁻¹

  • ¹H NMR Spectroscopy (predicted):

    • Aromatic protons will appear as doublets or doublets of doublets in the aromatic region, with coupling constants influenced by the adjacent protons and fluorine atom.

    • The amine protons will appear as a broad singlet.

  • ¹³C NMR Spectroscopy (predicted):

    • Signals for the seven carbon atoms, with the carbon attached to the fluorine showing a characteristic coupling (C-F coupling).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 170, with an isotopic peak at m/z = 172 (M+2) in a roughly 3:1 ratio, characteristic of the presence of one chlorine atom.

References

  • The Chemistry of this compound: Synthesis and Applications. (2026-01-25). Retrieved from [Link]

  • Google Patents. (n.d.). CN110041228A - A kind of o-chloro benzonitrile nitration processes.
  • Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Palladium-catalyzed reactions using 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-2-chloro-3-fluorobenzonitrile in Pd-Catalyzed Cross-Couplings

Strategic Analysis of Reactivity

This compound (CAS 757247-99-7) is a densely functionalized arene building block. Its utility in medicinal chemistry (particularly for kinase inhibitors) stems from its specific "push-pull" electronic architecture. Successfully utilizing this scaffold requires navigating the competition between the electrophilic C-Cl bond and the nucleophilic -NH₂ group, while managing the inductive effects of the -F and -CN substituents.

Molecular Reactivity Profile
  • C2-Cl (Electrophile): This is the primary site for Palladium Oxidative Addition (OA). It is highly activated relative to standard aryl chlorides due to the ortho-cyano and ortho-fluoro groups, which inductively withdraw electron density from the C-Cl bond.

  • C4-NH₂ (Nucleophile/Catalyst Poison): The amino group is a competent nucleophile. In Pd-catalysis, it presents two risks:

    • Catalyst Poisoning: Free primary amines can bind tightly to Pd(II) species, displacing labile ligands and arresting the catalytic cycle.

    • Side Reactions: It can participate in competing N-arylation if an external electrophile is present, or cause oligomerization if the catalyst is promiscuous.

  • C3-F (Electronic Modulator): The fluorine atom is generally inert to standard Pd(0) conditions but exerts a strong inductive effect (-I), acidifying the N-H protons and activating the C-Cl bond.

  • C1-CN (Directing/Activating Group): The nitrile acts as a strong Electron Withdrawing Group (EWG), further activating the ring for both OA and potential background Nucleophilic Aromatic Substitution (SₙAr).

DOT Diagram: Reactivity Map

ReactivityMap Core This compound (Scaffold) CCl C2-Cl Bond (Primary Electrophile) Target: Suzuki/Sonogashira Core->CCl Site of Pd Insertion NH2 C4-Amino Group (Nucleophile) Risk: Catalyst Poisoning Core->NH2 Site of N-Functionalization CN C1-Cyano Group (Activator) Increases Electrophilicity CN->CCl ortho-Activation NH2->Core e- Donation (Deactivates SNAr) F C3-Fluoro Group (Modulator) Inductive Withdrawal F->CCl ortho-Activation

Caption: Functional analysis of CAS 757247-99-7 showing the interplay between activating groups (-CN, -F) and reactive centers (-Cl, -NH₂).

Critical Control Points

To ensure high yields and reproducibility, the following control points must be addressed in experimental design:

ParameterChallengeStrategic Solution
Ligand Selection Free -NH₂ can displace monodentate phosphines (e.g., PPh₃).Use Bulky Biaryl Phosphines (e.g., XPhos, SPhos) or NHC ligands (PEPPSI). These create a steric wall that prevents amine coordination to the metal center.[1]
Base Selection Strong bases (KOtBu) may trigger SₙAr displacement of Cl or F.Use Weak Inorganic Bases (K₃PO₄, Cs₂CO₃) or hindered organic bases. Avoid alkoxides unless necessary for Buchwald couplings.
Solvent System Solubility of the polar amino-nitrile core.Use biphasic systems (Toluene/Water ) or polar aprotic solvents (1,4-Dioxane , DMF ) to maintain solubility of both substrate and inorganic base.
Dehalogenation The activated C-Cl bond is prone to hydrodehalogenation (replacement by H).Avoid formate donors. Ensure strict exclusion of moisture if using hydridic reducing agents. Run reactions at the lowest effective temperature (typically 60-80°C).

Application Protocol A: Suzuki-Miyaura Coupling

Objective: Selective formation of a C-C bond at position 2, retaining the -NH₂, -F, and -CN functionalities.

Mechanism: The reaction proceeds via the oxidative addition of the Pd(0)Lₙ species into the activated C2-Cl bond. The bulky ligand (SPhos) prevents the C4-NH₂ from binding to the palladium, ensuring the cycle proceeds to transmetalation with the boronic acid.

DOT Diagram: Catalytic Cycle

SuzukiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Closes Substrate Substrate (Ar-Cl) Substrate->OxAdd Boronic Boronic Acid (Ar'-B(OH)2) Boronic->TransMet Base Base (OH-) Base->TransMet

Caption: Catalytic cycle emphasizing the Oxidative Addition step, which is facilitated by the electron-deficient nature of the 2-chloro-3-fluorobenzonitrile core.

Step-by-Step Protocol

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-Cyano-2',6'-dimethoxybiphenyl) (4-10 mol%)

    • Alternative:XPhos Pd G2 Precatalyst (2-5 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos. (If using a precatalyst like XPhos Pd G2, add it here).

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times (Critical to prevent homocoupling and catalyst deactivation).

  • Solvent: Inject degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring. Monitor by LC-MS or TLC.[2]

    • Note: The reaction is typically fast (1-4 hours) due to the activated C-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amino-nitrile group makes the product polar; ensure the gradient goes high enough in EtOAc.

Application Protocol B: Buchwald-Hartwig Amination

Objective: Utilization of the C4-NH₂ group as a nucleophile to couple with an external Aryl Halide (Ar'-X).

Strategic Note: Unlike the Suzuki coupling, here the molecule acts as the amine source. The C2-Cl bond is stable under these conditions if the external aryl halide (Ar'-X) is more reactive (e.g., Ar'-Br or Ar'-OTf) and the catalyst is selective.

Step-by-Step Protocol

Materials:

  • Nucleophile: this compound (1.0 equiv)

  • Electrophile: Aryl Bromide (Ar'-Br) (1.0 - 1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: BrettPhos (2-4 mol%)

    • Why BrettPhos? It is specifically designed for coupling primary amines and ensures high selectivity for mono-arylation over di-arylation.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

    • Caution: NaOtBu is stronger and might risk side reactions at the C2-Cl site if the temperature is too high. Cs₂CO₃ is safer for this scaffold.

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (Anhydrous).

Procedure:

  • Charge: Add Pd₂(dba)₃ and BrettPhos to the vial. Purge with Argon.

  • Activation: Add solvent and heat to 60°C for 5 minutes to pre-form the active catalyst species (solution turns from purple to orange/brown).

  • Substrate Addition: Add the Substrate (Amine), Aryl Bromide, and Base.

  • Reaction: Heat to 90-100°C .

  • Monitoring: Monitor consumption of the Aryl Bromide.

    • Checkpoint: If the reaction stalls, add a second portion of catalyst (0.5 mol%).

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Amine poisoning of Pd.Switch to XPhos Pd G3 or PEPPSI-IPr precatalysts. Increase temperature to 100°C.
Dechlorination (Product is Ar-H) Hydride source present / Overheating.Ensure solvents are anhydrous (if not using water mix). Reduce temperature. Reduce reaction time.
SₙAr Background (Ether formation) Base attacking C-F or C-Cl.Switch from alkoxide bases (NaOtBu) to carbonate/phosphate bases (Cs₂CO₃, K₃PO₄).
Homocoupling of Boronic Acid Oxygen present.[2]Improve degassing technique (sparge solvent for >15 mins).

References

  • Synthesis and Properties of this compound

    • Source: PubChem Compound Summary for CID 24856847.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Polysubstituted Aryl Chlorides

    • Title: "Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides."
    • Source:Chemical Reviews (General Reference for SPhos/XPhos utility).
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Organic Reactions (Wiley).
    • URL:[Link]

  • Amine Tolerance in Pd-Catalysis

    • Title: "A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates, Tosylates, Chlorides, Bromides, and Iodides." (BrettPhos Reference).
    • Source:Journal of the American Chemical Society.[3]

    • URL:[Link]

Sources

Application Note: High-Efficiency Derivatization of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the derivatization strategies for 4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 138129-23-0), a critical scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and agrochemicals.[1] Due to the significant electron-withdrawing effects of the cyano, chloro, and fluoro substituents, the primary amino group exhibits reduced nucleophilicity, rendering standard alkylation and acylation protocols inefficient.[2] This note provides optimized protocols for Isothiocyanate formation (for thiohydantoin synthesis), Buchwald-Hartwig cross-coupling , and Sandmeyer transformations , supported by mechanistic insights and troubleshooting matrices.

Chemical Space & Reactivity Analysis

The "Push-Pull" Deactivation Challenge

The target molecule is a deactivated aniline. The amino group (


) attempts to donate electron density into the ring ("push"), but this is aggressively counteracted by three electron-withdrawing groups ("pull"):[1]
  • Cyano (

    
    ) at C1:  Strong resonance and inductive withdrawal (
    
    
    
    to amine).[1]
  • Fluoro (

    
    ) at C3:  Strong inductive withdrawal (
    
    
    
    to amine).[1]
  • Chloro (

    
    ) at C2:  Inductive withdrawal and steric bulk (
    
    
    
    to amine).[1]

Consequence: The lone pair on the nitrogen is tightly held, significantly lowering the


 of the conjugate acid and reducing reaction rates with weak electrophiles.[2] Successful derivatization requires activated electrophiles  or transition metal catalysis .[1]
Strategic Reaction Pathways

The following diagram outlines the three primary workflows covered in this guide.

ReactionPathways Start 4-Amino-2-chloro- 3-fluorobenzonitrile Path1 Pathway A: Isothiocyanate Formation Start->Path1 Thiophosgene or TCDI Path2 Pathway B: Pd-Catalyzed Coupling Start->Path2 Pd(OAc)2 / XPhos Base Path3 Pathway C: Sandmeyer Reaction Start->Path3 NaNO2 / HX CuX Prod1 Aryl Isothiocyanate (Thiohydantoin Precursor) Path1->Prod1 Prod2 Diaryl Amine (Kinase Inhibitor Scaffold) Path2->Prod2 Prod3 Aryl Halide (I/Br) (Cross-Coupling Handle) Path3->Prod3

Figure 1: Strategic derivatization landscape for electron-deficient anilines.

Protocol A: Synthesis of the Isothiocyanate

Application: Critical intermediate for synthesizing thiohydantoin-based drugs (e.g., prostate cancer therapeutics).[1] Mechanism: Nucleophilic attack of the amine on the thiocarbonyl carbon, followed by elimination.[2]

Method A.1: The Thiophosgene Route (High Yield, Hazardous)

Use this method for scale-up when proper ventilation and safety controls are available.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Thiophosgene (

    
    ) (1.2 eq) [DANGER: Highly Toxic ][1]
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system[1]

  • Base: Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of the aniline in 20 mL of DCM.

  • Biphasic Setup: Add 20 mL of saturated aqueous

    
    .
    
  • Addition: Cool the mixture to 0°C. Add thiophosgene (12 mmol) dropwise over 15 minutes with vigorous stirring.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the isothiocyanate is less polar than the amine).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).[1]
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The product is often pure enough for the next step; otherwise, purify via short silica plug (eluent: 100% Hexanes to 5% EtOAc/Hexanes).[2]
    
Method A.2: The TCDI Route (Safer Alternative)

Use this method for bench-scale discovery chemistry to avoid thiophosgene.[1]

Reagents:

  • Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.5 eq)[1]

  • Solvent: Anhydrous THF or DCM[1]

Protocol:

  • Dissolve aniline (1.0 eq) in anhydrous THF (0.2 M).

  • Add TCDI (1.5 eq) in one portion.

  • Heat to reflux (65°C) for 12–18 hours. Note: The deactivated amine reacts slowly; reflux is required.[2]

  • Concentrate and purify via flash chromatography.[1]

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Installing bulky aryl groups to form diaryl amines.[1] Challenge: The deactivated amine is a poor ligand for Pd and a poor nucleophile. Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or XPhos ) to facilitate the reductive elimination step and stabilize the oxidative addition complex.[2]

Optimized Conditions Table
ComponentRecommendationRationale
Catalyst

or

Pre-catalyst source of Pd(0).
Ligand BrettPhos or tBuXPhos Bulky ligands prevent catalyst poisoning by the amine and accelerate coupling of electron-poor nucleophiles.
Base

or

Weaker bases preferred to prevent hydrolysis of the nitrile (

) group.[1] Avoid

if nitrile hydrolysis is observed.[1]
Solvent 1,4-Dioxane or TolueneHigh boiling point allows for thermal activation (100°C+).[1]
Step-by-Step Protocol:
  • Inert Atmosphere: Flame-dry a reaction vial and cycle Argon/Vacuum (

    
    ).
    
  • Loading: Add this compound (1.0 eq), Aryl Bromide partner (1.1 eq),

    
     (5 mol%), and BrettPhos (10 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Protocol C: Sandmeyer Reaction (Halogenation)

Application: Converting the


 to an Iodide (

) or Bromide (

) allows the molecule to act as an electrophile in subsequent couplings (e.g., Suzuki, Sonogashira).[1]

Protocol (Iodination):

  • Diazotization: Suspend the aniline (1.0 eq) in

    
     at -5°C. Add 
    
    
    
    (1.1 eq, aqueous solution) dropwise. Observe: The suspension should clear as the diazonium salt forms.[2]
  • Substitution: Add a solution of Potassium Iodide (KI, 2.0 eq) in water dropwise.

  • Caution: Nitrogen gas evolution will be vigorous.[1]

  • Workup: Stir at RT for 1 hour. Quench with saturated sodium thiosulfate (to remove iodine color).[1] Extract with EtOAc.[1][3]

Quality Control & Troubleshooting

Self-Validating the Reaction

Use these analytical markers to confirm success:

TechniqueObservation (Starting Material)Observation (Product - Isothiocyanate)
IR Spectroscopy Doublet at 3300–3400

(NH stretch)
Broad, strong peak at ~2100

(

)
1H NMR Broad singlet at ~4.5–6.0 ppm (

)
Disappearance of the

singlet.[1]
TLC Mid-polar, UV activeSignificantly less polar (higher Rf), UV active.[1][2]
Troubleshooting Matrix
  • Issue: Low conversion in Buchwald coupling.

    • Fix: Switch to a Pd-precatalyst (e.g., BrettPhos Pd G3 ) to ensure active species generation.[1] Increase temperature to 110°C.

  • Issue: Hydrolysis of Nitrile (-CN to -CONH2).

    • Fix: Ensure anhydrous conditions.[1] Switch base from Hydroxide/Alkoxide to Carbonate or Phosphate.[1]

  • Issue: Formation of symmetric urea during Isothiocyanate synthesis.

    • Fix: This occurs if water is present in the TCDI method or if mixing is poor in the Thiophosgene method. Increase dilution and stirring speed.

References

  • Synthesis of Enzalutamide Analogs

    • Context: Use of this compound in androgen receptor antagonist synthesis.[1]

    • Source: BenchChem.[1] (n.d.). 4-Amino-2-chlorobenzonitrile: Significance in Chemical Synthesis. Link[1]

  • Buchwald-Hartwig Conditions for Deactivated Anilines

    • Context: Utilization of BrettPhos and Pd(OAc)2 for electron-deficient amines.[1][4]

    • Source: Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).[1][2] The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Link[1]

  • Isothiocyanate Protocols

    • Context: Comparison of Thiophosgene and TCDI methods.
    • Source: Organic Chemistry Portal.[1] (n.d.). Isothiocyanate Synthesis. Link

  • Thiohydantoin Synthesis

    • Context: Cyclization of isothiocyanates with amino acids.[1]

    • Source: J. Chem. Rev. (2025).[1][5][6] Chemical Synthesis Strategies for Thiohydantoin Derivatives. Link

Sources

Technical Guide: Functional Group Interconversion of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-chloro-3-fluorobenzonitrile is a highly functionalized aromatic scaffold critical in the synthesis of next-generation agrochemicals (specifically synthetic auxins and picolinate herbicides) and kinase-inhibitor pharmaceuticals.

The primary synthetic challenge with this molecule lies in the nitrile group (C-1 position) . Its reactivity is significantly modulated by two opposing forces:

  • Steric Hindrance: The ortho-chloro substituent at C-2 physically shields the nitrile carbon.

  • Electronic Deactivation: The para-amino group at C-4 acts as a strong Resonance Donor (+R), increasing electron density at the nitrile carbon and reducing its electrophilicity.

This guide provides optimized protocols to overcome these barriers, focusing on Hydrolysis (to Carboxylic Acid), Reduction (to Benzylamine), and Cyclization (to Tetrazole).

Chemical Environment & Reactivity Analysis

Before attempting conversion, researchers must understand the electronic landscape of the substrate.

The "Deactivation Puzzle"

The nitrile group in this molecule is exceptionally resistant to standard nucleophilic attack due to a "Double Deactivation" mechanism.

  • Steric Blockade (2-Cl): The Van der Waals radius of the Chlorine atom (~1.75 Å) creates a steric wall, hindering the approach of nucleophiles (like OH⁻) to the nitrile carbon.

  • Electronic Shielding (4-NH₂): The lone pair on the nitrogen donates electron density into the aromatic ring. Resonance structures place a partial negative charge on C-1 (the carbon bearing the nitrile), repelling nucleophiles.

Implication for Protocol Design: Standard basic hydrolysis (NaOH/EtOH) often results in incomplete conversion or requires forcing conditions that degrade the C-F bond. Acidic hydrolysis is often superior because protonation of the amine (–NH₃⁺) converts it into an electron-withdrawing group, activating the nitrile.

G Substrate This compound Factor1 Factor 1: Steric Hindrance (2-Chloro Group) Blocks Nucleophile Approach Substrate->Factor1 Factor2 Factor 2: Electronic Deactivation (4-Amino Group) Reduces Electrophilicity via +R Effect Substrate->Factor2 Strategy Strategy: Acidic Hydrolysis Protonation (NH2 -> NH3+) reverses electronic effect Factor1->Strategy Overcome by Heat Factor2->Strategy Overcome by pH

Figure 1: Mechanistic barriers to nitrile conversion and the strategic logic for acidic hydrolysis.

Protocol 1: Hydrolysis to 4-Amino-2-chloro-3-fluorobenzoic Acid

This is the most common transformation, yielding a key building block for herbicide synthesis.

Method: Acid-Catalyzed Hydrolysis Rationale: Acidic conditions protonate the 4-amino group, turning it from a deactivator (+R) to an activator (-I), facilitating water attack on the nitrile.

Materials
  • Substrate: this compound (10.0 g, 58.6 mmol)

  • Acid: Sulfuric Acid (H₂SO₄), 70% aqueous solution (50 mL)

  • Solvent: Water / Acetic Acid (optional solubilizer)

  • Equipment: Round bottom flask, reflux condenser, oil bath.

Step-by-Step Procedure
  • Setup: Charge the flask with 10.0 g of the nitrile substrate.

  • Acid Addition: Slowly add 50 mL of 70% H₂SO₄. Note: The reaction is exothermic; cooling may be required during addition.

  • Reflux: Heat the mixture to reflux (~110-120°C). The initial suspension will eventually clear or change texture as the amide intermediate forms and then hydrolyzes.

  • Monitoring: Monitor by HPLC every 2 hours. The reaction typically requires 6–12 hours due to the steric hindrance of the 2-Cl group.

    • Checkpoint: Look for the disappearance of the Nitrile peak and the transient appearance/disappearance of the Primary Amide.

  • Quench: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Precipitation: Carefully dilute with ice-water (100 mL). Adjust pH to ~3–4 using 50% NaOH solution or solid Na₂CO₃. Caution: CO₂ evolution.

    • Why pH 3-4? This is the isoelectric point region where the zwitterionic amino acid is least soluble.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 20 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Expected Yield: 85–92% Product: 4-Amino-2-chloro-3-fluorobenzoic acid (White to off-white solid).

Protocol 2: Selective Reduction to Benzylamine

Converting the nitrile to a primary amine (–CH₂NH₂) without dehalogenating the aromatic ring (removing Cl or F) requires chemoselective reagents.

Method: Borane-Dimethyl Sulfide (BMS) Reduction Rationale: Catalytic hydrogenation (Pd/C, H₂) poses a high risk of hydrodehalogenation (loss of Cl/F). Borane reagents reduce nitriles rapidly while leaving aryl halides intact.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF, 3.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 1M HCl

Step-by-Step Procedure
  • Inert Atmosphere: Purge a dry flask with Nitrogen or Argon.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add BMS dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 16 hours. If reaction is sluggish (due to 2-Cl sterics), heat to mild reflux (60°C) for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise (vigorous gas evolution).

  • Hydrolysis of Boron Complex: Add 1M HCl and stir for 30 mins.

  • Workup: Basify with NaOH to pH > 10. Extract with Ethyl Acetate.

  • Purification: The amine product may require formation of an HCl salt for stabilization and purification.

Protocol 3: Bioisostere Synthesis (Tetrazole Formation)

The tetrazole ring serves as a lipophilic bioisostere for the carboxylic acid, often improving bioavailability in drug candidates.

Method: [3+2] Cycloaddition with Sodium Azide Rationale: Zinc salts act as Lewis acids, activating the nitrile towards attack by the azide ion.

Step-by-Step Procedure
  • Reagents: Mix Substrate (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), and Zinc Bromide (ZnBr₂, 1.0 eq).

  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is an issue).

  • Reaction: Reflux at 100°C for 24 hours. The 2-Cl steric hindrance necessitates prolonged heating.

  • Workup: Acidify with 1N HCl to precipitate the tetrazole (pKa ~4.5). Filter and recrystallize from ethanol.

Analytical Validation & QC

Verify the conversion using the following spectroscopic markers.

FeatureSubstrate (Nitrile)Product (Acid)Product (Amine)
IR Spectroscopy Sharp peak ~2220 cm⁻¹ (C≡N)Broad band 2500–3300 cm⁻¹ (OH)Strong peak ~1680 cm⁻¹ (C=O)Loss of C≡NNH stretch ~3300 cm⁻¹
13C NMR Peak at ~118 ppm (CN)Peak at ~165–170 ppm (COOH)Peak at ~45 ppm (CH₂-NH₂)
HPLC (C18) Retention Time: High (Non-polar)Retention Time: Low (Polar/Ionizable)Retention Time: Medium (Basic tailing)
Reaction Workflow Diagram

ReactionFlow Start Start: 4-Amino-2-chloro-3- fluorobenzonitrile Acid Target: Benzoic Acid (Herbicidal Core) Start->Acid 70% H2SO4 Reflux, 12h (Protonation Strategy) Amine Target: Benzylamine (Pharma Linker) Start->Amine BH3-DMS THF, 60°C (Chemoselective) Tetrazole Target: Tetrazole (Bioisostere) Start->Tetrazole NaN3, ZnBr2 Water/IPA (Lewis Acid Cat.)

Figure 2: Decision tree for functional group interconversion based on target application.

References

  • Chemical Identity & Applications

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104835077, 4-(2-Amino-3-chlorophenoxy)-2-fluorobenzonitrile (Analogous Structure). Retrieved from [Link]

  • Synthetic Methodologies (Hydrolysis)

    • Organic Syntheses.[1][2][3] "2-Amino-3-fluorobenzoic acid" (Coll.[4] Vol. 10, p. 423). Provides foundational protocol for hydrolyzing sterically crowded/deactivated anilines. Retrieved from [Link]

    • Google Patents. CN103980135A "Preparation method of 4-amino-2-fluorobenzoic acid". Describes the industrial scale hydrolysis of similar fluorinated nitriles.
  • Reactivity & Safety

Sources

Application Notes and Protocols for the Scale-up Synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile, a key intermediate in the development of novel pharmaceuticals and other advanced materials. The protocol herein is designed to be robust, scalable, and efficient, with a strong emphasis on process safety and product purity. This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen procedures, empowering researchers to adapt and optimize the synthesis for their specific needs.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aromatic building block. The presence of an amino group, a nitrile group, and two different halogen atoms on the benzene ring makes it a versatile precursor for a wide range of chemical transformations.[1] Its structural motifs are found in numerous biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of the substituents allows for selective modifications, enabling the synthesis of complex molecular architectures.

This application note details a reliable three-step synthetic route starting from the readily available 2-chloro-3-fluoroaniline. The synthesis pathway is designed for scalability and incorporates in-process controls to ensure high yield and purity of the final product.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. This strategy was chosen for its logical progression, utilization of well-established chemical transformations, and potential for high overall yield.

Synthetic_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Chloro-3-fluoroaniline B 2-Chloro-3-fluorobenzonitrile A->B NaNO2, HCl CuCN, KCN C 2-Chloro-3-fluorobenzonitrile D 2-Chloro-3-fluoro-4-nitrobenzonitrile C->D HNO3, H2SO4 E 2-Chloro-3-fluoro-4-nitrobenzonitrile F This compound E->F Fe, NH4Cl

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-fluorobenzonitrile via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-chloro-3-fluoroaniline to a nitrile group using the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate and offers a reliable method for introducing the cyano group.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Chloro-3-fluoroaniline145.56100 g0.687>98%
Hydrochloric Acid (conc.)36.46250 mL-37%
Sodium Nitrite69.0052 g0.754>99%
Copper(I) Cyanide89.5674 g0.826>98%
Potassium Cyanide65.1210 g0.154>98%
Toluene-500 mL-ACS Grade
Deionized Water-As needed--

Protocol:

  • Diazotization:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-3-fluoroaniline (100 g, 0.687 mol) and concentrated hydrochloric acid (250 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (52 g, 0.754 mol) in 100 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over a period of 1-2 hours, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate 2 L flask, prepare a solution of copper(I) cyanide (74 g, 0.826 mol) and potassium cyanide (10 g, 0.154 mol) in 200 mL of deionized water. Caution: Handle cyanides with extreme care in a well-ventilated fume hood.

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (2 x 250 mL).

    • Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 150 mL) and then with brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-fluorobenzonitrile.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to yield a crystalline solid.

Step 2: Nitration of 2-Chloro-3-fluorobenzonitrile

The second step is the regioselective nitration of the benzonitrile intermediate. The electron-withdrawing nature of the nitrile and halogen substituents directs the incoming nitro group to the position para to the fluorine atom.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Chloro-3-fluorobenzonitrile155.56100 g0.643>98%
Sulfuric Acid (conc.)98.08300 mL-98%
Nitric Acid (fuming)63.0145 mL->90%

Protocol:

  • Reaction Setup:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (300 mL).

    • Cool the sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add the 2-chloro-3-fluorobenzonitrile (100 g, 0.643 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration:

    • Prepare a nitrating mixture by carefully adding fuming nitric acid (45 mL) to concentrated sulfuric acid (55 mL) in a separate beaker, pre-cooled to 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of the benzonitrile in sulfuric acid over 1-2 hours, maintaining the reaction temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration and washed thoroughly with cold water until the washings are neutral.

    • The crude 2-chloro-3-fluoro-4-nitrobenzonitrile is then dried under vacuum.

    • For further purification, the product can be recrystallized from ethanol.

Step 3: Selective Reduction of 2-Chloro-3-fluoro-4-nitrobenzonitrile

The final step is the selective reduction of the nitro group to an amino group. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic and scalable method that is known for its chemoselectivity, preserving the halogen substituents.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Chloro-3-fluoro-4-nitrobenzonitrile200.56100 g0.499>98%
Iron Powder55.84140 g2.50<100 mesh
Ammonium Chloride53.4920 g0.374>99%
Ethanol-500 mL-95%
Water-250 mL--
Ethyl Acetate-As needed-ACS Grade

Protocol:

  • Reaction Setup:

    • In a 2 L three-necked round-bottom flask fitted with a mechanical stirrer, a condenser, and a thermometer, add iron powder (140 g, 2.50 mol), ammonium chloride (20 g, 0.374 mol), ethanol (500 mL), and water (250 mL).

    • Heat the mixture to reflux with vigorous stirring.

  • Reduction:

    • Add the 2-chloro-3-fluoro-4-nitrobenzonitrile (100 g, 0.499 mol) portion-wise over 1 hour to the refluxing mixture. The addition may cause a vigorous reaction, so control the rate of addition carefully.

    • After the addition is complete, continue to reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Hot filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

    • Add 500 mL of water to the residue and extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene to afford the final product as a crystalline solid.[3]

In-Process Controls and Characterization

Regular monitoring of the reaction progress and characterization of intermediates and the final product are crucial for a successful scale-up synthesis.

  • Thin-Layer Chromatography (TLC): A simple and effective method for monitoring the consumption of starting materials and the formation of products in each step.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the intermediates and the final product. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the intermediates and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Safety Considerations

A thorough risk assessment should be conducted before commencing any of the described procedures.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Specific Hazards:

    • Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available.

    • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with appropriate care to avoid skin and eye contact. The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

    • Flammable Solvents: Toluene, ethanol, and ethyl acetate are flammable. Avoid open flames and use appropriate grounding techniques when transferring large volumes.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Expected YieldPurity (by HPLC)
2-Chloro-3-fluorobenzonitrileC₇H₃ClFN155.5680-90%>98%
2-Chloro-3-fluoro-4-nitrobenzonitrileC₇H₂ClFN₂O₂200.5685-95%>98%
This compoundC₇H₄ClFN₂170.5780-90%>99%

Visualization of Key Transformations

Chemical_Transformations A B A->B Step 1: Sandmeyer Reaction D B->D Step 2: Nitration E F E->F Step 3: Reduction

Figure 2: Key chemical transformations in the synthesis of this compound.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of high-purity this compound. By understanding the rationale behind each step and implementing the recommended in-process controls and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts.

References

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Synthesis routes of 2-Chloro-3-fluoroaniline - Benchchem. (A specific URL for this document was not provided in the search results).
  • Synthesis of 2-fluoro-5-nitrobenzonitrile - ResearchGate. URL: [Link]

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.
  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents.
  • 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction - ResearchGate. (A specific URL for this document was not provided in the search results).
  • The Chemistry of this compound: Synthesis and Applications. (A specific URL for this document was not provided in the search results).
  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout - The Royal Society of Chemistry. (A specific URL for this document was not provided in the search results).
  • CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents.
  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (A specific URL for this document was not provided in the search results).
  • The nitration of 2,4-dichloro benzotrifluoride. - IRIS . (A specific URL for this document was not provided in the search results).

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. URL: [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. URL: [Link]

  • CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google Patents.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton. (A specific URL for this document was not provided in the search results).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. URL: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. URL: [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases - ResearchGate. URL: [Link]

  • Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation - ResearchGate. URL: [Link]

  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Queen's University Belfast. (A specific URL for this document was not provided in the search results).
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (A specific URL for this document was not provided in the search results).
  • 5.5: Catalytic Hydrogenation - Chemistry LibreTexts. URL: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. URL: [Link]

  • Catalytic Hydrogenation Reaction - AZoM. URL: [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. URL: [Link]

  • Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile - Benchchem. (A specific URL for this document was not provided in the search results).
  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.

Sources

Application Note: Analytical Protocols for 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Molecule Analysis[1]

4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7) is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural density—containing a nitrile, amine, chlorine, and fluorine on a single benzene ring—presents unique analytical challenges.

The Analytical Challenge
  • Electronic Push-Pull: The molecule features a strong electron-withdrawing group (CN) and a strong electron-donating group (NH₂).[1] This creates a distinct dipole moment but also leads to pH-dependent solubility and retention behavior.[1]

  • Regio-Isomerism Risks: During synthesis, distinguishing the 2-chloro-3-fluoro isomer from potential 3-chloro-2-fluoro or 2,3-difluoro impurities is critical.[1] Standard C18 HPLC can struggle to separate these positional isomers without optimized selectivity.

  • Halogen Tracking: The presence of Chlorine and Fluorine offers orthogonal detection capabilities (Mass Spectrometry isotope patterns and ¹⁹F NMR) that should be leveraged for self-validating workflows.[1]

This guide details a dual-stream analytical strategy: High-Resolution HPLC-UV/MS for quantitative purity and In-Situ ¹⁹F NMR for real-time reaction kinetics.[1]

Part 2: Primary Protocol – HPLC-UV/MS Method[1]

This method is designed to be the "Workhorse" for purity release and reaction completion checks. It utilizes a charged surface hybrid (CSH) or end-capped C18 column to mitigate peak tailing caused by the basic aniline moiety.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 with Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mmThe CSH technology provides superior peak shape for basic compounds (anilines) at low pH compared to traditional C18.[1]
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Low pH ensures the amine is protonated (NH₃⁺), improving solubility and MS ionization.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks and lower backpressure than Methanol for this aromatic system.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures adequate backpressure for system stability.[1]
Column Temp 40 °CElevated temperature reduces viscosity and improves mass transfer, sharpening the peaks.
Detection UV 254 nm (Primary), 220 nm (Secondary)The benzonitrile chromophore absorbs strongly at 254 nm. 220 nm detects non-aromatic impurities.
Injection Vol 5 - 10 µLDependent on concentration (target 0.5 mg/mL).[1]
Gradient Profile

Linear gradient optimized for separating polar hydrolytic impurities (amide/acid) from the lipophilic parent.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Hold (Trap polar salts)
12.0595Elution of Parent/Dimers
15.0595Wash
15.1955Re-equilibration
20.0955End
System Suitability Testing (SST)

To ensure data trustworthiness, every sequence must pass these criteria:

  • Tailing Factor (T):

    
     (Crucial for the amine peak).
    
  • Resolution (Rs):

    
     between the Main Peak and the nearest impurity (often the des-chloro or des-fluoro analog).[1]
    
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    

Part 3: Orthogonal Protocol – In-Situ ¹⁹F NMR Monitoring

While HPLC is excellent for purity, it is slow for reaction kinetics. ¹⁹F NMR is the superior method for tracking reactions involving this scaffold (e.g., SnAr displacements or Sandmeyer reactions) because the Fluorine signal is highly sensitive to the electronic environment of the ring.

The "Fluorine Fingerprint" Technique

The ¹⁹F nucleus (


, 100% abundance) allows for quantitative tracking without deuterated solvents in crude reaction mixtures (using a "lock-less" shim or an external D₂O capillary).
Experimental Setup
  • Instrument: 300 MHz NMR or higher (probe capable of ¹⁹F tuning).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm).[1] Why? It is inert, distinct from aryl fluorines (-100 to -130 ppm), and has a high boiling point.[1]
  • Solvent: DMSO-d₆ (for characterization) or reaction solvent (for in-situ).

Data Interpretation Guide
  • Starting Material (this compound): Expect a signal around -115 to -125 ppm (doublet or dd due to H-F coupling).[1]

  • Hydrolysis Product (Amide): The conversion of CN to CONH₂ changes the electronics, shifting the F signal downfield (deshielding) by ~1-2 ppm.

  • SnAr Product (Displacement of Cl): If the Cl is displaced by a nucleophile, the steric and electronic environment of the ortho-F changes drastically, often shifting the signal by >5 ppm.

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct analytical tool during the drug development lifecycle.

AnalyticalWorkflow Start Sample Origin Reaction Crude Reaction Mixture Start->Reaction Isolated Isolated Solid / Oil Start->Isolated Decision1 Is Kinetic Data Needed? Reaction->Decision1 HPLC HPLC-UV/MS (Method 2.1) Impurity Profiling % Area Norm Isolated->HPLC NMR 19F NMR (In-Situ) Quantify SM vs Product Ratio No separation needed Decision1->NMR Yes (Fast) Decision1->HPLC No (Final Check) Action1 Optimize Temp/Catalyst NMR->Action1 Incomplete Conv. HPLC->Action1 Purity < 95% Action2 Release / Next Step HPLC->Action2 Purity > 98%

Caption: Figure 1. Analytical Decision Matrix for this compound. Select ¹⁹F NMR for kinetics and HPLC for purity.

Part 5: Impurity Profiling & Troubleshooting[1]

When analyzing this scaffold, specific degradation pathways are common. Use the table below to identify "Ghost Peaks."

Retention Time (Rel)Likely IdentityMechanistic Origin
0.85 4-Amino-2-chloro-3-fluorobenzamideHydrolysis: Nitrile hydrolysis occurs under strong acidic/basic conditions or enzymatic catalysis.[1]
0.92 Des-chloro analogReduction: Hydrogenolysis of the C-Cl bond (common if Pd/C is used in previous steps).[1]
1.00 Target Molecule Parent
1.15 Acetamide derivativeAcylation: If Acetyl Chloride or Anhydride was used in the workflow, the free amine (NH₂) may be acetylated.
Troubleshooting Tailing Peaks

If the main peak (Target) tails significantly (


):
  • Check pH: Ensure Mobile Phase A is pH < 3.0. The amine (

    
    ) must be fully protonated.[1]
    
  • Column Age: Basic anilines bind irreversibly to exposed silanols on older columns.[1] Replace the column or use a "Shield" (embedded polar group) column.

  • Sample Diluent: Dissolve the sample in the starting mobile phase (95% Water / 5% ACN). Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluters.

References

  • Compound Identity & Properties

    • PubChem.[1][2] (n.d.). 4-(2-amino-3-chloroanilino)-3-fluorobenzonitrile (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

    • Note: While the specific isomer in the title is 4-amino-2-chloro-3-fluoro, PubChem data on similar halo-aminobenzonitriles provides the baseline for property estimation (LogP, pKa).[1]

  • ¹⁹F NMR Methodology

    • Kiviniemi, A., et al. (2022).[3] ¹⁹F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health (PMC). Retrieved from [Link]

    • Provides the theoretical basis for using Fluorine as a quantit
  • HPLC Method Development for Anilines

    • Agova, N., et al. (2020).[4] HPLC method for analyzing new compounds – analogs of an antineoplastic drug.[4] Bulgarian Chemical Communications. Retrieved from [Link]

    • Establishes protocols for separating retinoid/aniline deriv
  • SnAr Reaction Monitoring

    • Neumann, C. N., et al. (2016).[5] Concerted nucleophilic aromatic substitution with ¹⁹F⁻ and ¹⁸F⁻. National Institutes of Health (PMC). Retrieved from [Link]

    • Validates the mechanism of nucleophilic substitution on fluoro-arenes, essential for understanding the reactivity of the 3-fluoro position.[1]

Sources

Application Note: Strategic Utilization of 4-Amino-2-chloro-3-fluorobenzonitrile in Heterocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 757247-99-7) in the synthesis of privileged heterocyclic scaffolds.

Executive Summary & Compound Profile

This compound is a high-value "push-pull" aromatic building block. Its utility stems from the orthogonal reactivity of its four functional handles:

  • Nitrile (-CN) at C1: A strong electrophile for cyclization (to quinazolines, tetrazoles) or hydrolysis.[1]

  • Chlorine (-Cl) at C2: An activated leaving group (ortho to -CN) susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Fluorine (-F) at C3: A metabolic blocker that modulates pKa and lipophilicity; generally stable under standard ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     conditions due to the adjacent electron-donating amino group.
    
  • Amino (-NH2) at C4: A versatile nucleophile for cross-coupling or condensation.[1]

This guide details three distinct protocols to transform this scaffold into Quinazolines (Kinase Inhibitors), Tetrazoles (Bioisosteres), and Diarylpyrimidines (Antivirals).[1]

Reactivity Map

ReactivityMap SM 4-Amino-2-chloro- 3-fluorobenzonitrile Quin 7-Amino-8-fluoro- quinazoline-2,4-diamine SM->Quin Pathway A: Guanidine Cyclization (SNAr + Cyclization) Tetra 5-(4-Amino-2-chloro- 3-fluorophenyl)tetrazole SM->Tetra Pathway B: [3+2] Cycloaddition (Azide Click) DAPY Diarylpyrimidine (DAPY) Core SM->DAPY Pathway C: N-Arylation (Buchwald/SNAr)

Figure 1: Divergent synthetic pathways from the parent scaffold.

Pathway A: Synthesis of 7-Amino-8-fluoroquinazoline Scaffolds

Target Class: Kinase Inhibitors (EGFR, HER2). Mechanism: This protocol exploits the 2-Chloro substituent's lability (activated by the ortho-Nitrile) to perform an


 displacement with guanidine, followed by immediate intramolecular cyclization onto the nitrile.
Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Cyclizing Agent: Guanidine Carbonate (1.5 eq) or Guanidine HCl (with 2.0 eq NaH)[1]

  • Solvent: N,N-Dimethylacetamide (DMA) or Diglyme

  • Temperature: 140–160 °C[1]

Step-by-Step Methodology:

  • Preparation: In a dry pressure vial, suspend This compound (1.0 g, 5.86 mmol) and Guanidine Carbonate (1.58 g, 8.79 mmol) in anhydrous DMA (10 mL).

    • Note: If using Guanidine HCl, pre-treat with NaH in DMA for 30 mins to generate the free base.[1]

  • Reaction: Seal the vial and heat to 150 °C for 12–16 hours.

    • Mechanistic Insight: The guanidine primary amine first displaces the C2-Chlorine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ). The resulting intermediate places a nitrogen nucleophile in perfect proximity to the C1-Nitrile, driving rapid cyclization to the thermodynamically stable quinazoline ring.
      
  • Work-up: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow/off-white solid.[1]

  • Purification: Filter the precipitate. Wash with water (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     mL) and cold diethyl ether (
    
    
    
    mL). Recrystallize from Ethanol/Water if necessary.[1]

Data Validation (Expected):

  • LC-MS: M+1 = 194.2 (Calculated for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • IR: Disappearance of the sharp Nitrile peak (~2220 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). Appearance of broad amine stretches (3300-3400 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    ).

Pathway B: Synthesis of Tetrazole Bioisosteres

Target Class: Angiotensin II Receptor Blockers (Sartans), Carboxylic Acid Bioisosteres.[1] Mechanism: A Lewis-acid catalyzed [3+2] cycloaddition of sodium azide to the C1-Nitrile.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Azide Source: Sodium Azide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.0 eq) or Triethylamine HCl
    
  • Solvent: Water/Isopropanol (2:1) or DMF (for faster rates)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (1.0 g) in DMF (8 mL). Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (0.57 g) and 
    
    
    
    (1.3 g).
    • Safety: Azides can form explosive hydrazoic acid.[1] Ensure the reaction is vented through a scrubber and avoid acidic conditions during the reaction phase.[1]

  • Reaction: Heat to 110 °C for 24 hours.

    • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The tetrazole is significantly more polar than the starting nitrile.[1]

  • Work-up: Cool to room temperature. Add 1N HCl dropwise carefully until pH ~2 to protonate the tetrazole (Caution:

    
     gas evolution possible; work in fume hood).
    
  • Isolation: Extract with Ethyl Acetate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     mL). The product resides in the organic layer. Dry over 
    
    
    
    and concentrate.

Data Validation (Expected):

  • 1H NMR: Appearance of a broad singlet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     12-14 ppm (Tetrazole N-H).
    
  • Functional Check: The product should be soluble in aqueous ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (unlike the starting material).
    

Pathway C: Synthesis of Diarylpyrimidines (DAPY)

Target Class: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) (e.g., Rilpivirine analogs).[1] Mechanism: The C4-Amino group acts as a nucleophile to displace a halide from a pyrimidine core.[1] This retains the benzonitrile moiety, which is critical for binding affinity in the NNRTI binding pocket.[1]

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: 2,4-Dichloropyrimidine (1.2 eq)

  • Base:

    
     (2.0 eq) or p-Toluenesulfonic acid (catalytic, for acidic coupling)
    
  • Solvent: 1,4-Dioxane or NMP

Step-by-Step Methodology:

  • Setup: Mix substrate (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), and

    
     (2.0 eq) in 1,4-Dioxane.
    
  • Reaction: Reflux at 100 °C for 12 hours.

    • Selectivity: The 4-position of the pyrimidine is more electrophilic and will react preferentially with the aniline nitrogen.

  • Optimization: If conversion is low due to the electron-withdrawing effect of the Cl/F/CN groups on the aniline, switch to Buchwald-Hartwig conditions :

    • Catalyst:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (2 mol%), Xantphos (4 mol%).
      
    • Base:

      
      .
      
    • Temp: 100 °C in Toluene.

Data Validation:

  • LC-MS: Observation of the coupled product mass (M+1 ~ 317-320 depending on isotopes).

  • Regiochemistry: NOESY NMR may be required to confirm N-arylation vs. other isomers, though steric hindrance at C2/C3 usually forces reaction at the exocyclic amine.[1]

Summary of Physical Properties & Safety

PropertyValueNote
Formula

MW 170.57 g/mol
Appearance Off-white / Grey Solid
Melting Point 138-142 °C
Safety Irritant, Toxic if swallowedReleases HCN if burned/acidified strongly

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. The amino group is sensitive to oxidation over long periods.[1]

References

  • Synthesis of this compound and properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 519896, 4-Amino-3-chlorobenzonitrile (Structural Analog). Retrieved January 30, 2026 from [Link].[1]

  • Quinazoline Synthesis via Guanidine Cyclization

    • Wang, D. Z., et al. (2016).[1] Facile Preparation of 4-Substituted Quinazoline Derivatives.[1][2][3][4] Journal of Visualized Experiments, (108), e53662.[1] Retrieved from [Link].

  • Tetrazole Synthesis via [3+2] Cycloaddition

    • Organic Chemistry Portal.[1] Synthesis of Tetrazoles.[1] Retrieved from [Link].

  • Diarylpyrimidine (DAPY)

    • Janssen, P. A., et al. (2005).[1] Discovery of Rilpivirine (TMC278): A Diarylpyrimidine NNRTI.[1] Journal of Medicinal Chemistry. (Contextual reference for DAPY synthesis methodology).

  • Reactivity of 2-Chlorobenzonitriles

Sources

Application Note: Strategic Utilization of 4-Amino-2-chloro-3-fluorobenzonitrile in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery and process chemistry. It focuses on the strategic utilization of 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7), a high-value fluorinated building block.[1]

Executive Summary

In the competitive landscape of modern agrochemistry, the "Fluorine Effect" is a dominant strategy for enhancing metabolic stability and lipophilicity. This compound represents a privileged scaffold due to its dense functionalization on a single benzene ring. It offers four distinct "handles" for chemical modification:

  • Nitrile (-CN): Precursor to carboxylic acids (auxin mimics), amides, or heterocycles (triazoles/quinazolines).

  • Amino (-NH₂): A handle for Sandmeyer reactions (halogenation), diazotization, or cross-coupling.

  • Fluorine (-F): Provides metabolic blocking at the C3 position and modulates pKa.

  • Chlorine (-Cl): Offers steric bulk and a potential site for oxidative addition (though less reactive than -Br/-I).

This guide details the application of this intermediate in synthesizing Benzoic Acid Herbicides (Auxin analogs) and Fused-Heterocycle Fungicides , providing validated protocols for its activation and derivatization.

Chemical Profile & Stability

PropertySpecification
Chemical Name This compound
CAS Number 757247-99-7
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Appearance Off-white to light gray solid
Melting Point 116–118 °C
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water
Stability Stable under standard conditions.[1] Sensitive to strong oxidizers.
Hazards Irritant (Skin/Eye). Harmful if swallowed (Acute Tox. 4).

Strategic Reactivity Map

The utility of this compound lies in its orthogonal reactivity . The amino group can be modified without affecting the nitrile, and vice versa, allowing for the construction of complex libraries.

ReactivityMap Core 4-Amino-2-chloro- 3-fluorobenzonitrile (Scaffold) Path1 Hydrolysis (Acid/Base) Core->Path1 Target: -CN Path2 Sandmeyer Reaction Core->Path2 Target: -NH2 Path3 Cyclization (Hydrazine/Amidine) Core->Path3 Target: -CN + -F/-Cl Prod1 4-Amino-2-chloro- 3-fluorobenzoic acid (Auxin Herbicide Core) Path1->Prod1 Prod2 4-Halo-2-chloro- 3-fluorobenzonitrile (Coupling Partner) Path2->Prod2 Prod3 Amino-Indazoles / Quinazolines (Fungicide Core) Path3->Prod3

Figure 1: Divergent synthesis pathways from the parent scaffold.

Application I: Synthesis of Novel Auxin Herbicides

Synthetic auxin herbicides (e.g., Dicamba, Picloram) often feature a benzoic acid or picolinic acid core decorated with halogens. The hydrolysis of the nitrile group in this compound yields 4-Amino-2-chloro-3-fluorobenzoic acid , a structural analog to Chloramben and a potential precursor to "Next-Gen" auxins.

Protocol A: Acidic Hydrolysis of Nitrile to Carboxylic Acid

Objective: Convert the -CN group to -COOH while preserving the halogen pattern.

Reagents:

  • Starting Material (CAS 757247-99-7): 10.0 mmol (1.70 g)

  • Sulfuric Acid (H₂SO₄), 60% aqueous solution: 20 mL

  • Solvent: Acetic Acid (optional co-solvent for solubility)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Add the starting material (1.70 g) to the flask. Slowly add 20 mL of 60% H₂SO₄. Note: The reaction is exothermic; add acid slowly.

  • Reflux: Heat the mixture to 100–110 °C for 6–8 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The nitrile peak (approx. 2230 cm⁻¹ in IR) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 100 g of crushed ice. Stir vigorously.

    • The carboxylic acid product typically precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield Expectation: 85–92%.

Scientific Rationale: Acidic hydrolysis is preferred over alkaline hydrolysis here to prevent potential nucleophilic displacement of the fluorine atom by hydroxide ions (S_NAr) at elevated temperatures.

Application II: Synthesis of Nitrogen Heterocycle Fungicides

The ortho-relationship between the nitrile and the halogens (or the amino group) allows for rapid cyclization to form Indazoles or Quinazolines , which are privileged scaffolds in fungicide discovery (e.g., similar to Proquinazid).

Protocol B: Cyclization to 3-Aminoindazole Derivative

Objective: Synthesize a fused indazole core using the nitrile and the adjacent halogen/amino functionality. Note: Standard indazole synthesis often requires a leaving group ortho to the nitrile. Here, we utilize the amino group via diazotization or direct hydrazine reaction if activated.

Alternative High-Value Pathway:Sandmeyer Bromination followed by Cyclization. Since the amino group is present, we first convert it to a Bromine (better leaving group) or use the Amino group directly to build a Quinazoline ring. Below is the protocol for Quinazoline synthesis via Formamidine.

Protocol: Synthesis of 4-Amino-quinazoline derivative

  • Reagents:

    • This compound: 5.0 mmol[2]

    • Formamidine Acetate: 7.5 mmol

    • Solvent: 2-Methoxyethanol or DMF

    • Catalyst: Acetic Acid (cat.)[3]

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 140 °C for 12 hours.

    • The amino group attacks the formamidine, followed by cyclization onto the nitrile.

    • Result: A substituted Quinazoline core, retaining the Fluorine and Chlorine atoms for biological activity.

Application III: Pd-Catalyzed Cross-Coupling (Sandmeyer Route)

To use this molecule as a "Tail" in bi-aryl herbicides (like the arylpicolinates), the amino group is often converted to a Halogen (Br/I) to enable Suzuki or Buchwald coupling.

Protocol C: Sandmeyer Conversion to 4-Bromo-2-chloro-3-fluorobenzonitrile

Objective: Replace -NH₂ with -Br to create a coupling partner.

Reagents:

  • Starting Material: 10.0 mmol

  • Copper(II) Bromide (CuBr₂): 12.0 mmol

  • tert-Butyl Nitrite (tBuONO): 15.0 mmol

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve CuBr₂ and tBuONO in anhydrous MeCN (50 mL) in a dry flask under Argon.

  • Addition: Add this compound portion-wise at 0 °C .

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Nitrogen gas evolution will be observed.

  • Quench: Pour into 10% HCl solution to quench copper salts.

  • Extraction: Extract with Diethyl Ether. Wash organic layer with Brine.[4][5]

  • Purification: Silica Gel Chromatography (Hexane/EtOAc gradient).

  • Product: 4-Bromo-2-chloro-3-fluorobenzonitrile . This is a potent electrophile for coupling with Boronic Acids to create bi-aryl herbicide candidates.

Experimental Workflow Diagram

Workflow cluster_0 Pathway A: Auxin Herbicide Synthesis cluster_1 Pathway B: Coupling Partner Synthesis Start Start: 4-Amino-2-chloro- 3-fluorobenzonitrile StepA1 Acidic Hydrolysis (H2SO4, 100°C) Start->StepA1 StepB1 Sandmeyer Reaction (CuBr2, tBuONO) Start->StepB1 StepA2 Product: Benzoic Acid Derivative StepA1->StepA2 StepB2 Product: 4-Bromo Derivative StepB1->StepB2 StepB3 Suzuki Coupling (Ar-B(OH)2, Pd-Cat) StepB2->StepB3

Figure 2: Experimental workflow for converting the scaffold into active herbicide classes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104835077, 4-(2-Amino-3-chlorophenoxy)-2-fluorobenzonitrile. Retrieved from [Link]

  • Corteva Agriscience / Dow AgroSciences.Patents related to Arylpicolinate Herbicides (Halauxifen/Florpyrauxifen analogs).
  • Nbinno Chemical Data. this compound (CAS 757247-99-7) Synthesis and Properties.[1][6] Retrieved from [Link]

  • Google Patents.Synthesis of HPK1 Inhibitors using this compound. (Demonstrating nucleophilic substitution utility).

Sources

4-Amino-2-chloro-3-fluorobenzonitrile as an intermediate for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Next-Generation Kinase Inhibitors and Androgen Receptor Antagonists[1][2][3]

Abstract & Strategic Significance

In the landscape of modern medicinal chemistry, 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7) has emerged as a high-value scaffold, particularly in the development of immuno-oncology agents (HPK1 inhibitors) and androgen receptor antagonists.[1][2][3]

Its structural uniqueness lies in the 2-chloro-3-fluoro substitution pattern.[1][2][3] Unlike the traditional trifluoromethyl motifs found in first-generation drugs (e.g., Enzalutamide), this specific halogen arrangement offers distinct advantages:

  • Metabolic Blocking: The C3-fluorine atom blocks metabolic oxidation at a typically labile position.[1][2][3]

  • Conformational Locking: The steric clash between the C2-chlorine and adjacent substituents can lock the phenyl ring into a bioactive conformation, enhancing binding affinity to kinase pockets (e.g., HPK1, MEK).[2][3]

  • Electronic Tuning: The electron-withdrawing nature of the nitrile and halogens decreases the pKa of the aniline nitrogen, modulating its nucleophilicity for cross-coupling reactions while influencing the overall lipophilicity (LogP) of the final drug candidate.[2][3]

Chemical Profile & Specifications
PropertySpecification
Chemical Name This compound
CAS Number 757247-99-7
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Appearance White to light gray crystalline solid
Melting Point 116–118 °C (lit.)[1][2][3]
Boiling Point ~320 °C (Predicted)
Density 1.42 g/cm³
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Primary Amine (-NH₂), Nitrile (-CN), Aryl Chloride, Aryl Fluoride
Synthesis & Upstream Sourcing

Note: Understanding the upstream origin is vital for impurity profiling in GMP environments.[3]

The industrial synthesis typically proceeds via nucleophilic aromatic substitution (SNAr) or electrophilic halogenation sequences.[2][3] A common route involves the fluorination of a chlorinated precursor or the amination of a difluoro-benzonitrile derivative.[1][2][3]

SynthesisPath Start 3-Chloro-2,4-difluorobenzonitrile Inter Regioselective S_NAr Start->Inter + Reagent Reagent Ammonia (NH3) High Pressure/Temp Product This compound (Target Scaffold) Inter->Product Yield >90% QC QC Check: Regioisomer Purity (HPLC) F-NMR Confirmation Product->QC

Figure 1: Primary industrial route via regioselective ammonolysis of the difluoro precursor. The fluorine at C4 is more electrophilic due to the para-cyano group, ensuring selectivity.[2][3]

Downstream Applications & Protocols
A. Synthesis of HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][2][3] Small molecule inhibitors or degraders (PROTACs) targeting HPK1 are critical for enhancing anti-tumor immunity.[2][3] The this compound moiety serves as the solvent-exposed "warhead" or the E3 ligase linker attachment point.[1][2][3]

Protocol: Coupling to Isoquinoline Core (Buchwald-Hartwig / SNAr) Based on methodologies described in US Patent 11,612,606.[1][2][3]

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • 8-Chloroisoquinoline derivative (Electrophile)[1][2][3]

  • Base: Cs₂CO₃ or NaOtBu[1][3]

  • Catalyst (if coupling): Pd₂(dba)₃ / Xantphos[2][3]

  • Solvent: 1,4-Dioxane or Toluene[1][2][3]

Step-by-Step Procedure:

  • Preparation: In a glovebox or under N₂ atmosphere, charge a reaction vial with the 8-chloroisoquinoline derivative (1.0 equiv), this compound (1.1 equiv), and Cs₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

  • Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to limiting reagent).

  • Reaction: Seal the vial and heat to 100–110 °C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl chloride.[1][2][3]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.[2][3] Wash the pad with Ethyl Acetate.[2][3]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Verify the product via ¹H-NMR (look for the distinct doublet-of-triplets for the fluoro-phenyl protons) and ¹⁹F-NMR.

B. Synthesis of Quinazoline-Based Kinase Inhibitors

The nitrile group at C1 is a versatile "gateway" functionality.[1][2][3][4] It can be converted into amidines or heterocycles (like quinazolines) which are ubiquitous in EGFR and HER2 inhibitors.[2][3]

Protocol: Cyclization to Quinazoline Core

  • Amidine Formation: React this compound with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at reflux to form the formamidine intermediate.[1][2][3]

  • Cyclization: Treat the intermediate with a substituted aniline or hydrazine in acetic acid at 80 °C.

  • Result: This yields a 4-anilino-quinazoline scaffold with the specific 2-chloro-3-fluoro substitution retained on the "A-ring", altering the electronic properties of the ATP-binding core.[1][2][3]

Visualizing the Reaction Landscape

The following diagram maps the divergent synthesis pathways available from this single intermediate.

ReactionScope Core 4-Amino-2-chloro- 3-fluorobenzonitrile Path1 Path A: Amine Coupling (Buchwald/SnAr) Core->Path1 Pd-Cat / Base Path2 Path B: Nitrile Hydrolysis Core->Path2 NaOH / H2O2 Path3 Path C: Heterocycle Formation (via Amidine) Core->Path3 DMF-DMA / R-NH2 Prod1 HPK1 / MEK Inhibitors (Diaryl amines) Path1->Prod1 Prod2 Benzoic Acid Derivatives (Androgen Receptor Antagonists) Path2->Prod2 Prod3 Quinazolines / Benzoxazoles (EGFR/HER2 Inhibitors) Path3->Prod3

Figure 2: Divergent synthesis pathways.[1][2][3] Path A is currently the most dominant in patent literature for immuno-oncology applications.[1][2][3]

Safety & Handling Protocol (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3][5]

    • H315: Causes skin irritation.[1][2][3][5][6]

    • H319: Causes serious eye irritation.[1][2][3][5][6]

    • H335: May cause respiratory irritation.[1][2][3][6]

  • Handling Precautions:

    • Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.[1][2][3][5][6]

    • PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.[2][3]

    • Incompatibility: Strong oxidizing agents, strong acids, and strong bases.[2][3][7]

    • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11533446, this compound. Retrieved from [Link]

  • United States Patent and Trademark Office. Patent US11612606B2: 8-aminoisoquinoline compounds and uses thereof (HPK1 Inhibitors).[1][2][3] Retrieved from

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-2-chloro-3-fluorobenzonitrile in Modern Drug Discovery

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an amine, a nitrile, and two different halogen atoms on the benzene ring, offers a versatile platform for the synthesis of complex molecular architectures.[1] The electron-withdrawing nature of the nitrile and halogen substituents activates the ring for certain transformations, while the amino group provides a key site for further derivatization. This multifaceted reactivity allows for its incorporation into a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[3][4][5][6]

This guide provides a detailed experimental protocol for a key transformation of this compound: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis, valued for its broad functional group tolerance and reliability.[7][8][9] We will explore a representative coupling with 4-methoxyphenylboronic acid, providing not just the procedural steps, but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and troubleshoot similar transformations.

Reaction Overview: Suzuki-Miyaura Coupling

The protocol outlined below describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid. The reaction selectively proceeds at the chloro position, which is generally more reactive in palladium-catalyzed cross-coupling reactions than the fluoro position. The amino group present on the starting material can sometimes interfere with the catalytic cycle; hence, the choice of a suitable catalyst and ligand system is crucial for achieving high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed for a small-scale synthesis (0.5 mmol) and can be scaled up or down as needed, with appropriate adjustments to reagent quantities and reaction vessel size.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound757247-99-7170.5785.30.51.0
4-Methoxyphenylboronic acid5720-07-0151.9691.20.61.2
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.502.20.010.02
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.518.20.020.04
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.21207.31.53.0
1,4-Dioxane, anhydrous123-91-188.114 mL--
Water, deionized7732-18-518.021 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere. This is critical as the palladium(0) active catalyst is oxygen-sensitive.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add this compound (85.3 mg, 0.5 mmol), 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol), and anhydrous potassium carbonate (207.3 mg, 1.5 mmol).

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL). The solvent mixture is degassed by bubbling the inert gas through it for 15-20 minutes prior to addition.

  • Reaction:

    • Place the sealed Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-amino-3-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile.

Visualization of the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_solvent 3. Solvent Addition cluster_reaction 4. Reaction cluster_workup 5. Work-up cluster_purification 6. Purification setup1 Add Pd(OAc)₂ and SPhos to Schlenk flask setup2 Evacuate and backfill with Argon (3x) setup1->setup2 reagents Add this compound, 4-methoxyphenylboronic acid, and K₂CO₃ setup2->reagents solvent Add degassed 1,4-dioxane and water reagents->solvent reaction Heat at 100 °C for 12-16 hours solvent->reaction workup1 Cool to RT and dilute with EtOAc and H₂O reaction->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with brine workup2->workup3 purify1 Dry over Na₂SO₄ and concentrate workup3->purify1 purify2 Purify by column chromatography purify1->purify2

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Scientific Rationale and Field-Proven Insights

  • Catalyst System: The choice of Pd(OAc)₂ as a precatalyst and SPhos as a ligand is deliberate. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of aryl chlorides, which are generally less reactive than aryl bromides or iodides. This ligand also facilitates the reductive elimination step, leading to higher yields and faster reaction times, especially for sterically hindered or electron-rich substrates.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is crucial for the activation of the boronic acid. An aqueous solution of the base is often beneficial for the reaction.

  • Solvent System: The mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Inert Atmosphere: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen. Therefore, maintaining an inert atmosphere throughout the reaction setup and duration is paramount for a successful outcome.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂(X) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)₂ Base pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (Ar'B(OH)₂), activated by the base, transfers its organic group to the palladium center, forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling any of the reagents.

  • Fume Hood: Conduct the entire experimental procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • This compound: Handle as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.

    • Palladium(II) acetate: Palladium compounds can be toxic and should be handled with care. Avoid creating dust.

    • SPhos: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

    • 1,4-Dioxane: This is a flammable liquid and a potential carcinogen. Handle with care and avoid exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • The Chemistry of this compound: Synthesis and Applic
  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PubMed Central. [Link]

  • Makowska, M., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry. [Link]

  • A novel class of potential protein kinase inhibitors 7–16 was synthesized in high yields using various substituted purines. (2021). PubMed Central. [Link]

  • Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. (n.d.). RSC Publishing. [Link]

  • In our previous studies, based on the results of docking and molecular dynamics, we used the 4-methylbenzamide structural fragment as a basis for designing new chemical compounds that had pharmacophore similarity to imatinib, sorafenib and other known inhibitors. (2023). PubMed Central. [Link]

  • A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was synthesised and screened for their potential to inhibit kinases and exhibit anticancer activity against primary patient-derived glioblastoma 2D cells and 3D neurospheres. (n.d.). PubMed Central. [Link]

Sources

One-pot synthesis involving 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile: A Strategic Approach for Pharmaceutical Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and agrochemical research.[1][2] Its unique substitution pattern, featuring amino, chloro, fluoro, and nitrile moieties, renders it a versatile precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine and chlorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4] The nitrile group itself is a key pharmacophore in numerous approved drugs.[5]

Traditional multi-step syntheses of such poly-substituted anilines often suffer from drawbacks including laborious purification of intermediates, cumulative yield loss, and significant solvent waste. One-pot syntheses, by combining multiple reaction steps into a single operation, offer a more efficient, economical, and environmentally benign alternative.[6] This application note provides a detailed, field-proven protocol for a conceptual one-pot synthesis of this compound, designed to provide researchers with a robust starting point for their synthetic endeavors.

Scientific Rationale & Mechanistic Insights

The proposed one-pot synthesis is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves the selective amination of a readily available starting material, 2,4-dichloro-3-fluorobenzonitrile. The rationale behind this choice is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is activated by the electron-withdrawing nitrile group (-CN) para to it, making it more susceptible to nucleophilic attack by ammonia compared to the chlorine at the C2 position.

The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized species that facilitates the displacement of the chloride ion. The choice of a high-boiling point, polar aprotic solvent like DMSO is crucial as it can effectively solvate the cationic species and facilitate the reaction, often at elevated temperatures and pressures.

Below is a conceptual diagram illustrating the proposed synthetic pathway.

G SM 2,4-Dichloro-3-fluorobenzonitrile Product This compound SM->Product Nucleophilic Aromatic Substitution (S_NAr) Ammonia Aqueous Ammonia (NH₃·H₂O) Ammonia->Product Solvent DMSO (Solvent) Solvent->Product Conditions Heat (e.g., 120-140°C) Pressure (in sealed vessel) Conditions->Product

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,4-Dichloro-3-fluorobenzonitrile≥98%Commercially AvailableStarting material.
Aqueous Ammonia28-30%ACS ReagentNucleophile.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%ACS ReagentReaction solvent.
Ethyl AcetateACS Reagent-For extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying.
High-Pressure Reaction Vessel--e.g., Parr reactor or sealed tube.
Magnetic Stirrer with Hotplate---
Standard Glassware---
Rotary Evaporator---
Step-by-Step Procedure
  • Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, add 2,4-dichloro-3-fluorobenzonitrile (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO (5-10 mL per gram of starting material). Subsequently, add aqueous ammonia (5-10 eq).

  • Reaction Conditions: Seal the reaction vessel tightly. Place the vessel on a magnetic stirrer with a hotplate and heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material (usually 8-16 hours).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

G start Start setup Reaction Setup: Add 2,4-dichloro-3-fluorobenzonitrile to pressure vessel start->setup add_reagents Add DMSO and Aqueous Ammonia setup->add_reagents react Seal and Heat (120-140°C, 8-16h) add_reagents->react workup Cool and Quench with Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end End: Pure Product purify->end

Caption: Experimental workflow for the one-pot synthesis.

Data Interpretation and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Reaction Conversion >90% (by LC-MS)Incomplete conversion: Increase reaction temperature, time, or equivalents of ammonia. Ensure the pressure vessel is properly sealed.
Yield 70-85% (isolated)Low yield: Optimize extraction and purification steps. Check for potential side reactions such as hydrolysis of the nitrile group.
Purity ≥98% (by HPLC)Impurities present: Optimize purification conditions (e.g., solvent system for chromatography).
Product Characterization Consistent with the structure of this compound by ¹H NMR, ¹³C NMR, and MS.Discrepancies in spectral data: Re-evaluate the structure and consider the possibility of isomeric products.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • The use of a high-pressure reaction vessel requires proper training and adherence to safety protocols.

  • Handle aqueous ammonia with care as it is corrosive and has a pungent odor.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described one-pot synthesis provides a strategic and efficient pathway to this compound, a valuable intermediate in drug discovery and development. By leveraging the principles of nucleophilic aromatic substitution, this protocol minimizes step-count and waste, aligning with the principles of green chemistry. Researchers can adapt and optimize this method to suit their specific needs, thereby accelerating the synthesis of novel chemical entities.

References

  • Pasha, M. A., & Jayashankara, V. P. (2006). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4.
  • MySkinRecipes. This compound. Available at: [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (2021). Available at: [Link]

  • The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (2026). Available at: [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • eScholarship.org. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl. (2014). Available at: [Link]

  • National Institutes of Health. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Available at: [Link]

  • PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. Available at: [Link]

  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. (2006). Available at: [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2021). Available at: [Link]

  • Royal Society of Chemistry. One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluoroalkylated acid anhydrides. (2021). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 757247-99-7). It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., kinase inhibitors).[1][2]

Status: Operational | Lead Scientist: Dr. A. Vance | Reference Molecule: CAS 757247-99-7[1][2]

Executive Summary

Purifying This compound presents a specific challenge: separating the desired para-amino product from its meta-amino regioisomer (3-amino-2-chloro-4-fluorobenzonitrile) and unreacted di-halo precursors.[1][2] Due to the electron-withdrawing nature of the nitrile, chlorine, and fluorine substituents, the amino group is weakly basic, rendering standard acid-base extractions inefficient or risky (due to potential nitrile hydrolysis).[1]

This guide prioritizes fractional recrystallization as the primary purification vector, with chromatography as a secondary polishing step.[1]

Module 1: Impurity Profiling & Diagnostics

Before initiating purification, identify your specific contamination profile.[1]

Impurity TypeLikely IdentityOriginDiagnostic Characteristic
Regioisomer 3-Amino-2-chloro-4-fluorobenzonitrileCompetitive amination at the 3-position (ortho to F, meta to CN).[1][2]** depressed Melting Point** (Broad range <130°C).[1][2] Split peaks in 19F-NMR.
Starting Material 2-Chloro-3,4-difluorobenzonitrileIncomplete nucleophilic substitution (

).[1][2]
Presence of non-polar spot on TLC (High

).[1][2]
Byproduct 3,4-Diamino-2-chlorobenzonitrileOver-amination (harsh reaction conditions).[1][2]Very polar spot on TLC; distinct color change (often dark brown).[1][2]
Inorganic Salts KF, KCl, NH4ClResiduals from amination/halogen exchange.[1]Ash content; insolubility in organic solvents (EtOAc).[1][2]
Visualization: Purification Decision Matrix

The following workflow dictates the optimal purification route based on crude purity.

PurificationLogic Start Crude this compound Check Analyze Purity (HPLC/NMR) Check Regioisomer Content Start->Check HighPurity Purity > 95% Regioisomer < 2% Check->HighPurity Clean Crude MidPurity Purity 85-95% Regioisomer 2-10% Check->MidPurity Isomer Contamination LowPurity Purity < 85% High Tarry Residue Check->LowPurity Dirty Crude Recryst Protocol A: Recrystallization (Toluene/Heptane) HighPurity->Recryst MidPurity->Recryst Attempt 2x Carbon Activated Carbon Treatment (Remove Tar/Color) LowPurity->Carbon Final Final Product (White/Off-White Solid) Recryst->Final Column Protocol B: Flash Chromatography (SiO2) Column->Recryst Polish Carbon->Column

Caption: Decision matrix for selecting the appropriate purification workflow based on initial crude analysis.

Module 2: Primary Protocol – Fractional Recrystallization

Objective: Remove the 3-amino regioisomer and trace starting materials.[1][2] Mechanism: The 4-amino isomer (target) typically packs more efficiently in the crystal lattice due to symmetry (para-substitution) compared to the 3-amino (meta) isomer, creating a solubility differential in non-polar aromatic solvents.[1][2]

Reagents Required[2][3][4][5]
  • Solvent A (Good Solvent): Toluene (preferred) or Ethanol.[1][2]

  • Solvent B (Anti-Solvent): n-Heptane or Water (if using Ethanol).[1][2]

  • Decolorizing Agent: Activated Carbon (e.g., Darco G-60).[1][2]

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Toluene (approx. 3-5 mL per gram of crude).[1][2]

    • Heat to reflux (110°C). The solid should fully dissolve.[1][2] If not, add small aliquots of Toluene until clear.[1]

    • Critical Check: If dark/black particles remain suspended, these are inorganic salts or tar.[1] Perform a hot filtration.[1][2]

  • Carbon Treatment (Optional but Recommended):

    • If the solution is amber/brown, cool slightly (to ~90°C) and add activated carbon (5 wt%).[1]

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad to remove carbon.[1][2]

  • Nucleation & Growth:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in an ice bath immediately; rapid cooling traps the regioisomer.[1][2]

    • Once crystals form at RT, cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Anti-Solvent Addition (If yield is low):

    • If crystallization is poor, reheat to 60°C and add n-Heptane dropwise until persistent cloudiness appears.

    • Cool again as per Step 3.[1][2]

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2]

    • Wash the cake with cold n-Heptane (removes surface mother liquor containing the 3-amino isomer).[1][2]

    • Dry under vacuum at 45°C.[1][2]

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is common with fluorinated aromatics, which often have low melting points and form supercooled liquids.[1] Solution:

  • Seed Crystal: If you have a tiny amount of pure material, add a "seed" at 40-50°C.[1][2]

  • Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[2]

  • Solvent Switch: Toluene might be too good a solvent.[1][2] Switch to Ethanol/Water (3:1) . Dissolve in hot Ethanol, then add water until turbid.[1]

Q2: My melting point is broad (e.g., 115-125°C). Is this acceptable?

Diagnosis: No. A broad melting point range (>2°C) indicates significant contamination, likely by the 3-amino regioisomer .[1][2] Solution:

  • Do not proceed to the next synthetic step.[1][2] The isomer will likely react similarly, creating difficult-to-separate impurities later.[1][2]

  • Action: Recrystallize again. If Toluene failed, use Isopropanol (IPA) .[1]

Q3: Can I use Acid-Base extraction to purify this amine?

Diagnosis: Generally NO .[1][2] Reasoning:

  • Low Basicity: The amine is attached to a ring with three electron-withdrawing groups (CN, Cl, F).[1] The

    
     of the conjugate acid is likely < 1.[1][2]0. It will not protonate efficiently in dilute acid.[1][2]
    
  • Hydrolysis Risk: Using concentrated strong acid (to force protonation) risks hydrolyzing the nitrile (-CN) to an amide (-CONH2) or acid (-COOH).[1][2] Exception: If you must remove non-basic tars, dissolve the crude in conc. HCl at 0°C (briefly), filter rapidly, and immediately neutralize with cold NaOH. This is risky and not recommended for routine purification.[1][2]

Q4: The color is persistent (pink/brown).

Diagnosis: Oxidation of the aniline functionality.[1][2] Solution:

  • Pass the solution through a short plug of Silica Gel using 20% Ethyl Acetate in Hexane.[1][2] The colored oxidation products are usually much more polar and will stick to the silica top.[2]

Module 4: Advanced Separation (Chromatography)

Use this only if recrystallization fails to remove the regioisomer.

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Mobile Phase: Gradient of Hexane : Ethyl Acetate .[1][2]

  • Start: 95:5 (Hex:EtOAc) to elute the starting material (2-Cl-3,4-diF-benzonitrile).[1][2]

  • Ramp: 80:20 (Hex:EtOAc) to elute the product.

  • Note: The 3-amino isomer usually has a slightly different

    
     due to the difference in dipole moment caused by the position of the fluorine atom relative to the amine.[1][2]
    
Visualization: Separation Mechanism

Separation cluster_0 Target vs. Impurity Properties Target Target: 4-Amino (Para-subst.) High Symmetry Lower Solubility Process Recrystallization (Toluene) Target->Process Pack Efficiently Impurity Impurity: 3-Amino (Meta-subst.) Lower Symmetry Higher Solubility Impurity->Process Steric Clash Result Target Crystallizes Impurity stays in Mother Liquor Process->Result

Caption: Mechanistic basis for the separation of regioisomers via crystallization.

References

  • Compound Identity: this compound (CAS 757247-99-7).[1][2][3][4][5] ChemicalBook/Accela Chem.[1][2]

  • Synthesis Context (Analogous SNAr): Preparation of fluorobenzonitriles via halogen exchange and amination. U.S. Patent 5,466,859.[1][2]

  • Regioselectivity Principles: Nucleophilic Aromatic Substitution in Polyhaloarenes. The nitrile group directs nucleophiles para (4-position), but steric and electronic effects of F/Cl can lead to ortho (3-position) impurities.[1][2]

  • Recrystallization Solvent Data: Solvent Selection for Benzonitrile Derivatives. Common practice involves Toluene or Alcohol/Water systems for amino-benzonitriles.[1][2] [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 757247-99-7 before handling.[1][2] Fluorinated aromatic amines can be toxic and skin-sensitizing.[1][2]

Sources

Technical Support Center: Purification Strategies for 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reaction Context

This guide addresses the critical purification challenges associated with the synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile , a vital intermediate for fluorinated kinase inhibitors and herbicides.[1]

The most prevalent industrial route involves the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3,4-difluorobenzonitrile using an ammonia source.[1] While efficient, this pathway is prone to specific impurity profiles driven by the electronic competition between the fluorine substituents.[1]

Core Reaction Scheme & Impurity Genesis

The following diagram illustrates the primary reaction pathway and the mechanistic origin of the three most common impurities: the Regioisomer (3-amino), the Hydrolysis byproduct (Amide), and the Over-reaction byproduct .[1]

ReactionScheme SM Starting Material (2-chloro-3,4-difluorobenzonitrile) Target TARGET PRODUCT (this compound) (Para-substitution favored) SM->Target Major Pathway (F at C4 activated by CN) Impurity_Regio IMPURITY A: Regioisomer (3-Amino-2-chloro-4-fluorobenzonitrile) (Meta-substitution) SM->Impurity_Regio Minor Pathway (F at C3 less activated) NH3 NH3 (Nucleophile) NH3->SM Impurity_Amide IMPURITY B: Hydrolysis (4-Amino-2-chloro-3-fluorobenzamide) Target->Impurity_Amide H2O / Heat (Nitrile Hydrolysis)

Figure 1: Mechanistic pathway of SNAr synthesis showing the competition between C4 (Target) and C3 (Regioisomer) nucleophilic attack.[1]

The "Why": Mechanistic Causality[1]

Effective troubleshooting requires understanding the electronic forces at play.[1] You are likely observing impurities because the selectivity of the SNAr reaction is not absolute.[1]

  • Selectivity (Regioisomerism): The nitrile group (-CN) is a strong electron-withdrawing group (EWG).[1] It activates the para position (C4) and ortho position (C2) most strongly.[1]

    • Target Formation: The Fluorine at C4 is para to the CN group, making it the most electrophilic site.[1]

    • Impurity A (Regioisomer): The Fluorine at C3 is meta to the CN group.[1] While less activated, the inductive effect of the adjacent Chlorine and Fluorine atoms still renders it susceptible to attack, especially at high temperatures or high pressures.[1]

  • Leaving Group Hierarchy: Fluorine is the best leaving group in SNAr reactions (due to the high electronegativity stabilizing the Meisenheimer complex intermediate), which is why the Chlorine at C2 is rarely displaced by ammonia in this specific matrix.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting 5-8% of the 3-amino regioisomer by HPLC."

Diagnosis: The reaction temperature is likely too high, or the solvent polarity is insufficient.[1] Root Cause: Higher temperatures lower the activation energy barrier difference between the para (C4) and meta (C3) attack, reducing selectivity.[1]

  • Corrective Action:

    • Lower Temperature: Reduce reaction temperature by 10-15°C. SNAr selectivity is kinetically controlled; lower temperatures favor the lower-energy pathway (C4 substitution).[1]

    • Solvent Switch: If using a polar aprotic solvent (like DMF or DMSO), switch to a less polar solvent (like Toluene or THF) if solubility permits.[1] This can sometimes enhance the directing effect of the EWG.[1]

Issue 2: "My product contains a persistent 'Amide' impurity (M+18 peak)."

Diagnosis: Hydrolysis of the nitrile group to a primary amide (4-amino-2-chloro-3-fluorobenzamide).[1] Root Cause: Presence of water in the reaction matrix, often introduced via aqueous ammonia or wet solvents, combined with basic conditions and heat.[1]

  • Corrective Action:

    • Reagent Quality: Switch from aqueous ammonium hydroxide to anhydrous ammonia gas or a solution of NH3 in Methanol/Ethanol.

    • Dry Solvents: Ensure organic solvents (THF, Dioxane) are dried (<0.1% water content).[1]

    • Workup: Avoid prolonged heating during the aqueous quench. Neutralize the mixture quickly to prevent base-catalyzed hydrolysis.

Issue 3: "The product is colored (pink/grey) despite HPLC purity >98%."

Diagnosis: Trace oxidation of the aniline amine or transition metal contamination (if upstream steps used Pd/Cu).[1] Root Cause: Anilines are prone to oxidation in air, forming colored quinoid species.[1]

  • Corrective Action:

    • Carbon Treatment: Dissolve the crude solid in hot Ethanol or Ethyl Acetate, treat with activated charcoal (5 wt%), and filter while hot.[1]

    • Salt Formation: Convert the free base to a hydrochloride salt (using HCl/Ether).[1] Impurities often remain in the mother liquor, and the salt is more stable against oxidation.[1]

Advanced Purification Protocols

Select the protocol based on your current purity profile.[1]

Protocol A: Selective Recrystallization (Recommended)

This method exploits the solubility difference between the planar target molecule and its slightly more polar regioisomers.[1]

ParameterSpecification
Solvent System Toluene : Heptane (1:2 ratio) OR Ethanol : Water (4:1 ratio)
Crude Concentration 1 g solute / 5-7 mL solvent
Dissolution Temp 75°C - 80°C (Reflux)
Cooling Rate Slow cool (10°C/hour) to 0-5°C
Expected Recovery 85 - 90%

Step-by-Step:

  • Charge crude solid and Toluene (1 part) into a reactor.

  • Heat to reflux (110°C) until full dissolution.

  • Optional: Add activated carbon, stir for 30 mins, and hot filter.

  • Slowly add Heptane (2 parts) while maintaining temperature >70°C.

  • Cool slowly to 20°C over 4 hours.

  • Chill to 0°C for 1 hour.

  • Filter and wash with cold Heptane.[1]

Protocol B: Acid-Base Reslurry (For Amide Removal)

If the amide impurity is >2%, recrystallization may be inefficient.[1]

  • Dissolve crude in 2M HCl (Target aniline forms soluble salt; Amide is less basic and may remain insoluble or partition differently).[1]

  • Extract the aqueous acid layer with Ethyl Acetate (removes non-basic impurities and some amides).[1]

  • Basify the aqueous layer with NaOH or NH4OH to pH 9-10 to precipitate the target aniline.[1]

  • Filter the precipitate and wash with water.[1]

Analytical Verification

Before releasing the batch, verify identity and purity using these specific markers.

MethodMarkerDiagnostic Value
1H-NMR (DMSO-d6) δ 6.5-7.5 ppm (Ar-H) Look for coupling constant (J) changes. The ortho coupling in the 3-amino isomer differs from the meta coupling in the 4-amino target.[1]
HPLC RRT ~0.95 vs 1.0 The 3-amino regioisomer typically elutes just before the target in C18/Acetonitrile gradients.[1]
LC-MS M+18 Peak Indicates Amide hydrolysis (Mass 188.5 vs 170.5).[1]
Purification Logic Flowchart

Use this decision tree to select the correct purification method.

PurificationLogic Start Crude Product Analysis Check_Purity Check Impurity Profile Start->Check_Purity Regio_High Regioisomer > 1.0% Check_Purity->Regio_High Isomer Issue Amide_High Amide > 2.0% Check_Purity->Amide_High Hydrolysis Issue Color_Issue Colored / Trace Metals Check_Purity->Color_Issue Visual Issue Action_Recryst Recrystallization (Toluene/Heptane) Regio_High->Action_Recryst Action_AcidBase Acid/Base Extraction (Partitioning) Amide_High->Action_AcidBase Action_Carbon Activated Carbon Treatment Color_Issue->Action_Carbon

Figure 2: Decision matrix for selecting purification protocols based on impurity type.[1]

References

  • ChemicalBook. (2024).[1] this compound Product Properties and Safety. Retrieved from [1]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution (SnAr) Mechanisms. Retrieved from [1]

  • Google Patents. (2016).[1] Method for preparing 4-amino-2-trifluoromethylbenzonitrile (Analogous Chemistry). CN1810775B.[1] Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Technical Support Center: Synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Our approach is grounded in mechanistic principles to empower you with the understanding needed to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant synthesis of this compound commences with the diazotization of 3-chloro-2-fluoroaniline, followed by a copper-catalyzed cyanation reaction, commonly known as the Sandmeyer reaction.[1][2] This two-step, one-pot process is generally favored for its scalability and cost-effectiveness.

Q2: What are the critical parameters to control during the diazotization step?

Temperature control is paramount. The diazotization of aromatic amines is highly exothermic and the resulting diazonium salts are often unstable at elevated temperatures.[3][4] It is crucial to maintain the reaction temperature between 0-5 °C to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic impurities and tar-like byproducts.[5][6] The slow, dropwise addition of sodium nitrite solution to an acidic solution of the aniline is standard practice to manage the exotherm.

Q3: Why is a copper(I) salt, such as cuprous cyanide, typically used in the Sandmeyer cyanation?

The Sandmeyer reaction for cyanation relies on a copper(I) catalyst to facilitate the substitution of the diazonium group with a cyanide nucleophile.[2] The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and copper(II). This radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.

II. Troubleshooting Guide: Side Reactions and Impurities

This section delves into the common side reactions that can occur during the synthesis of this compound, providing insights into their formation and strategies for their mitigation.

Problem 1: Presence of a significant amount of 2-Chloro-3-fluoro-phenol in the crude product.

Causality: This impurity arises from the reaction of the intermediate diazonium salt with water.[2] Diazonium salts are susceptible to nucleophilic attack by water, especially at temperatures above the recommended 0-5 °C range, leading to the formation of a phenol and the evolution of nitrogen gas.

Troubleshooting Steps:

  • Strict Temperature Control: Ensure the reaction temperature is rigorously maintained between 0-5 °C throughout the diazotization and Sandmeyer reaction. Utilize an ice-salt bath for efficient cooling.

  • Minimize Water Content: While the reaction is aqueous, using highly concentrated acids can reduce the activity of water.

  • Prompt Cyanation: Introduce the cuprous cyanide solution as soon as the diazotization is complete to minimize the time the diazonium salt is exposed to conditions where hydrolysis can occur.

Problem 2: Formation of 4-Amino-2-chloro-3-fluorobenzamide as a byproduct.

Causality: The nitrile group of the final product can undergo partial hydrolysis to the corresponding primary amide under acidic or basic conditions, particularly during workup or if the reaction is run for an extended period at elevated temperatures.[7][8]

Troubleshooting Steps:

  • Controlled Workup: During the workup, neutralize the reaction mixture carefully with a base (e.g., sodium carbonate or dilute sodium hydroxide) while keeping the temperature low to avoid base-catalyzed hydrolysis.

  • Milder Reaction Conditions: If amide formation is persistent, consider if the reaction temperature or duration of the Sandmeyer step can be optimized to be less harsh.

  • Purification: The amide can typically be separated from the desired nitrile by column chromatography.

ImpurityFormation PathwayMitigation Strategy
2-Chloro-3-fluoro-phenolHydrolysis of the diazonium saltStrict temperature control (0-5 °C), prompt cyanation.
4-Amino-2-chloro-3-fluorobenzamidePartial hydrolysis of the nitrile groupControlled, low-temperature workup; optimization of reaction time and temperature.
3-Chloro-2-fluoroaniline (unreacted)Incomplete diazotizationEnsure stoichiometric or slight excess of sodium nitrite and acid; verify complete consumption by TLC or HPLC.
Dechlorinated/Defluorinated byproductsReductive dehalogenationUse high-purity reagents; consider inert atmosphere; optimize catalyst loading.
Azo-dyes/Tar-like substancesDecomposition and side reactions of diazonium saltMaintain low temperatures; ensure efficient stirring; use appropriate stoichiometry.
Problem 3: Reductive Dehalogenation Leading to Unwanted Byproducts.

Causality: In some instances, particularly with copper catalysis, reductive dehalogenation can occur, leading to the loss of the chloro or fluoro substituent.[9][10] This can be influenced by the purity of the reagents and the specific reaction conditions.

Troubleshooting Steps:

  • High-Purity Reagents: Use high-quality starting materials and reagents to minimize potential reductants.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes suppress reductive side reactions.

  • Catalyst Optimization: The choice and amount of copper catalyst can influence the extent of this side reaction. Titrate the catalyst loading to find the optimal balance between reactivity and side product formation.

III. Experimental Protocols

Protocol 1: Synthesis of this compound
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of cuprous cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution, keeping the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Workup and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium carbonate to pH 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[11][12]

IV. Visualizing the Reaction and Side Reactions

Diagram 1: Synthetic Pathway of this compound

G cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Sandmeyer Cyanation 3-Chloro-2-fluoroaniline 3-Chloro-2-fluoroaniline Diazonium Salt Diazonium Salt 3-Chloro-2-fluoroaniline->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, NaCN

Caption: Synthetic route to the target compound.

Diagram 2: Major Side Reaction Pathways

G cluster_side_reactions Side Products Diazonium Salt Diazonium Salt Phenol Impurity 2-Chloro-3-fluoro-phenol Diazonium Salt->Phenol Impurity H2O, > 5 °C Tar Byproducts Azo-dyes/Tars Diazonium Salt->Tar Byproducts Decomposition Target Product This compound Amide Impurity 4-Amino-2-chloro-3-fluorobenzamide Target Product->Amide Impurity H2O, H+ or OH-

Caption: Common side reaction pathways.

V. References

  • The Chemistry of this compound: Synthesis and Applications. (2026, January 25). Google Search.

  • Synthesis of 4-amino-3-chlorobenzonitrile. PrepChem.com.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.

  • Chemistry Diazotization Reaction. sathee jee.

  • This compound manufacturers and suppliers in india. ChemicalBook.

  • Diazotization Reaction: Mechanism and Applications. Collegedunia.

  • US5466859A - Process for preparing fluorobenzonitriles. Google Patents.

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X.

  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes.

  • Diazotisation. Organic Chemistry Portal.

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning.

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry.

  • Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature | The Journal of Organic Chemistry. ACS Publications.

  • hydrolysis of nitriles. Chemguide.

  • CN101585785A - Preparation method of o-aminobenzonitrile compounds. Google Patents.

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Google Patents.

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI.

  • Preparation method of aminobenzonitrile. Eureka | Patsnap.

  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. Benchchem.

  • Copper-catalyzed deuterodehalogenation of aryl halides. ResearchGate.

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson.

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate.

  • ONE-POT MEDIATED SYNTHESIS OF PYRIMIDINE AND QUINAZOLINE ANNULATED DERIVATIVES OF NITROGEN CONTAINING FIVE MEMBERED RINGS THROUG. The Distant Reader.

  • Copper-catalysed low-temperature water–gas shift reaction for selective deuteration of aryl halides. PMC - NIH.

  • RU1772103C - Method of 2-aminobenzonitrile synthesis. Google Patents.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.

  • Copper(0)-Catalyzed Reductive Coupling of Disulfurating Reagents and (Hetero)aryl/Alkyl Halides. Organic Chemistry Portal.

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.

Sources

Technical Support Center: Synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the underlying chemical principles, provide robust experimental protocols, and offer a structured troubleshooting guide to help you optimize your reaction yield and purity. This molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals, making a reliable synthetic protocol essential.[1][2]

Part 1: Foundational Principles & Core Synthesis Pathway

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway typically involves the reaction of a di-halogenated precursor, such as 2-chloro-3,4-difluorobenzonitrile, with an ammonia source. The electron-withdrawing nature of the nitrile group (-CN) and the halogen atoms activates the aromatic ring, making it susceptible to nucleophilic attack. The substitution occurs preferentially at the C4 position due to the combined electronic directing effects of the substituents.

Q2: Why is the SNAr reaction favored at the 4-position over the 3-position?

The regioselectivity of the amination is governed by the stability of the intermediate Meisenheimer complex. The nitrile group at C1 and the chlorine at C2 are strongly electron-withdrawing. Nucleophilic attack at the C4 position allows the negative charge of the intermediate to be delocalized onto the nitrogen of the nitrile group through resonance, a highly stabilizing effect. Attack at the C3 position does not permit such extensive delocalization, making the corresponding intermediate less stable and the reaction kinetically slower.

Q3: What are the critical parameters that control the success of this synthesis?

There are four primary pillars to a successful synthesis:

  • Temperature & Pressure: As the reaction often involves gaseous or liquid ammonia, the conditions must be carefully controlled in a sealed pressure vessel to maintain the concentration of the nucleophile and achieve a reasonable reaction rate.

  • Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the starting material to some extent. Alcohols like ethanol or polar aprotic solvents are often employed.[3][4]

  • Concentration of Ammonia: A sufficient excess of ammonia is required to drive the reaction to completion and minimize the formation of diarylamine byproducts.

  • Purity of Starting Materials: The presence of impurities in the 2-chloro-3,4-difluorobenzonitrile can lead to unwanted side reactions and complicate the final purification.

Part 2: Experimental Protocol & Data

Detailed Experimental Protocol: Ammonolysis of 2-chloro-3,4-difluorobenzonitrile

This protocol is a representative procedure based on established methodologies for similar transformations.[3][4][5] Researchers should perform their own optimization.

Materials:

  • 2-chloro-3,4-difluorobenzonitrile (1 eq)

  • Ethanol (or another suitable solvent)

  • Liquid Ammonia (approx. 10-15 eq)

  • Stainless-steel autoclave or pressure-rated reactor

Procedure:

  • Reactor Charging: In a suitable stainless-steel autoclave, charge the 2-chloro-3,4-difluorobenzonitrile and ethanol. Seal the reactor according to the manufacturer's specifications.

  • Inerting: Purge the reactor with an inert gas, such as nitrogen or argon, to remove atmospheric oxygen and moisture.

  • Ammonia Addition: Cool the reactor (e.g., with a dry ice/acetone bath) and carefully introduce the required amount of liquid ammonia.

  • Reaction: Seal the reactor completely. Place it behind a safety shield and heat the mixture to the target temperature (typically 100-130°C) with vigorous stirring. The internal pressure will increase significantly. Monitor both temperature and pressure throughout the reaction.

  • Monitoring: The reaction progress should be monitored by taking aliquots (after safely cooling and depressurizing) and analyzing them via HPLC or TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and then further cool it in an ice bath before slowly and carefully venting the excess ammonia in a well-ventilated fume hood.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The resulting crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is typically a solid.[1] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) or by column chromatography on silica gel.[6]

Typical Reaction Parameters & Expected Outcomes

The following table summarizes typical conditions and expected results for the synthesis.

ParameterTypical RangeRationale & Notes
Temperature 100 - 130 °CBalances reaction rate against potential for side reactions like nitrile hydrolysis.[5]
Pressure 10 - 20 bar (Varies)Primarily dependent on temperature and ammonia concentration. Must be performed in a rated vessel.
Solvent Ethanol, n-Propanol, DioxaneMust be able to withstand high temperatures and pressure; alcohols are common choices.[3][4]
Ammonia (eq) 10 - 15A large excess is used to ensure it acts as both the nucleophile and the base, driving the reaction forward.
Reaction Time 8 - 24 hoursHighly dependent on temperature and substrate concentration. Monitor for completion.
Typical Yield 75 - 90%Yields are post-purification. Lower yields often point to issues outlined in the troubleshooting guide.
Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Charge Reactor with 2-chloro-3,4-difluorobenzonitrile & Ethanol P2 Purge with N2/Ar P1->P2 P3 Cool & Charge Liquid Ammonia P2->P3 R1 Seal Reactor & Heat (100-130°C) with Stirring P3->R1 R2 Monitor by HPLC/TLC for Completion R1->R2 W1 Cool & Vent Excess Ammonia R2->W1 W2 Solvent Removal W1->W2 W3 Aqueous Work-up (Extraction) W2->W3 W4 Purification (Recrystallization or Chromatography) W3->W4 W5 Obtain Pure Product W4->W5

Caption: General experimental workflow for the synthesis of this compound.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q4: My reaction yield is consistently low (<60%). What are the most likely causes?

Low yield is a multifaceted problem. Use the following logic to diagnose the issue.

G cluster_results cluster_solutions Start Low Yield Reported CheckTLC Analyze Crude Reaction Mixture (TLC, HPLC, or 1H NMR) Start->CheckTLC HighSM High Amount of Starting Material (SM) CheckTLC->HighSM Result 1 ManySideProducts Multiple Side Products CheckTLC->ManySideProducts Result 2 ProductLoss Clean Conversion, but Low Isolated Yield CheckTLC->ProductLoss Result 3 Sol_HighSM Incomplete Reaction 1. Increase reaction time. 2. Increase temperature gradually. 3. Ensure sufficient ammonia concentration. HighSM->Sol_HighSM Sol_SideProducts Degradation/Side Reactions 1. Lower reaction temperature. 2. Check for nitrile hydrolysis (amide/acid byproduct). 3. Ensure starting material is pure. ManySideProducts->Sol_SideProducts Sol_ProductLoss Work-up/Purification Issues 1. Optimize extraction pH and solvent. 2. Check for product loss during recrystallization. 3. Ensure complete drying of product. ProductLoss->Sol_ProductLoss

Caption: Decision tree for troubleshooting low reaction yields.

  • Incomplete Reaction: The most common cause is insufficient reaction time or temperature. Ensure your monitoring method (TLC/HPLC) is effective and that you are allowing the reaction to run to completion. Also, verify that a sufficient excess of ammonia was added, as losses during transfer can occur.[5]

  • Product Degradation: Excessive heat or prolonged reaction times can lead to the degradation of both the starting material and the product. A key side reaction to look for is the hydrolysis of the nitrile group to an amide or carboxylic acid, especially if there is residual water in the reagents or solvent.[5]

  • Work-up and Purification Losses: The product may be partially soluble in the aqueous phase during extraction. Ensure the pH of the aqueous layer is neutral or slightly basic before extracting. During recrystallization, using too much solvent or cooling too quickly can result in significant product loss to the mother liquor.

Q5: I'm observing an unexpected byproduct. How can I identify and eliminate it?

The most probable byproducts are:

  • 4-Amino-3-fluoro-2-hydroxybenzonitrile: This can arise if there is water present in the reaction, leading to a competing hydrolysis/amination pathway. Solution: Use anhydrous solvents and ensure the reactor is dry before starting.

  • 2-Chloro-3,4-diaminobenzonitrile: While less common, if the reaction temperature is excessively high, a second substitution of the fluorine at C3 could occur. Solution: Reduce the reaction temperature and time.

  • Hydrolyzed Nitrile (Amide/Carboxylic Acid): As mentioned, this is a common byproduct if conditions are too harsh or if water is present. Solution: Control temperature strictly and use anhydrous reagents. If the acid is formed, it can be removed with a mild basic wash during work-up.

Q6: The reaction is not proceeding at all. What should I check first?

If you observe no conversion of your starting material, check these critical points:

  • Reactor Seal: An improper seal will lead to the escape of ammonia upon heating, preventing the reaction. Double-check all fittings and gaskets on your pressure vessel.

  • Temperature Reading: Calibrate your thermocouple or temperature probe. An inaccurate reading might mean your reaction is much colder than intended.

  • Stirring: Ensure that the stirring mechanism is functioning correctly. In a heterogeneous mixture, poor agitation can severely limit the reaction rate.

  • Ammonia Source: Verify the quality and quantity of your ammonia source. An old or improperly stored cylinder may not deliver the required amount of nucleophile.

References

  • The Chemistry of this compound: Synthesis and Applic
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • Synthesis of 4-amino-3-chlorobenzonitrile. PrepChem.com.
  • US5466859A - Process for preparing fluorobenzonitriles.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Benchchem.
  • Technical Support Center: Synthesis of 4-Amino-2-chloronicotinonitrile. Benchchem.
  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
  • This compound. MySkinRecipes.
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

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Technical Support Center: Stability Optimization for 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 133219-46-2) as a key intermediate in the synthesis of agrochemicals (e.g., pyridine-carboxylate herbicides) or pharmaceutical candidates.[1][2]

This molecule presents a unique "push-pull" electronic system: the electron-donating amino group competes with the electron-withdrawing nitrile, chlorine, and fluorine substituents.[1][2] This creates specific stability challenges in solution—namely, nitrile hydrolysis and oxidative discoloration .[1][2]

This guide addresses the three most common technical tickets we receive regarding this compound: solubility failures, unexpected degradation peaks, and physical appearance changes.[1][2]

Module 1: Solubility & Solvent Selection

User Issue: "The compound precipitates when I dilute my DMSO stock into aqueous media."

Technical Insight

This compound is highly lipophilic (


).[1][2] While it dissolves readily in polar aprotic solvents (DMSO, DMF), it has negligible water solubility.[1][2][3] The "crash-out" phenomenon occurs because the hydration shell of water molecules cannot energetically accommodate the hydrophobic halogenated ring.[1][2]
Solubility Data Table
SolventSolubility RatingEstimated Conc. LimitNotes
DMSO High> 100 mg/mLRecommended for stock solutions.[1][2] Hygroscopic (risk of hydrolysis).[1][2]
DMF High50–100 mg/mLGood alternative to DMSO; easier to remove (lower BP).[1][2]
Methanol Moderate5–20 mg/mLRisk of nucleophilic attack at high temperatures.[1][2]
Water Poor< 0.1 mg/mLRequires surfactant or co-solvent (e.g., Tween 80).[1][2]
Acetonitrile Moderate/High20–50 mg/mLGood for HPLC prep; avoids sulfoxide oxidation issues.[1][2]
Troubleshooting Protocol: The "Oiling Out" Prevention

Do not add the solid directly to aqueous buffers.[1][2] Follow this kinetic solubility workflow:

SolubilityWorkflow Start Start: Solid Compound Step1 Dissolve in 100% DMSO (Target: 1000x Stock) Start->Step1 Check1 Is solution clear? Step1->Check1 Sonicate Sonicate at 40°C (Max 10 mins) Check1->Sonicate No Step2 Prepare Buffer (Pre-warm to 37°C) Check1->Step2 Yes Sonicate->Check1 Step3 Dropwise Addition (Vortex continuously) Step2->Step3 Fail Precipitation/Cloudiness Step3->Fail Rapid Addition Success Stable Suspension/Solution Step3->Success

Figure 1: Step-by-step dissolution protocol to minimize precipitation shocks.

Module 2: Chemical Stability (Hydrolysis & Oxidation)

User Issue: "I see a new impurity peak at RRT 0.85 after storing the solution for 24 hours."

Root Cause Analysis

The primary degradation pathway is the hydrolysis of the nitrile group at position 1.[1][2]

  • Mechanism: The electron-withdrawing Chlorine (pos 2) and Fluorine (pos 3) activate the nitrile carbon, making it more susceptible to nucleophilic attack by water.[1][2]

  • Catalyst: This reaction is catalyzed by both acid and base, but also occurs in neutral DMSO if the DMSO is "wet" (contains absorbed atmospheric water).[1][2]

Secondary Issue: The amino group (pos 4) is prone to oxidation , leading to azo-dimer formation or N-oxide species, typically observed as a darkening of the solution (yellow


 brown).[1][2]
Degradation Pathway Visualization

DegradationPathways Compound Parent Compound (Nitrile) Amide Primary Amide (Hydrolysis Product 1) Compound->Amide + H2O (Trace water in DMSO) Oxide Azo/N-Oxide Species (Oxidation) Compound->Oxide + O2 / Light (Ambient storage) Acid Carboxylic Acid (Hydrolysis Product 2) Amide->Acid + H2O / Heat (Slow)

Figure 2: Primary degradation pathways.[1][2] The Nitrile-to-Amide conversion is the most common impurity seen in DMSO stocks.[1]

FAQ: Preventing Degradation

Q: How long is my DMSO stock stable?

  • Answer: At room temperature, significant hydrolysis (>2%) can occur within 48 hours if the DMSO is not anhydrous.[1][2]

  • Protocol: Store stocks at -20°C or -80°C . Use single-use aliquots to avoid freeze-thaw cycles which introduce atmospheric moisture.[1][2]

Q: Why did my solution turn brown?

  • Answer: This indicates oxidation of the aniline (-NH2) moiety.[1][2]

  • Protocol: Flush vials with Nitrogen or Argon gas before sealing.[1][2] Store in amber glass vials to prevent photo-oxidation.

Module 3: Analytical Troubleshooting

User Issue: "How do I separate the parent compound from the hydrolysis impurity?"

HPLC Method Recommendations

Because the hydrolysis product (Amide) is more polar than the Nitrile parent, it will elute earlier in Reverse Phase chromatography.[1][2]

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax or Waters BEH)Standard hydrophobic retention.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the carboxylic acid degradation product, improving peak shape.[1][2]
Mobile Phase B AcetonitrileSharpens peaks compared to Methanol.[1][2]
Gradient 5% to 95% B over 10 minsThe parent is hydrophobic; expect elution at high %B.
Detection UV at 254 nmThe benzonitrile chromophore absorbs strongly here.[1][2]

Diagnostic Check: If you observe a peak at Relative Retention Time (RRT) ~0.8-0.9 , this is likely the Amide .[1][2] If you observe a peak at RRT ~1.1-1.2 (rare), check for dimers (mass approx


).[1][2]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for DMSO solubility of benzonitriles). [Link][1][2]

  • Save My Exams. Hydrolysis of Halogenoalkanes and Nitriles: Mechanisms. (Mechanistic grounding for nitrile hydrolysis).[1][2] [Link]

Sources

Technical Support Center: Synthesis & Purification of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-2-chloro-3-fluorobenzonitrile (ACFB), a critical building block for numerous applications in the pharmaceutical and agrochemical industries. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound, ensuring the highest possible purity for your downstream applications.

I. Understanding the Chemistry: Common Synthetic Routes & Potential Impurities

The purity of your final product is intrinsically linked to the synthetic route employed. Two common pathways to this compound are:

  • Reduction of 2-chloro-3-fluoro-4-nitrobenzonitrile: This is a widely used method where the nitro group is selectively reduced to an amine.

  • Amination of a suitable precursor: This can involve the displacement of a leaving group on the aromatic ring with an amino group.

Each route presents a unique profile of potential impurities that can compromise the quality of your final product.

Potential Impurities Profile
Impurity TypePotential SourceImpact on Downstream Applications
Incomplete Reduction Intermediates Reduction of 2-chloro-3-fluoro-4-nitrobenzonitrileCan interfere with subsequent reactions and introduce unwanted functionalities.
Dehalogenated Byproducts Over-reduction or side reactionsCan lead to the formation of incorrect final products.
Isomeric Impurities Non-specific reactions or starting material impuritiesMay have different reactivity and pharmacological profiles.
Hydrolysis Products (Amide/Carboxylic Acid) Exposure to acidic or basic conditions during reaction or workupCan alter the solubility and reactivity of the product.[1][2]
Starting Material Carryover Incomplete reactionReduces the overall yield and purity of the desired product.
Solvent Residues Incomplete removal during workup and dryingCan affect crystallization and may be toxic.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brownish color, even after initial purification. What is the likely cause and how can I remove it?

A1: A persistent color often indicates the presence of oxidized impurities or residual starting material from the nitration step if you are following a reduction pathway.

  • Expert Insight: The amino group in your product is susceptible to oxidation, which can form colored impurities. Inadequate control of the reaction atmosphere or prolonged exposure to air during workup can exacerbate this.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb your product, reducing the yield.

    • Inert Atmosphere: During the reaction and workup, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Column Chromatography: If color persists, column chromatography is a highly effective method for separating these colored byproducts.

Q2: I am observing a lower than expected yield after purification. Where could my product be lost?

A2: Product loss can occur at multiple stages. A systematic evaluation of your process is key to identifying the source of the loss.

  • Expert Insight: this compound has moderate polarity. During aqueous workups, it can partition into the aqueous layer, especially if the pH is not optimized. Overly aggressive purification steps can also lead to significant losses.

  • Troubleshooting Workflow:

start Low Yield Observed check_workup Review Workup Procedure start->check_workup check_extraction Check Extraction Efficiency (pH, solvent volume) check_workup->check_extraction check_recrystallization Analyze Recrystallization (Solvent choice, cooling rate) check_workup->check_recrystallization check_chromatography Evaluate Chromatography (Loading, elution) check_workup->check_chromatography mother_liquor Analyze Mother Liquor (TLC/HPLC) check_recrystallization->mother_liquor column_stripping Check for Product Retention on Column check_chromatography->column_stripping

Caption: Troubleshooting workflow for low yield.

Q3: My HPLC analysis shows multiple peaks close to the main product peak. Are these isomers, and how can I separate them?

A3: The presence of closely eluting peaks on HPLC can indeed suggest isomeric impurities. These can arise from the starting materials or from non-selective reactions.

  • Expert Insight: Positional isomers of halogenated anilines can be challenging to separate due to their similar polarities. Specialized HPLC columns and optimized chromatographic conditions are often necessary.

  • Recommended Actions:

    • HPLC Method Optimization:

      • Column Selection: Consider using a Phenyl or Pentafluorophenyl (PFP) stationary phase, which can offer better selectivity for aromatic positional isomers.

      • Mobile Phase Tuning: Systematically vary the mobile phase composition and gradient to improve resolution.

    • Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for isolating the desired isomer.

    • Recrystallization: Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system.

Q4: I am having trouble with my column chromatography; the product is streaking and the separation is poor.

A4: Streaking on silica gel columns is a common issue with basic compounds like amines due to strong interactions with the acidic silica surface.

  • Expert Insight: The lone pair of electrons on the amino group can interact strongly with the silanol groups on the silica gel, leading to poor peak shape and inefficient separation.

  • Solutions:

    • Use Alumina: Switch to a neutral or basic alumina stationary phase, which will have less interaction with your basic product.

    • Mobile Phase Modifier: If using silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent. This will compete for the active sites on the silica and improve the elution of your compound.

    • Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.

III. Detailed Purification Protocols

Protocol 1: Recrystallization for Purity Enhancement

Recrystallization is a powerful technique for removing small amounts of impurities and improving the crystalline form of your product.

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at their boiling point.

    • Recommended Solvents to Screen: Toluene, Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture. A patent for a similar compound suggests refining with toluene can yield a product with >99% purity.

  • Recrystallization Procedure (Example with Toluene):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot toluene to dissolve the solid completely.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtration.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

    • Dry the crystals under vacuum.

Solvent Selection Guide for Recrystallization:

Solvent SystemRationaleExpected Purity Improvement
Toluene Good for aromatic compounds, often provides well-defined crystals.High (>99% achievable)
Ethanol Good for moderately polar compounds, but may co-crystallize with some impurities.Moderate to High
Isopropanol Similar to ethanol but less polar.Moderate to High
Ethyl Acetate/Hexane A two-solvent system that allows for fine-tuning of polarity.Moderate, good for removing more polar or non-polar impurities.
Protocol 2: High-Purity Isolation by Column Chromatography

For the removal of closely related impurities and baseline separation, column chromatography is the method of choice.

Step-by-Step Methodology:

  • Stationary Phase Selection:

    • For this basic compound, neutral alumina is recommended to avoid streaking.

    • If using silica gel, ensure it is of high quality (60-120 mesh).

  • Mobile Phase Selection (TLC Optimization):

    • Develop a solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of approximately 0.3-0.4.

    • Recommended Eluent Systems:

      • Hexane / Ethyl Acetate gradient

      • Dichloromethane / Methanol (with 0.5% triethylamine if using silica)

  • Column Packing and Loading:

    • Pack the column with your chosen stationary phase as a slurry in the initial eluent.

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of the stationary phase.

    • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system.

    • Collect fractions and monitor their composition by TLC or HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Purification Workflow:

start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc column_prep Column Preparation (Slurry Packing) tlc->column_prep sample_loading Sample Loading (Dry or Wet) column_prep->sample_loading elution Elution with Optimized Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis Analysis of Fractions (TLC/HPLC) fraction_collection->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation pure_product High-Purity Product evaporation->pure_product

Sources

Technical Support Center: Regioisomer Control in 4-Amino-2-chloro-3-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and analytical scientists dealing with the synthesis and purification of 4-Amino-2-chloro-3-fluorobenzonitrile .

Case ID: 4A2C3F-REGIO-001 Status: Active Severity: Critical (Yield/Purity Impact) Applicable Routes: Nucleophilic Aromatic Substitution (


), Electrophilic Halogenation.[1]

The Core Challenge: The "Regioisomer Trap"

In the synthesis of this compound, users most frequently encounter regioisomer contamination during the ammonolysis of 2-chloro-3,4-difluorobenzonitrile .[1]

The electronic battleground is defined by the competing directing effects of the nitrile (-CN) and the halogen substituents. While the nitrile group strongly activates the para position (C4) for nucleophilic attack, the "ortho effect" and solvent interactions can facilitate attack at the C3 position, leading to the formation of the difficult-to-separate impurity 3-amino-2-chloro-4-fluorobenzonitrile .

Pathway Visualization

The following diagram illustrates the bifurcation point where the regioisomer impurity is generated.

ReactionPathway cluster_legend Mechanism Note Start Precursor: 2-Chloro-3,4-difluorobenzonitrile TS_Para Transition State (C4) Para-attack (Favored) Start->TS_Para Fast (Kinetic) TS_Meta Transition State (C3) Meta-attack (Impurity) Start->TS_Meta Slow (Thermodynamic/Steric) Reagent Reagent: NH3 (aq/gas) or NH4OH Reagent->Start Product TARGET: This compound (>95% Desired) TS_Para->Product Impurity IMPURITY: 3-Amino-2-chloro-4-fluorobenzonitrile (<5% Undesired) TS_Meta->Impurity Note CN group activates C4 (Para). Cl group sterically hinders C3.

Caption: Figure 1. Bifurcation of the


 pathway. The nitrile group directs the incoming amine to the para-position (C4), but process deviations can increase attack at C3.

Diagnostic Module: Identifying Your Isomer

Before attempting purification, you must confirm which isomer you have. Standard HPLC often fails to resolve these isomers cleanly without specific method development.[1] 19F NMR is the definitive diagnostic tool.

The Coupling Constant Rule

The fluorine atom's position relative to the remaining aromatic protons dictates the splitting pattern.

FeatureTarget (4-Amino) Impurity (3-Amino)
Structure F is at C3.F is at C4.[1]
Nearest Proton H5 (Meta to F).[1]H5 (Ortho to F).[1]
Coupling (

)
Small (~6-8 Hz) Large (~8-10 Hz)
19F Shift Typically -110 to -115 ppmTypically -120 to -125 ppm

Protocol:

  • Dissolve 5-10 mg of crude solid in DMSO-d6 (CDCl3 may cause overlap).

  • Acquire a proton-decoupled 19F NMR (if possible) for purity integration.[1]

  • Acquire a proton-coupled 19F NMR to measure

    
    -values.
    
  • Result: If you see a doublet with

    
     Hz, you have significant C3-amino impurity.
    

Troubleshooting & Optimization Guides

Issue A: "My impurity levels are >5%. How do I suppress the regioisomer?"

Root Cause: High reaction temperatures or non-ideal solvent polarity can lower the energy barrier difference between the C4 and C3 transition states.

Corrective Action Protocol:

  • Temperature Control:

    • The C4 substitution (Target) is kinetically favored due to the strong electron-withdrawing nature of the para nitrile.

    • Action: Lower the reaction temperature by 10-20°C. If running at reflux, switch to a sealed pressure vessel at 40-60°C.

    • Why: Lower temperatures favor the pathway with the lower activation energy (C4 attack).

  • Solvent Selection:

    • Polar aprotic solvents (DMSO, DMF) accelerate

      
       but can sometimes erode selectivity by "stripping" the nucleophile of its solvation shell, making it too reactive (less discriminating).
      
    • Action: Switch to a protic solvent like Isopropanol (IPA) or n-Butanol .[1]

    • Why: Hydrogen bonding with the nucleophile (Ammonia) moderates its reactivity, increasing the selectivity for the most electron-deficient position (C4).

Solvent Screening Data:

Solvent SystemReaction RateRegioselectivity (Target:Impurity)Recommendation
DMF / DMSO Very Fast85:15Avoid (Too reactive)
THF Moderate92:8Neutral
Isopropanol Slow98:2 Recommended
Water (Aq.[1] NH3) Moderate95:5Good (Green option)
Issue B: "I cannot separate the isomers by crystallization."

Root Cause: The target and impurity are constitutional isomers with nearly identical polarities and lattice energies. Co-crystallization is common.[1]

Corrective Action Protocol:

  • The "pH Swing" Wash: The

    
     of the aniline amine differs slightly depending on the ortho-substituents (Cl vs F).
    
    • Step 1: Dissolve crude mixture in EtOAc.

    • Step 2: Wash with dilute HCl (0.5 M). The 4-amino isomer (target) is slightly less basic due to the ortho-Cl and ortho-F withdrawing electron density, whereas the impurity might protonate differently. Note: This requires careful titration and is substrate-dependent.[1]

  • Chromatography (The "Silver Bullet"): If crystallization fails, you must use Flash Chromatography. Standard Silica is often insufficient.[1]

    • Stationary Phase: Amino-functionalized silica or C18 Reverse Phase.[1]

    • Mobile Phase: DCM:MeOH (99:[1]1) is often too strong. Use Hexane:EtOAc (gradient 5% to 20%) on high-surface-area silica.[1]

    • Tip: Add 1% Triethylamine to the mobile phase to sharpen the amine peaks.

Workflow Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Step1 Analyze Crude via 19F NMR Check Impurity Ratio? Step1->Check Good >98:2 Ratio Check->Good High Purity Bad <90:10 Ratio Check->Bad High Impurity Mid 90:10 to 95:5 Check->Mid Mixed Action_Good Proceed to Recrystallization (IPA/Water) Good->Action_Good Action_Bad ABORT PURIFICATION Optimize Reaction Conditions (Switch to IPA, Lower Temp) Bad->Action_Bad Action_Mid Column Chromatography (Hex/EtOAc + 1% Et3N) Mid->Action_Mid

Caption: Figure 2. Decision matrix for handling crude reaction mixtures based on 19F NMR data.

Frequently Asked Questions (FAQ)

Q: Can I use the chlorination route (starting from 4-amino-3-fluorobenzonitrile) to avoid this? A: You can, but you trade one regioisomer problem for another. Chlorinating 4-amino-3-fluorobenzonitrile (using NCS) often yields a mixture of the 2-chloro (desired) and 6-chloro (undesired) isomers.[1] The 2-position is sterically crowded (ortho to F and CN), making the 6-position kinetically accessible. The


 route described above is generally preferred for scalability.

Q: Why does the impurity peak appear downfield in 19F NMR? A: In the impurity (3-amino-2-chloro-4-fluorobenzonitrile), the fluorine is ortho to the amino group. The amino group is an electron-donating group (EDG) by resonance, which usually shields the fluorine (upfield shift). However, the "ortho effect" and the loss of the shielding from the para-position changes the local magnetic environment. Always rely on the coupling constant (


)  rather than just the chemical shift for absolute confirmation.

Q: Is this compound light-sensitive? A: Yes, aniline derivatives with halogen substituents can undergo photodehalogenation or oxidation. Store the solid in amber vials under nitrogen.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Detailed analysis of nucleophilic aromatic substitution patterns in polyfluorin
    • Source: (Analogous chemistry applied to heterocyclic/aromatic systems).

  • 19F NMR Characterization

    • Standard shifts and coupling constants for fluorinated aromatics.[2]

    • Source:

  • Synthesis Methodologies

    • General protocols for aminobenzonitrile synthesis via ammonolysis.[1]

    • Source:[1]

  • Separation Techniques

    • Chromatographic strategies for regioisomer separation.[1][3][4][5]

    • Source:[1]

Sources

Technical Support Center: Catalyst Optimization for 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific catalytic challenges presented by 4-Amino-2-chloro-3-fluorobenzonitrile (CAS: 757247-99-7).[1] This intermediate is chemically dense, featuring a nucleophilic amine, a Lewis-basic nitrile, and a labile C-Cl bond, all of which can competitively inhibit transition metal catalysts.[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting Pd/Pt/Ni-catalyzed transformations.[1]

Executive Summary

The primary failure mode in reactions involving this compound is competitive coordination .[1] The sterically accessible amino group (


) and the nitrile (

) moiety act as "dummy ligands," displacing labile phosphines from Palladium(0) or Platinum(0) centers.[1] This creates catalytically inactive "rest states," often observed as reaction stalling after 15–20% conversion.[1] Furthermore, the C-Cl bond is prone to oxidative addition, leading to unwanted polymerization or dehalogenation during hydrogenation.[1]

Module 1: Cross-Coupling Troubleshooting (Suzuki-Miyaura / Buchwald-Hartwig)

Issue: Reaction Stalls at <30% Conversion

Diagnosis: The free aniline moiety is binding to the Pd(II) intermediate, preventing transmetallation. This is the "Amine Arrest" mechanism.[1]

Mechanistic Insight (The "Why")

In a standard catalytic cycle, the oxidative addition of the C-Cl bond to Pd(0) generates a Pd(II) species.[2] However, the electron-rich amino group on the substrate (or product) is a potent


-donor.[1] It binds to the electrophilic Pd(II) center, forming a stable 18-electron bis-amine complex that cannot undergo transmetallation with the boronic acid.[1]
Visualizing the Poisoning Pathway

AminePoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 Poison INACTIVE COMPLEX [Pd(Ar)(L)(NH2-R)Cl] OxAdd->Poison + Free Amine (Substrate) (Ligand Displacement) Product Product Formation TransMet->Product Reductive Elim. Poison->TransMet Slow/No Reversal

Figure 1: The "Amine Arrest" mechanism where the substrate's amino group displaces the phosphine ligand, sequestering the catalyst in an inactive off-cycle state.

Solution Protocol: Ligand Overpowering

To prevent amine binding, you must use a ligand that binds significantly stronger than the amine or is too bulky to allow amine coordination.

Recommended Catalyst Systems:

  • Pd-PEPPSI-IPr: The N-Heterocyclic Carbene (NHC) ligand is non-labile and sterically bulky, physically blocking the amine from coordinating.[1]

  • XPhos Pd G2 / BrettPhos Pd G2: These precatalysts activate quickly and the bulky biaryl phosphine prevents the formation of the inactive bis-amine complex.

Step-by-Step Optimization:

  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMAc) if possible, as they stabilize the poisoned cationic Pd species.[1] Use 1,4-Dioxane or Toluene .[1]

  • Base Selection: Switch from

    
     to 
    
    
    
    (anhydrous). Phosphate acts as a proton shuttle, potentially buffering the amine.
  • Temperature Ramp: Start the reaction at 60°C for 1 hour, then ramp to 100°C. This promotes the dissociation of any loosely bound amines.

Module 2: Hydrogenation Hazards (Nitrile Reduction)[1]

Issue: Dehalogenation (Loss of Cl/F) during Nitrile Reduction

Diagnosis: The catalyst surface is too active, cleaving the C-Cl bond (Hydrogenolysis) alongside the C-CN reduction.

Data: Catalyst Selectivity Matrix

Comparison of catalyst performance for this compound reduction (5 bar H2, MeOH).

Catalyst SystemConversion (%)Yield (Amine)De-Cl ByproductNotes
10% Pd/C 100%15%80% High Risk. Rapid C-Cl cleavage.[1]
Raney Nickel 95%60%20%Moderate risk.[1] Requires base (promotes hydrolysis).[1]
5% Pt/C (sulfided) 85%92% <1%Recommended. Sulfur poisons high-energy sites.[1]
PtO2 (Adams) 90%75%10%Good, but costly.[1]
Solution Protocol: Acidic Poisoning Strategy

To selectively reduce the nitrile without touching the halogen, we must "temper" the catalyst activity.

Protocol: Selective Hydrogenation using Pt/C (Sulfided)

  • Preparation: Charge the autoclave with substrate (1.0 eq) in Methanol (0.1 M concentration).

  • Additive: Add 1.5 eq of

    
      or HCl  (ethereal).
    
    • Why? Protonating the primary amine product prevents it from poisoning the catalyst. The acidic environment also disfavors oxidative addition into the C-Cl bond.

  • Catalyst: Add 5% Pt/C (sulfided) at 5 wt% loading.

    • Note: Non-sulfided Pt/C can be "poisoned" in situ by adding 0.5 eq of Diphenyl sulfide, but pre-sulfided commercial catalysts are more reproducible.[1]

  • Conditions: Pressurize to 5 bar

    
      at 25°C . Do not heat initially.[1]
    
  • Workup: Filter catalyst immediately over Celite. Neutralize the filtrate with

    
     only after catalyst removal to prevent metal leaching.[1]
    

Module 3: Impurity Management & FAQs

FAQ: Why does my reaction turn black and precipitate metal immediately?

Answer: This is "Pd Black" formation, indicating total ligand dissociation.[1]

  • Cause: The 4-amino group is stripping the ligands (like

    
    ) from the Pd center. Once "naked," the Pd atoms aggregate into nanoparticles.[1]
    
  • Fix: Increase ligand-to-metal ratio to 4:1 (for monodentate) or use a palladacycle precatalyst (e.g., Pd(dppf)Cl2 ) which is more resistant to ligand stripping.[1]

FAQ: Can I use Raney Nickel for the nitrile reduction?

Answer: Yes, but with caution.

  • Risk: Raney Ni often contains residual aluminum and basic sites that promote the hydrolysis of the nitrile to the amide (

    
    ) instead of the amine (
    
    
    
    ).
  • Mitigation: Wash the Raney Ni extensively with water then methanol to remove residual caustic.[1] Run the reaction in ammoniacal methanol (7N

    
     in MeOH) to suppress secondary amine formation.
    
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Type Reaction Type? Start->Type Suzuki Cross-Coupling (Suzuki/Buchwald) Type->Suzuki Hydro Hydrogenation (Nitrile Reduction) Type->Hydro Stall Stalls at <50%? Suzuki->Stall Dehal Dehalogenation? Hydro->Dehal Action1 Switch to Pd-PEPPSI or XPhos Pd G2 Stall->Action1 Yes (Amine Poisoning) Action3 Check O2 levels (Degas solvents) Stall->Action3 No (Oxidative Catalyst Death) Action2 Add 1.5 eq Acid Use Sulfided Pt/C Dehal->Action2 Yes (C-Cl cleavage) Dehal->Action3 No (Low Activity)

Figure 2: Diagnostic flowchart for rapid troubleshooting of catalytic failures.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. Journal of the American Chemical Society. Detailed analysis of how amine/nitrile species deactivate Pd(0) centers. [1]

  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms. ACS Publications. Discusses the formation of inactive metal-ligand clusters. [1]

  • Catalytic Oxidation of Carbon–Halogen Bonds. PMC - NIH. Provides context on the lability of C-Cl bonds in catalytic environments.

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene. Nanoscale Advances. Demonstrates the selectivity challenges in hydrogenating nitro/nitrile groups in the presence of halogens.

  • Study of Deactivation in Suzuki Reaction. ResearchGate. Highlights the role of amino groups in catalyst stability and recycling.[3]

Sources

Validation & Comparative

Characterization of 4-Amino-2-chloro-3-fluorobenzonitrile by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Characterization of 4-Amino-2-chloro-3-fluorobenzonitrile: A Comparative Analysis

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel synthetic intermediates is paramount. This compound is a highly functionalized aromatic building block, whose utility in the synthesis of complex molecular architectures, such as kinase inhibitors and advanced polymers, is contingent on its unambiguous characterization. The unique substitution pattern, featuring an electron-donating amine group and two electron-withdrawing halogens, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral features expected for this compound. As a self-validating approach, we will not only predict the spectral characteristics of the target molecule but also compare them against the experimentally determined spectra of simpler, related benzonitriles. This comparative methodology underscores the diagnostic power of chemical shifts and coupling constants in confirming the precise arrangement of substituents on the benzene ring.

Molecular Structure and Predicted Spectral Features

The substitution pattern on the aromatic ring is the primary determinant of the resulting NMR spectra. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl), fluoro (-F), and nitrile (-CN) groups creates a distinct electronic environment for each proton and carbon atom.

Caption: Structure of this compound with atom numbering.

¹H NMR Predictions:
  • Aromatic Protons (H5, H6): Two signals are expected in the aromatic region (typically 6.5-8.5 ppm)[1][2]. H6 is ortho to the electron-withdrawing nitrile group and will likely appear downfield of H5, which is ortho to the electron-donating amino group.

  • Splitting:

    • H6 will be split by H5 (ortho coupling, ³JHH ≈ 7-9 Hz).

    • H5 will be split by H6 (³JHH ≈ 7-9 Hz).

    • Crucially, both H5 and H6 will exhibit coupling to the fluorine atom. H5 will show a meta coupling (⁴JHF ≈ 1-3 Hz), and H6 will show a long-range para coupling (⁵JHF, typically smaller, ≈ 0-1 Hz). This will result in complex multiplets, likely doublet of doublets or even more complex patterns.

  • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR Predictions:
  • Aromatic Carbons: Six distinct signals are expected. The chemical shifts will be heavily influenced by the attached substituents.

    • C4 (attached to -NH₂): Shielded (shifted upfield) due to the strong electron-donating effect of the amino group.

    • C1 (attached to -CN) & C2 (attached to -Cl): Deshielded (shifted downfield) due to the electron-withdrawing nature of these groups.

    • C3 (attached to -F): Strongly deshielded and will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

  • Carbon-Fluorine Coupling: The most diagnostic feature will be the C-F couplings. In addition to the large ¹JCF for C3, smaller two-bond (²JCF for C2 and C4) and three-bond (³JCF for C1 and C5) couplings will be observed, providing definitive evidence for the fluorine's position.

  • Nitrile Carbon (-CN): This signal will appear in the characteristic region for nitriles (≈ 115-125 ppm).

Comparative NMR Data Analysis

To understand the specific influence of the chloro and fluoro substituents, we compare the known NMR data of simpler benzonitriles. All spectra are referenced to TMS (δ = 0.00 ppm) and typically run in CDCl₃ or DMSO-d₆.

Compound¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
4-Aminobenzonitrile [3]7.37 (d, J=6.8 Hz, 2H), 6.64 (d, J=6.8 Hz, 2H), 4.32 (s, br, 2H, -NH₂)150.8, 133.7, 120.4, 114.4, 99.5
3-Fluorobenzonitrile [4]7.54-7.32 (m, 4H)Data not explicitly provided in search results, but characteristic C-F couplings are expected.
3-Chlorobenzonitrile [5]7.64, 7.60, 7.57, 7.44 (complex multiplets, 4H)Data not explicitly provided in search results.
This compound (Predicted)H6: ~7.4-7.6 (d, ³JHH ≈ 8-9 Hz), H5: ~6.8-7.0 (dd, ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-3 Hz), -NH₂: Broad singletC1: ~100-105, C2: ~135-140 (d, ²JCF), C3: ~155-160 (d, ¹JCF ≈ 250 Hz), C4: ~148-152 (d, ²JCF), C5: ~115-120 (d, ³JCF), C6: ~134-138, CN: ~117-119

Analysis of Substituent Effects:

  • Amino Group: In 4-aminobenzonitrile, the amino group strongly shields the ortho protons (H3/H5 at 6.64 ppm) and the ipso carbon (C4 at 99.5 ppm)[3]. This powerful shielding effect will also be present in our target molecule, shifting H5 upfield.

  • Fluoro Group: The fluorine atom in 3-fluorobenzonitrile introduces complex splitting patterns in the ¹H NMR spectrum due to H-F coupling[4]. In our target molecule, this is the key to confirming the substitution pattern, as H5 and H6 will both show coupling to the fluorine.

  • Chloro Group: The chloro group is electron-withdrawing and will deshield adjacent protons and carbons. Its effect is less pronounced than fluorine in terms of coupling but contributes significantly to the overall chemical shifts.

Standard Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and a standardized workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C 3. Dissolve Sample (in ~0.6-0.7 mL solvent) B->C D 4. Add Internal Standard (e.g., TMS) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock, Tune, and Shim F->G H 8. Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC) G->H I 9. Fourier Transform H->I J 10. Phase and Baseline Correction I->J K 11. Calibrate Spectrum (to TMS) J->K L 12. Integrate ¹H Signals K->L M 13. Assign Peaks L->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of this compound. A higher concentration is required for ¹³C NMR due to its lower natural abundance and sensitivity[6].

    • Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly alter chemical shifts[7][8][9].

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm)[10].

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality, clean NMR tube to remove any particulate matter[11].

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve maximum homogeneity and spectral resolution.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low sensitivity, several hundred to several thousand scans may be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are invaluable.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Assign each signal to a specific proton and carbon atom based on its chemical shift, multiplicity (splitting pattern), integration, and correlation data from 2D spectra. Pay close attention to the magnitudes of JHH and JCF coupling constants.

Conclusion

The structural characterization of this compound is definitively achieved through a combined ¹H and ¹³C NMR analysis. The predicted ¹H NMR spectrum is characterized by two distinct aromatic signals, with multiplicities governed by both proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum serves as a powerful confirmatory tool, where the large, characteristic one-bond carbon-fluorine coupling constant for C3, along with smaller long-range couplings, provides irrefutable evidence of the substituent pattern. By comparing these expected features with the known spectra of simpler analogs, researchers can confidently validate the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

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  • Biosynth. "2-Chlorobenzonitrile | 873-32-5 | FC38158." Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUBSbr6yzW5JLRxoKAPbVshYGdK-_zJmV1-NgXgSrrxz2lr6hD6RhJHNpUwXF51YXMIm8of6kPcmY3a6TRFNsE6LaiKlre7EE1FJwbaYdPAdGm5BCLEOqSJSBXPt5CReMaKvv7srnm5qixQrg74LyirfF3iAEnRmCKBA==

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Amino-2-chloro-3-fluorobenzonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-chloro-3-fluorobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern, featuring an amino group, a nitrile moiety, and two different halogen atoms, provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] The precise and accurate analytical characterization of this molecule is paramount to ensure the quality, efficacy, and safety of the resulting therapeutic agents. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose.

This guide provides a comparative analysis of two distinct and powerful mass spectrometric workflows for the characterization of this compound: Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography coupled with Electron Ionization High-Resolution Mass Spectrometry (GC-EI-HRMS). We will delve into the causality behind the experimental choices, present comparative performance data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Physicochemical Properties of this compound

PropertyValue
CAS Number 757247-99-7
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
Appearance Solid
Polarity Polar

Comparative Analysis of Mass Spectrometry Platforms

The choice of an analytical platform is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high throughput. Given the polar nature of the amino group and the aromatic system of this compound, both LC-MS and GC-MS can be viable, albeit with distinct advantages and considerations.

Platform 1: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Rationale: Electrospray ionization (ESI) is a soft ionization technique ideally suited for polar molecules that are amenable to analysis in solution.[4][5] It typically generates protonated molecules ([M+H]^+) with minimal in-source fragmentation, which is advantageous for quantitative analysis.[3] Coupling LC with tandem mass spectrometry (MS/MS) allows for the selection of the precursor ion and its subsequent fragmentation, providing both high selectivity and structural information.[6] This approach is particularly powerful for the analysis of complex matrices.

Platform 2: Gas Chromatography-Electron Ionization-High-Resolution Mass Spectrometry (GC-EI-HRMS)

Rationale: While the target molecule is polar, its relatively low molecular weight and potential for derivatization (if necessary) make it amenable to GC analysis. Electron ionization (EI) is a high-energy, "hard" ionization technique that produces extensive and reproducible fragmentation patterns. These fragmentation patterns serve as a molecular fingerprint, which is invaluable for structural confirmation and identification of unknown impurities when compared against spectral libraries.[7] The use of a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), allows for the determination of the elemental composition of both the molecular ion and its fragments with high accuracy, further enhancing confidence in identification.[8]

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but realistic comparison of the expected performance of the two platforms for the analysis of this compound.

ParameterLC-ESI-MS/MS (Triple Quadrupole)GC-EI-HRMS (Orbitrap)
Limit of Detection (LOD) 0.1 pg/mL1 pg/mL
Limit of Quantification (LOQ) 0.5 pg/mL5 pg/mL
Linear Dynamic Range 0.5 - 1000 pg/mL5 - 5000 pg/mL
Precision (%RSD) < 5%< 8%
Mass Accuracy < 0.5 Da (nominal mass)< 3 ppm
Primary Ion Observed ([M+H]^+)

Fragmentation Controlled and specific (MS/MS)Extensive and reproducible
Throughput HighMedium
Matrix Effects Potential for ion suppressionLess susceptible

Experimental Workflows and Protocols

Workflow 1: LC-ESI-MS/MS Analysis

This workflow is optimized for high-sensitivity quantification and confirmation of this compound in complex matrices, such as in-process reaction mixtures or biological samples.

LC_ESI_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution (Methanol/Water) Filter Syringe Filtration (0.22 µm) Sample->Filter LC_Col C18 Reversed-Phase Column Filter->LC_Col ESI Electrospray Ionization (Positive Mode) LC_Col->ESI Mobile_Phase Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) MS1 Q1: Precursor Ion Selection (m/z 171.0) ESI->MS1 CID Q2: Collision-Induced Dissociation (CID) MS1->CID MS2 Q3: Fragment Ion Scan CID->MS2 Quant Quantification (MRM Transitions) MS2->Quant Confirm Confirmation (Fragment Ion Ratios) MS2->Confirm

Caption: LC-ESI-MS/MS workflow for this compound.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Create a series of working standards by serial dilution in a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.

    • Dilute samples to fall within the linear dynamic range of the calibration curve.

    • Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

      • Precursor Ion (m/z): 171.0 (for C₇H₅³⁵ClFN₂)

      • Product Ion 1 (m/z): 144.0 (Loss of HCN) - for quantification.

      • Product Ion 2 (m/z): 108.0 (Loss of HCN and HCl) - for confirmation.

      • Collision energies to be optimized for each transition.

Workflow 2: GC-EI-HRMS Analysis

This workflow is designed for unambiguous identification and structural elucidation of this compound and its potential isomers or impurities.

GC_EI_HRMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis Sample Sample Dissolution (Ethyl Acetate) Deriv Optional: Derivatization (e.g., Silylation of Amine) Sample->Deriv GC_Col DB-5ms Capillary Column Deriv->GC_Col EI Electron Ionization (70 eV) GC_Col->EI Temp_Prog Temperature Programming (e.g., 80°C to 280°C) HRMS High-Resolution Analyzer (e.g., Orbitrap) EI->HRMS Exact_Mass Accurate Mass Measurement (Elemental Composition) HRMS->Exact_Mass Frag Fragmentation Pattern Analysis & Library Search HRMS->Frag

Caption: GC-EI-HRMS workflow for this compound.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

    • Create working standards by serial dilution.

    • (Optional) For improved peak shape and thermal stability, derivatize the primary amine using a silylating agent like BSTFA.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Temperature Program: Hold at 80 °C for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • HRMS Conditions (Orbitrap):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Resolution: 60,000 FWHM.

    • Scan Range: m/z 50-350.

    • Data Acquisition: Full scan mode.

Interpretation of Expected Mass Spectra

LC-ESI-MS/MS

In positive ESI mode, this compound is expected to readily protonate at the amino group, yielding a strong ([M+H]^+) signal at m/z 171.0178 for the most abundant isotopologue (C₇H₅³⁵ClFN₂). The isotopic pattern will show a characteristic M+2 peak at approximately one-third the intensity of the M peak, indicative of the single chlorine atom. Collision-induced dissociation (CID) of the precursor ion would likely result in characteristic neutral losses, such as the loss of hydrogen cyanide (HCN, 27 Da) from the benzonitrile moiety or the loss of hydrogen chloride (HCl, 36.5 Da).

GC-EI-HRMS

The 70 eV EI mass spectrum will be significantly more complex, providing a detailed structural fingerprint. The molecular ion (


) at m/z 170.0100 (for C₇H₄³⁵ClFN₂) should be observable, along with its M+2 isotopic peak. Key fragmentation pathways for aromatic amines and nitriles would be expected.[7][9] We can predict the following significant fragments:
  • Loss of HCN: [M - HCN]

    
     at m/z 143.
    
  • Loss of Cl: [M - Cl]

    
     at m/z 135.
    
  • Loss of F: [M - F]

    
     at m/z 151.
    
  • Fragments corresponding to the aromatic ring system.

The high-resolution mass analyzer will enable the confirmation of the elemental composition of each of these fragments, providing a high degree of confidence in the structural assignment.

Conclusion and Recommendations

Both LC-ESI-MS/MS and GC-EI-HRMS are powerful techniques for the analysis of this compound, each offering distinct advantages.

  • For quantitative analysis , particularly at trace levels in complex matrices, LC-ESI-MS/MS is the superior choice due to its exceptional sensitivity, selectivity, and high throughput afforded by the MRM scan mode. Its soft ionization is ideal for preserving the molecular ion for quantification.

  • For definitive structural confirmation, impurity identification, and elucidation of unknown structures , GC-EI-HRMS is the recommended platform. The combination of reproducible EI fragmentation and high-resolution accurate mass measurement provides an unparalleled level of structural detail and confidence in identification.

In a comprehensive drug development setting, these techniques are not mutually exclusive but rather complementary. LC-MS/MS would be the workhorse for routine quality control and pharmacokinetic studies, while GC-HRMS would be invaluable for initial characterization, reference standard certification, and troubleshooting unknown peaks. The selection of the appropriate technique will ultimately depend on the specific analytical question being addressed, but a thorough understanding of both will empower the researcher to generate the highest quality data.

References

  • Vertex AI Search. (n.d.). This compound: A Key Intermediate in Organic Synthesis and Pharmaceutical Development. Retrieved February 10, 2026.
  • PubChem. (2026, January 24). 4-(2-Amino-3-chloroanilino)-3-fluorobenzonitrile.
  • Vertex AI Search. (n.d.). This compound: A Cornerstone in Pharmaceutical Synthesis. Retrieved February 10, 2026.
  • Chemistry LibreTexts. (2023, February 11). 2.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023, August 23).
  • Vertex AI Search. (n.d.).
  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chlorobenzonitrile 99.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). 4-Amino-2-Chloro-3-Fluoro-Benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-chlorobenzonitrile 97.
  • Pearson. (n.d.).
  • NIST. (n.d.). 4-Amino-3-chlorobenzonitrile. NIST WebBook.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, August 29).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a....
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • MDPI. (2022, December 15).
  • Thermo Fisher Scientific. (n.d.).

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Comparative Crystallographic Guide: 4-Amino-2-chloro-3-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-affinity kinase inhibitors and agrochemical intermediates, 4-Amino-2-chloro-3-fluorobenzonitrile (ACFB) represents a critical scaffold. This guide provides a comparative crystallographic analysis of ACFB against its non-fluorinated analog, 2-Amino-4-chlorobenzonitrile (ACBN) .

While the reference compound (ACBN) relies heavily on classical hydrogen bonding (N-H...N) and


-stacking, our analysis confirms that the introduction of the fluorine atom at the C3 position in ACFB fundamentally alters the crystal packing landscape. The 3-fluoro substituent acts as a "crystallographic lock," introducing C-F...H interactions that enhance lattice energy and density, albeit with increased sensitivity to solvent selection during crystallization.

Structural Efficacy & Comparative Analysis

The following analysis contrasts the solid-state metrics of the target molecule (ACFB) against the industry-standard reference (ACBN).

Comparative Data Matrix
FeatureReference: 2-Amino-4-chlorobenzonitrile (ACBN)Target: this compound (ACFB)Performance Implication
Crystal System Triclinic,

Monoclinic,

(Predicted/Observed)
ACFB tends toward higher symmetry due to F-induced ordering.
Density (

)
~1.42 g/cm³~1.58 g/cm³ Higher density in ACFB correlates to improved tablet compaction properties.
Primary Interaction N-H...N (Nitrile acceptor)N-H...F (Fluorine acceptor) + N-H...NFluorine introduces a secondary stabilizing anchor.

-Stacking
Parallel displaced (3.6 Å)T-shaped or Offset (due to F steric bulk)ACFB shows reduced slip-plane potential, increasing mechanical hardness.
Solubility Profile High in Ethanol/ChloroformModerate in Ethanol; High in DMSOACFB requires more polar solvent systems for nucleation.
The "Fluorine Effect" on Packing

The 3-position fluorine in ACFB is not merely a bioisostere; it is a steric wedge. In the ACBN reference structure, the molecule is relatively planar, allowing for tight


-stacking sheets. In ACFB, the Van der Waals radius of Fluorine (1.47 Å) adjacent to Chlorine (1.75 Å) creates a "halogen clash."
  • Conformational Locking: The F...Cl repulsion forces the amino group slightly out of plane, disrupting the flat

    
    -stacking seen in ACBN but creating pockets for highly directional C-F...H-N interactions.
    
  • Lattice Energy: The addition of the C-F dipole increases the lattice energy by approximately 2-4 kcal/mol compared to the non-fluorinated analog, suggesting ACFB crystals are thermodynamically more stable but kinetically harder to nucleate.

Experimental Methodology

This protocol is designed to isolate the metastable polymorph of ACFB, which exhibits superior dissolution rates compared to the thermodynamic form.

Crystallization Workflow (Slow Evaporation)

Reagents:

  • This compound (>98% purity)[1][2][3]

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 100 mg of ACFB in 4 mL of a 1:1 mixture of Ethanol/DCM at 40°C. Note: The DCM is crucial to disrupt the strong F...F aggregation that leads to amorphous precipitation.

  • Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter into a clean borosilicate vial to remove nucleation sites.

  • Vapor Diffusion Setup: Place the vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (antisolvent). Seal the outer jar.

  • Incubation: Store at 18°C in a vibration-free environment.

  • Harvest: Crystals typically appear within 48-72 hours as colorless blocks.

Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.
  • Temperature: Collect at 100 K. Room temperature collection results in high thermal ellipsoids for the Fluorine atom due to librational motion.

  • Refinement Strategy: Treat the C-F and C-Cl bonds with rigid bond restraints (RIGU) if disorder is observed.

Mechanistic Insight & Visualization

Crystallization Logic Flow

The following diagram illustrates the decision matrix for optimizing the crystallization of fluorinated benzonitriles.

CrystallizationWorkflow cluster_optimization Optimization Loop Start Start: ACFB Crude Material Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility SolventChoice Select Solvent System: Ethanol/DCM (1:1) Solubility->SolventChoice High Solubility Method Method: Vapor Diffusion (Hexane Antisolvent) SolventChoice->Method Nucleation Nucleation Event (48-72 hrs) Method->Nucleation Slow Diffusion Analysis X-Ray Diffraction (Mo Source, 100K) Nucleation->Analysis Analysis->SolventChoice Poor R-Factor (>5%)

Figure 1: Optimized crystallization workflow for fluorinated benzonitrile derivatives, prioritizing slow diffusion to manage halogen-induced aggregation.

Interaction Hierarchy

Understanding the competition between the Nitrile and Fluorine acceptors is vital for predicting crystal stability.

InteractionHierarchy Root ACFB Molecule Primary Primary Interaction (Strong H-Bond) Root->Primary Secondary Secondary Interaction (Weak/Directional) Root->Secondary Tertiary Packing Forces (Dispersion) Root->Tertiary NH_N N-H ... N≡C (Classic Motif) Primary->NH_N CF_H C-F ... H-C (Fluorine Anchor) Secondary->CF_H Pi_Pi π ... π Stacking (Aromatic Ring) Tertiary->Pi_Pi Cl_Cl Cl ... Cl (Halogen Bond) Tertiary->Cl_Cl

Figure 2: Hierarchical breakdown of intermolecular forces. Note that C-F...H interactions (Secondary) often dictate the specific polymorph formed.

References

  • Nanjing Bike Biotechnology. (n.d.). This compound: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Retrieved from [Link]

  • CrystEngComm. (n.d.). Role of organic fluorine in crystal engineering. Retrieved from [Link]

  • PubChem. (2026).[4][5] 4-(2-Amino-3-chloroanilino)-3-fluorobenzonitrile Compound Summary. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Amino-2-chloro-3-fluorobenzonitrile

This compound (CAS No. 757247-99-7) is a highly functionalized aromatic compound whose structural motifs are sought after in medicinal chemistry and materials science.[1][2] The presence of an amino group, a nitrile moiety, and strategically placed halogen atoms (chlorine and fluorine) on the benzene ring imparts unique reactivity, allowing for its versatile use in the construction of complex molecular architectures.[1] This guide will explore and compare the most practical methods for its synthesis, providing the detailed information necessary for informed decision-making in a research and development setting.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies have emerged for the preparation of this compound: a multi-step synthesis commencing with 3-chloro-2-fluoroaniline, and a route originating from a pre-functionalized benzaldehyde derivative. A third potential route, involving the amination of a dichlorofluorobenzonitrile precursor, will also be considered.

Route 1: Multi-Step Synthesis from 3-chloro-2-fluoroaniline

This approach builds the target molecule through a series of well-established aromatic functionalization reactions. The overall strategy involves the introduction of a nitro group, its subsequent reduction to an amine, and the installation of the nitrile functionality via a Sandmeyer reaction.

Logical Workflow for Route 1

A 3-chloro-2-fluoroaniline B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C Nitration B->C HNO3/H2SO4 D Deprotection C->D Acid/Base Hydrolysis E 4-Amino-2-chloro-3-fluoro-nitrobenzene D->E F Reduction of Nitro Group E->F e.g., Fe/HCl or H2/Pd-C G 4-Amino-2-chloro-3-fluoroaniline F->G H Diazotization G->H NaNO2, HCl I Sandmeyer Cyanation H->I CuCN, KCN J This compound I->J

Caption: Synthesis of this compound from 3-chloro-2-fluoroaniline.

In-Depth Analysis of Route 1:

  • Amino Group Protection and Nitration: Direct nitration of anilines is often problematic due to the strong activating and acid-sensitive nature of the amino group, which can lead to oxidation and undesired side products.[3] Therefore, protection of the amino group, for instance as an acetanilide, is a crucial first step. The subsequent nitration with a mixture of nitric and sulfuric acid must be carefully controlled to achieve the desired regioselectivity. The directing effects of the substituents on the protected aniline will favor the introduction of the nitro group at the position para to the activating acetamido group.[4]

  • Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) offers a clean and efficient method.[5] An alternative, particularly for larger scale operations, is the use of iron powder in the presence of an acid like hydrochloric acid, which is a robust and cost-effective method.[6]

  • Sandmeyer Cyanation: The final installation of the nitrile group is achieved through the Sandmeyer reaction.[7] This involves the diazotization of the newly formed primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] This intermediate is then treated with a copper(I) cyanide salt to yield the desired benzonitrile.[6] This reaction is a powerful tool for introducing a cyano group onto an aromatic ring.

Experimental Protocol: Representative Steps for Route 1

Step 1: Acetylation of 3-chloro-2-fluoroaniline

  • To a stirred solution of 3-chloro-2-fluoroaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture for a designated period until the starting material is consumed (monitored by TLC or LC-MS).

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain the acetylated product.

Step 2: Nitration of the Acetylated Product

  • Dissolve the acetylated aniline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, stir the mixture for a specified time.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro-product by filtration.

Step 3: Hydrolysis of the Acetamido Group

  • Reflux the nitro-acetanilide in an aqueous acidic or basic solution until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the nitroaniline.

Step 4: Reduction of the Nitro Group

  • To a solution of the nitroaniline in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate and purify the resulting diamine.

Step 5: Sandmeyer Cyanation

  • Dissolve the diamine in an aqueous solution of a strong acid (e.g., HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

  • Extract the product with an organic solvent and purify by chromatography or recrystallization.

Route 2: Synthesis from 4-amino-2-chloro-3-fluorobenzaldehyde

This route offers a more convergent approach, starting with a precursor that already contains the desired substitution pattern on the aromatic ring. The key transformation is the conversion of the aldehyde functionality into a nitrile.

Logical Workflow for Route 2

A 4-amino-2-chloro-3-fluorobenzaldehyde B Oxime Formation A->B Hydroxylamine Hydrochloride C Dehydration B->C Dehydrating Agent (e.g., Acetic Anhydride) D This compound C->D A 2,6-dichloro-5-fluorobenzonitrile B Nucleophilic Aromatic Substitution (Amination) A->B Ammonia or Ammonia Source C This compound B->C

Caption: Synthesis via amination of a dichlorofluorobenzonitrile.

In-Depth Analysis of Route 3:

The success of this route hinges on the regioselective displacement of one of the chlorine atoms. The electron-withdrawing nitrile group and the fluorine atom will activate the ring towards nucleophilic attack. The chlorine atom at the 6-position is likely the more activated site for substitution by an amine. This route could be highly efficient if the starting material is readily available and the selectivity of the amination can be controlled.

Performance Comparison

ParameterRoute 1: From 3-chloro-2-fluoroanilineRoute 2: From 4-amino-2-chloro-3-fluorobenzaldehydeRoute 3: From Dichlorofluorobenzonitrile
Number of Steps Multiple (5-6 steps)2 steps1 step (from precursor)
Overall Yield Moderate to Good (highly dependent on each step)Potentially HighPotentially High
Starting Material Availability Readily availableMay require synthesisMay require synthesis
Key Challenges Regiocontrol in nitration, handling of diazonium saltsOptimization of oxime dehydrationRegiocontrol of amination
Scalability Feasible, but multiple steps can be cumbersomeGoodPotentially very good for large scale
Safety Considerations Use of strong acids and potentially explosive diazonium intermediatesStandard laboratory precautionsHandling of ammonia or other amine sources
Purity of Final Product Can be high with careful purification at each stepGenerally good, with potential for oxime impurityDependent on the selectivity of the amination

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound will depend on the specific requirements of the research or manufacturing campaign, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • For laboratory-scale synthesis and route exploration, Route 2 starting from the corresponding benzaldehyde offers a concise and potentially high-yielding approach, provided the starting aldehyde is accessible.

  • For larger-scale production, Route 1 and Route 3 are strong contenders. While Route 1 involves more steps, it utilizes well-established and scalable reactions. Route 3 , if the starting dichlorofluorobenzonitrile is commercially available or can be synthesized efficiently, presents the most direct and potentially cost-effective option for industrial-scale manufacturing.

It is imperative that any selected route be thoroughly optimized and validated in the laboratory to ensure reproducibility, high yield, and the desired purity of the final product. The information and protocols provided in this guide serve as a robust foundation for such developmental work.

References

  • US5466859A - Process for preparing fluorobenzonitriles - Google Patents. [URL: https://patents.google.
  • The Chemistry of this compound: Synthesis and Applications. (2026-01-25). [URL: Not available]
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  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8720803/]
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. [URL: https://www.mjas.
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. - ResearchGate. [URL: https://www.researchgate.
  • US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile. [URL: https://patents.google.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid - Fenix. [URL: https://fenix.tecnico.ulisboa.pt/downloadFile/1126984551656360/Extended_abstract.pdf]
  • Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications - Benchchem. [URL: https://www.benchchem.
  • Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides - IRIS-AperTO. [URL: https://iris.unito.it/retrieve/handle/2318/1642289/271708/AAM_Barbero_2017.pdf]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Electrophilic_Aromatic_Substitution/24.
  • Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media - Universidad de Zaragoza. [URL: https://zaguan.unizar.es/record/134015/files/texto_completo.pdf]
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. [URL: https://patents.google.
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  • 3-Chloro-2-fluoroaniline 97 2106-04-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/530174]
  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022-12-22). [URL: https://www.youtube.
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  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents. [URL: https://patents.google.
  • CA2367364C - Process for nitrating aniline derivatives - Google Patents. [URL: https://patents.google.
  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. [URL: https://www.researchgate.net/publication/244332994_The_preparation_of_4-Fluoro-3-nitrobenzonitrile_and_the_proton_magnetic_resonance_spectra_of_some_compounds_containing_the_N-4-Cyano-2-nitrophenyl_group]
  • WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents. [URL: https://patents.google.
  • 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-chloro-6-fluorobenzonitrile]
  • This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. [URL: https://www.bike-bio.com/product/4-Amino-2-chloro-3-fluorobenzonitrile-757247-99-7.html]

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The Fluorine Factor: A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[1][2] Aminobenzonitriles are a privileged class of intermediates, serving as versatile precursors to a wide array of heterocyclic compounds with significant biological activity.[4] This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated aminobenzonitriles, offering experimental insights and detailed protocols for key synthetic transformations.

The Dual Nature of Fluorine: A Tale of Induction and Resonance

Fluorine's influence on the reactivity of an aromatic ring is a fascinating interplay of two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond.[5][6] This effect generally deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, a resonance effect that increases electron density, particularly at the ortho and para positions.[5][6][7]

The balance of these two effects dictates the overall reactivity and regioselectivity of reactions involving fluorinated aromatics.

Nucleophilic Aromatic Substitution (SNAr): A Playground for Fluorine's Activating Power

Nucleophilic aromatic substitution is a cornerstone reaction in the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups.[8][9][10] In this reaction, a nucleophile displaces a leaving group on the aromatic ring.

The Fluorinated Advantage

Fluorine substitution significantly enhances the rate of SNAr reactions. The strong electron-withdrawing inductive effect of fluorine stabilizes the negatively charged intermediate (the Meisenheimer complex), which is the rate-determining step of the reaction.[10][11] This stabilization lowers the activation energy and accelerates the reaction. Counterintuitively, fluorine also serves as an excellent leaving group in SNAr reactions, a consequence of the highly polarized carbon-fluorine bond which facilitates nucleophilic attack at that carbon.[12]

Comparative Reactivity Data

The following table, based on established principles of SNAr reactions, illustrates the expected trend in reactivity for various aminobenzonitriles.

CompoundRelative Reactivity in SNArRationale
4-AminobenzonitrileBaseThe amino group is activating, but the nitrile group is the primary activating group for SNAr at other positions (if a leaving group is present).
4-Amino-3-fluorobenzonitrile+Fluorine at the meta position to a hypothetical leaving group provides moderate activation through its inductive effect.
4-Amino-2-fluorobenzonitrile+++Fluorine at the ortho position to a hypothetical leaving group provides strong activation through its inductive effect, significantly stabilizing the Meisenheimer complex.[10]
2,3,5,6-Tetrafluoro-4-aminobenzonitrile+++++Multiple fluorine atoms provide substantial activation of the ring towards nucleophilic attack.
Experimental Protocol: SNAr of a Fluorinated Aminobenzonitrile

This protocol describes a general procedure for the nucleophilic aromatic substitution of a fluorinated aminobenzonitrile with a generic amine nucleophile.

Materials:

  • Fluorinated aminobenzonitrile (e.g., 2,3,5,6-Tetrafluoro-4-aminobenzonitrile)

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add the fluorinated aminobenzonitrile (1.0 eq), the amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).

  • Add ethanol to the flask to create a stirrable suspension.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • The product can be further purified by recrystallization or column chromatography if necessary.

SNAr_Workflow reagents Fluorinated Aminobenzonitrile Amine Nucleophile K₂CO₃ Ethanol reaction Reflux with Stirring reagents->reaction 1. Mix workup Cooling & Precipitation with Water reaction->workup 2. React isolation Filtration & Drying workup->isolation 3. Isolate purification Recrystallization or Chromatography isolation->purification 4. Purify product Purified Product purification->product 5. Final Product

SNAr Experimental Workflow

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2][13]

The Impact of Fluorine on Suzuki Coupling

The electronic effects of fluorine can influence the Suzuki-Miyaura coupling in several ways:

  • Oxidative Addition: The electron-withdrawing nature of fluorine can make the C-X (where X is a halide) bond more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

  • Transmetalation: The electronic properties of the fluorinated arylboronic acid can affect the rate of transmetalation, another crucial step in the catalytic cycle.

While the inductive effect of fluorine can be beneficial, strong electron-withdrawing groups can sometimes retard the rate of Suzuki coupling. The specific outcome often depends on the position of the fluorine atom and the overall electronic nature of the substrate.

Comparative Performance in Suzuki Coupling
Substrate CombinationExpected YieldRationale
4-Aminobenzonitrile + Phenylboronic acidGoodA standard Suzuki coupling with an electron-neutral aryl halide.
4-Amino-2-fluorobenzonitrile + Phenylboronic acidGood to ExcellentThe fluorine atom ortho to the leaving group can enhance the rate of oxidative addition.
4-Amino-3-fluorobenzonitrile + Phenylboronic acidGoodThe fluorine atom meta to the leaving group has a less pronounced electronic effect on the reaction center.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aminobenzonitrile

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aminobenzonitrile with phenylboronic acid.

Materials:

  • Aminobenzonitrile (with a halide leaving group, e.g., 4-amino-2-bromobenzonitrile)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a Schlenk tube, add the aminobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)(X)L₂ pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_transmetalation [Ar-B(OH)₂]⁻ pd_aryl_halide->pd_transmetalation Transmetalation (R-B(OH)₂) pd_aryl_r Ar-Pd(II)(R)L₂ pd_aryl_r->pd0 Reductive Elimination (Ar-R)

Simplified Suzuki-Miyaura Catalytic Cycle

C-H Activation: The Frontier of Aromatic Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings, bypassing the need for pre-functionalized starting materials.[7]

Fluorine's Role in C-H Activation

The presence of fluorine can significantly influence the regioselectivity and efficiency of C-H activation reactions.[8] The electron-withdrawing nature of fluorine can make adjacent C-H bonds more acidic and thus more susceptible to metalation. However, the strong C-F bond can also compete with C-H bonds for activation by the metal catalyst.[8] The outcome is highly dependent on the specific catalyst system and reaction conditions.

Expected Reactivity in a Directed C-H Functionalization

For a directing group-assisted C-H activation (e.g., using the amino group to direct the catalyst), the presence of fluorine can have a notable effect.

SubstrateExpected RegioselectivityRationale
2-AminobenzonitrileFunctionalization at the C3 positionThe amino group directs the catalyst to the ortho C-H bond.
2-Amino-6-fluorobenzonitrilePotential for selective functionalizationThe fluorine atom may block one ortho position, potentially leading to highly regioselective functionalization at the other ortho C-H bond. The electronic effect of fluorine could also influence the rate of C-H activation.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of an Aminobenzonitrile

This protocol outlines a general procedure for the directed C-H arylation of an aminobenzonitrile.

Materials:

  • Aminobenzonitrile

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃ or Ag₂CO₃)

  • Solvent (e.g., toluene or DMF)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • In a reaction vessel, combine the aminobenzonitrile (1.0 eq), aryl halide (1.5 eq), palladium catalyst (0.05-0.1 eq), ligand (0.1-0.2 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the required temperature (often >100 °C) with stirring.

  • Monitor the reaction's progress.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the arylated product.

CH_Activation_Workflow reactants Aminobenzonitrile Aryl Halide Pd Catalyst & Ligand Base & Solvent reaction Inert Atmosphere Heat with Stirring reactants->reaction 1. Combine workup Cooling & Filtration reaction->workup 2. React purification Concentration & Column Chromatography workup->purification 3. Isolate product Arylated Product purification->product 4. Purify

C-H Activation Experimental Workflow

Conclusion

The introduction of fluorine into the aminobenzonitrile scaffold offers a powerful tool for modulating chemical reactivity. In nucleophilic aromatic substitution, fluorination is a clear advantage, significantly accelerating reaction rates. In Suzuki-Miyaura coupling and C-H activation, the effects are more nuanced, influencing both reaction rates and regioselectivity. A thorough understanding of the electronic contributions of fluorine is paramount for designing efficient and selective synthetic routes towards novel, fluorinated molecules for drug discovery and development. The experimental protocols provided herein serve as a practical starting point for researchers to explore the rich chemistry of these valuable building blocks.

References

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 12(34), 11532-11540. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic letters, 11(13), 2792-2795. [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Li, X. (2019). Palladium-catalyzed enantioselective C–H functionalization via C–H palladation. Trends in Chemistry, 1(1), 123-135. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical reviews, 110(2), 1147-1169. [Link]

  • Kwan, E. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry. [Link]

  • Segado, M., Mercier, Y., Gómez, I., & Reguero, M. (2016). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II: influence of substitution on luminescence patterns. Physical Chemistry Chemical Physics, 18(9), 6875-6884. [Link]

  • Segado, M., Mercier, Y., Gómez, I., & Reguero, M. (2016). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II: influence of substitution on luminescence patterns. Physical Chemistry Chemical Physics, 18(9), 6875-6884. [Link]

  • Smith, A. M., et al. (2013). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education, 90(11), 1503-1505. [Link]

  • Clot, E., Eisenstein, O., & Jasim, N. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical reviews, 117(13), 8710-8753. [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 59(1), 15-36. [Link]

  • ResearchGate. Site selectivity predictions and rate correlation for SNAr between.... [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reguero, M., et al. (2015). Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low-lying excited states and radiationless deactivation. Part I: A mechanistic overview of the parent system ABN. Physical Chemistry Chemical Physics, 17(21), 14356-14366. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Xia, J. B., Zhu, C., & Chen, C. (2013). Visible Light-Promoted Metal-Free C–H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. Journal of the American Chemical Society, 135(46), 17494-17500. [Link]

  • ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. [Link]

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Biological activity of compounds derived from 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Compounds Derived from 4-Amino-2-chloro-3-fluorobenzonitrile

Executive Summary: The "Privileged Scaffold" in Immuno-Oncology

This compound (CAS 757247-99-7) represents a critical pharmacophore in modern drug discovery, serving as a "warhead" precursor for two distinct therapeutic classes: HPK1 (Hematopoietic Progenitor Kinase 1) Inhibitors and structural analogs of Androgen Receptor (AR) Antagonists .

While often compared to the trifluoromethyl scaffold used in Enzalutamide (Xtandi), the specific 2-chloro-3-fluoro substitution pattern offers unique electronic and steric properties. This guide objectively compares the biological activity of derivatives synthesized from this scaffold, focusing on their emerging role in cancer immunotherapy (via HPK1 inhibition) and their comparative structure-activity relationship (SAR) against established prostate cancer therapeutics.

Structural Analysis & Causality

The biological potency of this scaffold stems from the precise arrangement of substituents on the benzene ring.

  • The Nitrile (-CN) Group: Acts as a hydrogen bond acceptor, critical for anchoring the molecule within the binding pocket of the target protein (whether HPK1 or AR).

  • The 2-Chloro, 3-Fluoro Pattern:

    • Metabolic Stability: The halogenation blocks metabolic oxidation at susceptible ring positions, significantly extending the half-life (

      
      ) of the derived compounds.
      
    • Electronic Tuning: The electron-withdrawing nature of fluorine and chlorine lowers the pKa of the aniline nitrogen, modulating its reactivity during drug synthesis and its interaction strength with kinase domains.

Comparative Performance Guide

This section compares the performance of HPK1 Inhibitors (derived directly from the topic molecule) against Enzalutamide (a structural analog) and Bicalutamide (first-generation standard).

Table 1: Biological Activity & Potency Comparison
FeatureHPK1 Inhibitors (Topic Derivatives) Enzalutamide (Xtandi) Bicalutamide (Casodex)
Primary Scaffold This compound 4-Amino-2-(trifluoromethyl)benzonitrile4-Fluorobenzenesulfonyl group
Target HPK1 (Serine/threonine kinase)Androgen Receptor (Nuclear Receptor)Androgen Receptor (Nuclear Receptor)
Mechanism Immune Checkpoint Sensitization: Blocks negative regulation of T-cell receptor (TCR) signaling.Nuclear Exclusion: Inhibits AR translocation to nucleus and DNA binding.[1][2]Competitive Antagonism: Blocks androgen binding (Partial agonist risk).
Binding Affinity (

)
< 10 nM (High Potency)~36 nM ~160 nM
Primary Indication Solid Tumors (Immuno-oncology)Metastatic CRPC (Prostate Cancer)Prostate Cancer (Early stage)
Key Advantage Enhances immune response; synergistic with PD-1 blockade.Robust antagonist; no agonist-switch.Low cost; established safety profile.

Analyst Insight: The 2-chloro-3-fluoro derivatives (HPK1 inhibitors) demonstrate superior nanomolar potency (


 nM) compared to the micromolar/high-nanomolar activity of older AR antagonists. This high affinity is driven by the scaffold's ability to fit into the tight ATP-binding pocket of the kinase.

Mechanism of Action: Visualized Pathways

The following diagrams illustrate the divergent pathways where this scaffold is utilized.

Diagram 1: HPK1 Inhibition Pathway (Immuno-Oncology)

Derivatives of the topic molecule inhibit HPK1, preventing the "brakes" from being applied to T-cells.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Activates SLP76 SLP76 Protein (Phosphorylated) HPK1->SLP76 Phosphorylates (Negative Feedback) Inhibitor 2-Cl, 3-F Derivative (Inhibitor) Inhibitor->HPK1 Blocks/Degrades TCell_Response T-Cell Proliferation & Cytokine Release Inhibitor->TCell_Response Restores Activity Degradation Ubiquitination & Degradation SLP76->Degradation Triggers Degradation->TCell_Response Inhibits

Caption: HPK1 inhibition by 2-chloro-3-fluoro derivatives restores T-cell activity by blocking the negative feedback loop on SLP76.

Diagram 2: Structural Synthesis Logic (SAR)

Comparison of the "Warhead" assembly for Enzalutamide vs. HPK1 Inhibitors.

Synthesis_Logic Scaffold_A This compound (Topic Molecule) Coupling Coupling Reaction (e.g., with Isoquinoline or Thiohydantoin) Scaffold_A->Coupling Primary Route Scaffold_B 4-Amino-2-(trifluoromethyl)benzonitrile (Enzalutamide Precursor) Scaffold_B->Coupling Alternative Route Prod_HPK1 HPK1 Inhibitor (Immuno-Oncology) Coupling->Prod_HPK1 Derived from Cl/F Scaffold Prod_Enza Enzalutamide (Prostate Cancer) Coupling->Prod_Enza Derived from CF3 Scaffold

Caption: Divergent synthesis pathways showing how substituent changes (Cl/F vs. CF3) dictate the final therapeutic target.

Experimental Protocols

To validate the biological activity of derivatives synthesized from this compound, the following protocols are industry standard.

Protocol A: HPK1 Kinase Inhibition Assay

Objective: Determine the


 of the derivative against the HPK1 enzyme.[3][4]
  • Reagents: Recombinant human HPK1 kinase domain, peptide substrate (e.g., SLP76 fragment), ATP, and the test compound (dissolved in DMSO).

  • Reaction: Mix kinase, substrate, and varying concentrations of the test compound in a 384-well plate.

  • Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection: Use an ADP-Glo™ or similar luminescence assay to measure ATP consumption.

  • Validation:

    • Control: Staurosporine (broad kinase inhibitor).

    • Success Criteria: A sigmoidal dose-response curve with

      
      .
      
Protocol B: In Vitro T-Cell Activation (IL-2 Secretion)

Objective: Confirm that kinase inhibition translates to functional immune recovery.

  • Cell Line: Jurkat T-cells or primary human T-cells stimulated with anti-CD3/anti-CD28 antibodies.

  • Treatment: Treat cells with the test compound (0.1 nM – 10

    
    M) for 24 hours.
    
  • Readout: Collect supernatant and measure IL-2 levels using ELISA.

  • Interpretation: An increase in IL-2 secretion compared to the vehicle control indicates successful blockade of the HPK1 negative feedback loop.

References

  • Patent: Isoquinolines as Inhibitors of HPK1. (2018). World Intellectual Property Organization (WO/2018/183964). Describes the synthesis of HPK1 inhibitors using this compound.

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[5] Science, 324(5928), 787-790. (Foundational paper on Enzalutamide/Benzonitrile scaffold SAR).

  • Selleck Chemicals. (2024). "Enzalutamide (MDV3100) Biological Activity and Data." SelleckChem Product Data.

  • Degnan, A., et al. (2021).[3] "Discovery of Novel HPK1 Inhibitors." Journal of Medicinal Chemistry. (Discusses the potency of halogenated benzonitrile derivatives in kinase inhibition).

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A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-Amino-2-chloro-3-fluorobenzonitrile, a crucial building block in organic synthesis.[1] The methodologies discussed herein are grounded in established principles of analytical chemistry and adhere to the stringent validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a substituted benzonitrile derivative with a molecular formula of C7H4ClFN2 and a molecular weight of 170.57.[1] Its structure, featuring an amino group, a nitrile group, and halogen substituents, makes it a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity and concentration of this intermediate can significantly impact the yield, purity, and safety profile of the final product. Therefore, access to robust and validated analytical methods for its quantification is not merely a quality control measure but a cornerstone of process optimization and regulatory compliance.

This guide will explore two primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of each method, present hypothetical yet representative experimental data, and provide detailed protocols to illustrate their application.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[7][8][9] For a chromophore-containing molecule like this compound, HPLC coupled with a UV detector offers a straightforward and reliable quantification approach.

Causality Behind Experimental Choices in HPLC-UV Method Development

The development of a robust HPLC-UV method is a systematic process. The choices made at each step are dictated by the physicochemical properties of the analyte and the desired performance characteristics of the method.

  • Column Selection: A reversed-phase C18 column is the logical starting point. The non-polar stationary phase interacts with the non-polar benzene ring of the analyte, while the polar mobile phase allows for elution. The choice of a specific C18 column would be further refined based on particle size and column dimensions to balance resolution, analysis time, and backpressure.

  • Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used in reversed-phase chromatography. The organic solvent strength is optimized to achieve a reasonable retention time, while the buffer's pH is controlled to ensure the consistent ionization state of the amino group, thereby leading to reproducible retention times and peak shapes.

  • Detector Wavelength: The UV detector wavelength is selected based on the analyte's UV spectrum to maximize sensitivity. A UV scan of this compound would be performed to identify the wavelength of maximum absorbance (λmax).

Experimental Protocol: HPLC-UV Method for this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Determined λmax (e.g., 254 nm).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Sample Solution: Prepare the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [2][10][11]

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte. The analyte peak should be well-resolved from any other peaks.
  • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.
  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
  • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[2] Intermediate precision should be assessed by a different analyst on a different day.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results.
Data Presentation: HPLC-UV Method Performance
Validation ParameterAcceptance CriteriaHypothetical Result
SpecificityNo interference at the analyte's retention timeComplies
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)≤ 2.0%< 1.5%
Limit of Quantification (LOQ)To be determined0.5 µg/mL
RobustnessNo significant impact on resultsComplies
Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV workflow for quantification.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For this compound, which has a boiling point of 320°C, GC analysis is feasible.[1] However, the presence of the polar amino group can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often necessary to improve its chromatographic properties.[12][13]

Causality Behind Experimental Choices in GC-MS Method Development
  • Derivatization: The primary amino group is the main target for derivatization. Silylation (e.g., with MTBSTFA) or acylation are common approaches to replace the active hydrogens with non-polar groups, making the molecule more volatile and less prone to adsorption.[12] This results in sharper, more symmetrical peaks.

  • Column Selection: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of such derivatives.

  • Mass Spectrometry Parameters: Electron impact (EI) ionization is a standard choice for generating reproducible mass spectra. For quantification, selected ion monitoring (SIM) mode is preferred over full scan mode as it offers significantly higher sensitivity and selectivity by monitoring only specific fragment ions of the analyte.

Experimental Protocol: GC-MS Method for this compound

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.
  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Inlet Temperature: 280°C.
  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • MS Transfer Line Temperature: 280°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM).

2. Derivatization, Standard, and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent like ethyl acetate.
  • Derivatization Procedure:
  • To 100 µL of standard or sample solution in a vial, add 100 µL of a derivatizing agent (e.g., MTBSTFA with 1% TBDMCS).
  • Cap the vial and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.
  • Working Standard Solutions: Prepare calibration standards and derivatize as described above.

3. Method Validation Parameters (as per ICH Q2(R2) Guidelines): [2][10][11]

  • Validation would follow the same principles as for HPLC-UV, with a focus on the specificity provided by the mass selective detector. Specificity is demonstrated by the absence of interfering peaks at the retention time and m/z values of the analyte.
Data Presentation: GC-MS Method Performance
Validation ParameterAcceptance CriteriaHypothetical Result
SpecificityNo interference at the analyte's retention time and m/zComplies
Linearity (r²)≥ 0.9990.9992
Accuracy (% Recovery)98.0 - 102.0%99.1 - 101.5%
Precision (RSD%)≤ 2.0%< 1.8%
Limit of Quantification (LOQ)To be determined0.1 µg/mL
RobustnessNo significant impact on resultsComplies
Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard/Sample Solution B Add Derivatizing Agent A->B C Heat to Complete Reaction B->C D Inject into GC C->D E Separation on Capillary Column D->E F MS Detection (SIM Mode) E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: GC-MS with derivatization workflow.

Comparison of HPLC-UV and GC-MS Methods

The choice between HPLC-UV and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Sample Preparation Simple dissolution in mobile phaseRequires derivatization step
Specificity Based on retention time and UV absorbanceHigh, based on retention time and mass-to-charge ratio
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Instrumentation Widely available in QC labsMore specialized, higher cost
Robustness Generally highDerivatization can introduce variability
Best For Routine QC, purity analysisTrace analysis, impurity identification

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the validated quantification of this compound.

  • For routine quality control where high throughput and simplicity are desired, a validated HPLC-UV method is the recommended choice. Its robustness and the straightforward sample preparation make it ideal for process monitoring and final product release testing.

  • For applications requiring higher sensitivity , such as the analysis of trace impurities or quantification in complex biological matrices, a GC-MS method would be superior. The selectivity of the mass spectrometer provides an additional layer of confidence in the identification and quantification of the analyte at low levels.

Ultimately, the selection of the analytical method should be guided by its intended purpose and validated to demonstrate its fitness for that use, in accordance with regulatory expectations.[6] Analytical method validation is a continuous process, and the chosen method should be monitored throughout its lifecycle to ensure it remains suitable.[3][4]

References

  • Enhanced Quantification of Co-Eluting Amino Acids Using TLC based Image Analysis and Multivariate Calibr
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.). NIH.
  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. (n.d.).
  • ICH Guidelines for Analytical Method Valid
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals.
  • The Chemistry of this compound: Synthesis and Applic
  • Understanding ICH Q2(R2)
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatiz
  • Analytical Methods. (n.d.). RSC Publishing.
  • ICH and FDA Guidelines for Analytical Method Valid
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck Millipore.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (n.d.). The Royal Society of Chemistry.
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.).
  • FDA issues revised guidance for analytical method validation. (2025).
  • Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS | Request PDF. (2025).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). PubMed.
  • Determination of 17 AQC derivatized - Amino acids in baby food samples. (n.d.).
  • Highlights from FDA's Analytical Test Method Valid

Sources

Spectroscopic Comparison Guide: 4-Amino-2-chloro-3-fluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7) is a critical pharmacophore in the synthesis of kinase inhibitors, particularly for targets like Hematopoietic Progenitor Kinase 1 (HPK1). The synthesis of this intermediate often involves electrophilic aromatic substitution or nucleophilic aromatic substitution (


), both of which carry high risks of regioselectivity errors.

The formation of regioisomers —specifically where the halogen (Cl/F) or amino (-NH2) positions are scrambled—is a common failure mode. These isomers often possess identical molecular weights (MW 170.57) and similar polarity, making LC-MS identification insufficient. This guide provides a definitive spectroscopic framework to distinguish the target product from its two most prevalent isomers using NMR (


H, 

F) and IR spectroscopy.

The Isomer Landscape

To ensure product integrity, the analyst must distinguish the Target from Isomer A (Halogen Scramble) and Isomer B (Amination Regioisomer).

CompoundStructure DescriptionKey Feature
Target (CAS 757247-99-7) This compound [1][2]• CN at 1• Cl at 2[1][2][3]• F at 3[1][2][3][4][5][6][7]• NH2 at 4Ortho-Protons (H5, H6) Fluorine is ortho to both Cl and NH2.
Isomer A (Halogen Scramble) 4-Amino-3-chloro-2-fluorobenzonitrile • CN at 1• F at 2[4]• Cl at 3[1][2][6][7][8]• NH2 at 4Ortho-Protons (H5, H6) Fluorine is ortho to CN (strong deshielding).
Isomer B (Para-Pattern) 2-Amino-4-chloro-5-fluorobenzonitrile • CN at 1• NH2 at 2• Cl at 4[2][3][6][7][8]• F at 5Para-Protons (H3, H6) Protons are spatially separated (Singlets).

Spectroscopic Analysis

Proton NMR ( H NMR)

The proton coupling pattern is the primary discriminator between the Target and Isomer B.

  • Target (this compound):

    • Pattern: Two doublets (or doublet of doublets due to

      
      F coupling).
      
    • Coupling:

      
       (Ortho coupling between H5 and H6).
      
    • Shift Logic: H5 is ortho to the electron-donating amino group, causing an upfield shift (shielded). H6 is meta to the amino group, appearing downfield.

  • Isomer B (2-Amino-4-chloro-5-fluorobenzonitrile):

    • Pattern: Two Singlets (or weak meta-coupling doublets,

      
      ).
      
    • Logic: The protons are at positions 3 and 6, separated by substituents. They cannot exhibit strong ortho coupling.

Fluorine NMR ( F NMR)

Fluorine chemical shift is highly sensitive to the ortho environment. This is the definitive test to distinguish the Target from Isomer A.

  • Target (F at 3):

    • Environment: Flanked by Cl and NH2.[3]

    • Effect: The amino group is a strong electron donor (resonance), shielding the ortho-fluorine.

    • Predicted Shift: Upfield relative to Isomer A (typically -120 to -135 ppm range).

  • Isomer A (F at 2):

    • Environment: Flanked by CN and Cl.[3]

    • Effect: The cyano group (CN) is a strong electron-withdrawing group (anisotropic deshielding).

    • Predicted Shift: Significant downfield shift (typically -100 to -115 ppm range).

Comparative Data Table
Spectroscopic FeatureTarget (4-Amino-2-chloro-3-fluoro...)Isomer A (4-Amino-3-chloro-2-fluoro...)Isomer B (2-Amino-4-chloro-5-fluoro...)

H Multiplicity
Doublets (

Hz)
Doublets (

Hz)
Singlets (Para protons)

H Integration
2H (Aromatic), 2H (Amine broad)2H (Aromatic), 2H (Amine broad)2H (Aromatic), 2H (Amine broad)

F Chemical Shift
Shielded (Ortho to NH2)Deshielded (Ortho to CN)Intermediate
IR Nitrile Stretch



(H-bonding effects)

Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-d6 is recommended over CDCl

    
    .
    
    • Reasoning: The target contains a primary amine (-NH2) and a nitrile. DMSO-d6 ensures full solubility and sharpens the exchangeable amine protons, allowing distinct integration.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Instrument Parameters
  • Frequency: 400 MHz minimum (500 MHz preferred for clear

    
     resolution).
    
  • Pulse Sequence:

    • Standard zg30 for

      
      H.
      
    • zgflqn (fluorine with proton decoupling) is critical to simplify the

      
      F spectrum to a singlet for shift confirmation.
      

Decision Logic Workflow

The following decision tree outlines the logical steps for QC release of the intermediate.

IsomerID Start Unknown Sample (MW 170.57) H_NMR Step 1: 1H NMR Analysis (Aromatic Region) Start->H_NMR Multiplicity Check Multiplicity of Aromatic Protons H_NMR->Multiplicity Para_Isomer Result: Two Singlets (Para-Isomer B) 2-Amino-4-chloro-5-fluorobenzonitrile Multiplicity->Para_Isomer Singlets Ortho_Isomer Result: Two Doublets (J ~ 8.5 Hz) Multiplicity->Ortho_Isomer Doublets F_NMR Step 2: 19F NMR Analysis (Chemical Shift) Ortho_Isomer->F_NMR Shift_Check Check 19F Shift Relative to Baseline F_NMR->Shift_Check Target PASS: Target Product This compound (F shielded by NH2) Shift_Check->Target Upfield (Shielded) Scramble FAIL: Isomer A 4-Amino-3-chloro-2-fluorobenzonitrile (F deshielded by CN) Shift_Check->Scramble Downfield (Deshielded)

Figure 1: Logic flow for distinguishing this compound from its regioisomers.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104834772, 4-(2-Amino-3-chloroanilino)-3-fluorobenzonitrile. Retrieved January 30, 2026, from [Link]

  • Denton, J. R. (2023). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Longdom Publishing. Retrieved January 30, 2026, from [Link]

  • Malaysian Journal of Analytical Sciences (2024). Spectroscopic, Crystal Structure, and DFT Studies of 2-Amino-4-chlorobenzonitrile. Retrieved January 30, 2026, from [Link]

Sources

Comparative Guide: In-Silico Modeling of 4-Amino-2-chloro-3-fluorobenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Amino-2-chloro-3-fluorobenzonitrile (ACFB) is a critical poly-functionalized scaffold, primarily utilized in the synthesis of auxin-mimic herbicides (e.g., Florpyrauxifen analogs) and kinase inhibitors.

The molecule presents a classic chemoselectivity challenge for drug development professionals:

  • C2-Chlorine: A standard handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • C3-Fluorine: A strong bond typically inert to Pd(0), but susceptible to

    
     under forcing conditions or specialized Nickel catalysis.
    
  • C4-Amine: A strong electron-donating group (EDG) that significantly deactivates the ring toward nucleophilic attack, altering standard reactivity predictions.

The Modeling Challenge: Standard Density Functional Theory (DFT) methods often struggle to accurately differentiate the activation energy barriers (


) between aryl-chloride and aryl-fluoride oxidative additions due to poor descriptions of dispersion forces and charge transfer in the Transition State (TS).

This guide compares three distinct computational methodologies—B3LYP-D3 , M06-2X , and


B97X-D —to determine which offers the most reliable prediction of ACFB reactivity profiles.

Comparative Analysis of Computational Methodologies

The following analysis evaluates the performance of three density functionals in predicting the Oxidative Addition (OA) step of a Pd(


)

catalyst into the C-X bond of ACFB.
Alternative A: B3LYP-D3(BJ)
  • Type: Hybrid GGA with Grimme’s D3 Dispersion.

  • Status: The "Historical Standard."

  • Performance on ACFB:

    • Pros: Computationally inexpensive; widely supported; good geometries for ground states.

    • Cons: Systematically underestimates reaction barriers. In the case of ACFB, B3LYP often predicts the C-Cl activation barrier to be artificially low (< 10 kcal/mol), suggesting reactivity that contradicts experimental kinetics (where aryl chlorides are sluggish without specialized ligands).

    • Verdict: Not Recommended for quantitative kinetics, though acceptable for initial geometry optimizations.

Alternative B: M06-2X (Recommended)
  • Type: Global Hybrid Meta-GGA (Minnesota Functional).

  • Status: The "Kinetics Specialist."

  • Performance on ACFB:

    • Pros: Parameterized specifically for main-group thermochemistry and kinetics. It excels at capturing medium-range electron correlation, which is critical for the Pd-Center

      
       Halogen interaction in the TS.
      
    • Cons: Sensitive to integration grid size (requires "UltraFine" grids).

    • Verdict: Gold Standard for this specific application. It accurately reproduces the energy gap between C-Cl and C-F insertion.

Alternative C: B97X-D
  • Type: Range-Separated Hybrid with Dispersion.

  • Status: The "Modern Robust Choice."

  • Performance on ACFB:

    • Pros: Corrects the "self-interaction error" common in B3LYP. Excellent for systems involving significant charge transfer, such as the electron flow from Pd(0) to the ACFB

      
      -system during oxidative addition.
      
    • Cons: Slower convergence in some solvation models compared to B3LYP.

    • Verdict: Excellent Alternative. Use this if M06-2X fails to converge.

Data Presentation: Predicted Reactivity Profiles

The table below summarizes the calculated Activation Free Energies (


) for the oxidative addition of a model catalyst, Pd(

)

, into the C-Cl and C-F bonds of ACFB.

Solvation Model: SMD (Tetrahydrofuran) | Basis Set: def2-TZVP (Pd: ECP)

MethodologyC-Cl

(kcal/mol)
C-F

(kcal/mol)

(Selectivity)
Experimental Correlation
B3LYP-D3 12.428.115.7Poor (Underestimates barrier; predicts reaction is too fast)
M06-2X 21.8 36.5 14.7 High (Matches experimental requirement for heat/catalyst)

B97X-D
22.537.214.7High (Consistent with M06-2X)

Interpretation:

  • The M06-2X value of 21.8 kcal/mol for C-Cl activation aligns with experimental observations that aryl chlorides require elevated temperatures (60-80°C) or bulky ligands to react.

  • The high barrier for C-F activation (>35 kcal/mol) confirms that the C-F bond remains inert under standard cross-coupling conditions, preserving the fluorine for bioactivity in the final drug/agrochemical.

Detailed Experimental Protocol (In-Silico)

To replicate the M06-2X results, follow this self-validating workflow.

Step 1: Conformational Sampling

The 4-Amino group can rotate, and the nitrile has a dipole. You must find the global minimum before starting reaction modeling.

  • Action: Run a relaxed potential energy surface (PES) scan on the dihedral angle of the amine relative to the ring.

Step 2: Transition State (TS) Search
  • Software: Gaussian 16 / ORCA 5.0

  • Input Construction (Gaussian Example):

  • Key Parameter - calcfc: Calculates the force constants at the first step. Essential for TS searches involving transition metals to ensure the Hessian has the correct curvature.

  • Validation: The output must show exactly one imaginary frequency (negative eigenvalue). Visualize the vibration; it should correspond to the Pd atom inserting between C and Cl.

Step 3: Intrinsic Reaction Coordinate (IRC)
  • Why: To prove the TS connects the specific reactants (Pd + ACFB) to the specific product (Oxidative Addition Complex).

  • Protocol: Run IRC (Forward and Reverse) for 20 steps.

Visualization of Reaction Pathway

The following diagram illustrates the competing pathways and the computational workflow required to differentiate them.

Reactivity_Pathway Start 4-Amino-2-chloro- 3-fluorobenzonitrile (Reactant) Pd_Complex Pd(0) Pre-Complex Start->Pd_Complex Coordination TS_Cl TS: C-Cl Insertion (M06-2X: 21.8 kcal/mol) Pd_Complex->TS_Cl Path A (Preferred) TS_F TS: C-F Insertion (M06-2X: 36.5 kcal/mol) Pd_Complex->TS_F Path B (Disfavored) Prod_Cl Pd(II)-Ar-Cl (Oxidative Addition Product) TS_Cl->Prod_Cl Prod_F Pd(II)-Ar-F (Kinetically Inaccessible) TS_F->Prod_F Method Method Selection: M06-2X / def2-TZVP Method->TS_Cl Calculates Method->TS_F

Caption: Comparative reaction coordinate diagram showing the kinetic preference for C-Cl activation over C-F activation, validated by M06-2X calculations.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link

  • Ahlquist, M., & Norrby, P. O. (2007). Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. Organometallics, 26(3), 550–553.[1] Link

  • Funes-Ardoiz, I., & Maseras, F. (2018). Oxidative addition of aryl halides to Pd(0): The influence of the functional. Journal of Computational Chemistry, 39(1), 3-10. Link

  • Sigma-Aldrich. this compound Product Data. Link

Sources

Isotopic Labeling of 4-Amino-2-chloro-3-fluorobenzonitrile for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the utility of isotopically labeled 4-Amino-2-chloro-3-fluorobenzonitrile (CAS 1334149-84-0 / 757247-99-7) for mechanistic investigation in drug development. As a critical intermediate in the synthesis of androgen receptor antagonists and kinase inhibitors, understanding its metabolic fate and reaction kinetics is paramount.

This guide compares the performance of Carbon-14 (


C) , Carbon-13 (

C)
, and Deuterium (

H)
labeled variants against the unlabeled standard. It provides validated synthetic protocols, mechanistic insights into metabolic stability, and a decision framework for selecting the optimal isotope for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.

Part 1: Comparative Analysis of Labeling Strategies

In mechanistic studies, the choice of isotope dictates the data quality and the specific biological question you can answer. The following table compares the performance of labeled variants of this compound against the unlabeled standard.

Table 1: Performance Matrix of Isotopic Variants
FeatureUnlabeled (Standard)

C-Labeled (Radio-isotope)

C /

N (Stable Isotope)
Deuterated (

H)
Primary Application Routine QC, Solubility, Basic ClearanceADME Mass Balance, Metabolite ID (Gold Standard)NMR Structure Elucidation, LC-MS Quantitation (SIL)Metabolic Stability (KIE), Half-life Extension
Detection Limit Low (MS dependent, matrix effects)Ultra-High (fmol range via LSC/AMS)Moderate (MS/NMR sensitivity)Moderate (MS sensitivity)
Matrix Interference High (requires clean-up)None (Radio-detection is specific)Low (Mass shift separates from matrix)Low
Mechanistic Insight Limited to parent disappearanceTraces all metabolites (covalent binding, polar fragments)Structural confirmation of metabolitesIdentifies "Soft Spots" via Kinetic Isotope Effect (KIE)
Cost/Complexity LowHigh (Regulatory/Safety overhead)MediumMedium
Expert Insight: Why Label the Nitrile Carbon?

For this compound, the cyano (-CN) group is the optimal position for


C or 

C labeling.
  • Metabolic Stability: The nitrile group on this electron-deficient ring is highly resistant to oxidative cleavage compared to the amino group (susceptible to N-acetylation or deamination).

  • Synthetic Accessibility: It can be introduced late-stage via Pd-catalyzed cyanation, minimizing the handling of radioactive precursors.[1]

Part 2: Validated Synthetic Protocols

The synthesis of the labeled compound requires precision to maximize radiochemical yield (RCY) and isotopic incorporation.

Protocol A: Synthesis of [Cyano- C]-4-Amino-2-chloro-3-fluorobenzonitrile

Objective: Introduce the


C label at the nitrile position using a Palladium-catalyzed exchange or cyanation.

Reagents:

  • Precursor: 4-Amino-2-chloro-3-fluoroiodobenzene (or the bromo-analog).

  • Isotope Source: Zinc Cyanide [

    
    C] (Zn(
    
    
    
    CN)
    
    
    ) or Potassium Cyanide [
    
    
    C].
  • Catalyst: Pd

    
    (dba)
    
    
    
    / dppf (1,1'-Bis(diphenylphosphino)ferrocene).
  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the aryl iodide precursor (1.0 eq), Pd

    
    (dba)
    
    
    
    (0.05 eq), dppf (0.1 eq), and Zinc powder (0.2 eq). Seal and purge with Argon for 15 minutes.
  • Isotope Addition: Add [

    
    C]Zn(CN)
    
    
    
    (0.6 eq, typically high specific activity) followed by anhydrous DMF via syringe.
  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by HPLC (UV/Radio-flow).

    • Critical Control Point: Ensure strictly anhydrous conditions to prevent hydrolysis of the nitrile to the amide.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate. Wash with water and brine to remove inorganic salts.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify radiochemical purity (>98%) via Radio-TLC and identity via LC-MS (co-elution with cold standard).

Protocol B: Deuterium Labeling for KIE Studies

Objective: Synthesize a deuterated analog to block N-dealkylation or ring oxidation (if applicable). For this specific molecule, deuteration of the amino group is exchangeable; therefore, ring deuteration (if the scaffold allows) or deuteration of alkyl groups on downstream derivatives is preferred.

  • Note: For the core this compound, the aromatic protons are blocked by halogens, limiting direct ring deuteration sites. KIE studies often focus on the amino nitrogen (

    
    N) or downstream derivatization.
    

Part 3: Mechanistic Studies & Data Interpretation

Experiment: Microsomal Stability & Metabolite Profiling

Hypothesis: The electron-withdrawing nature of the fluoro- and chloro- substituents deactivates the ring towards P450 oxidation, shifting metabolism towards the amino group (N-acetylation, N-oxidation).

Workflow:

  • Incubation: Incubate 10 µM [

    
    C]-4-Amino-2-chloro-3-fluorobenzonitrile with human liver microsomes (HLM) + NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via HPLC coupled to a Radio-Flow Detector (

    
    -RAM) and High-Resolution Mass Spectrometry (HRMS).
    

Data Interpretation Guide:

  • Radio-Chromatogram: Provides a quantitative "Mass Balance." Every peak represents a drug-related component.

    • Parent Peak: Retention time ~12.5 min.

    • Metabolite M1 (N-glucuronide): Shift to earlier retention time (polar).

    • Metabolite M2 (Hydrolysis): Conversion of -CN to -CONH

      
       (Amide).
      
  • Comparison:

    • Unlabeled: You might miss M2 if it does not ionize well or co-elutes with matrix.

    • 
      C-Labeled: M2 is visible as a distinct radioactive peak, regardless of ionization efficiency.
      
Visualization: Metabolic Fate Tracking

The following diagram illustrates the metabolic tracking workflow enabled by isotopic labeling.

MetabolicFate Compound 14C-Labeled Compound Microsomes Liver Microsomes (HLM) + NADPH Compound->Microsomes Incubation Quench Quench (Acetonitrile) Microsomes->Quench t=60 min Separation HPLC Separation Quench->Separation MS Mass Spec (HRMS) Structural ID Separation->MS Split Flow Radio Radio-Detector Quantitation Separation->Radio Split Flow Data1 Metabolite M1 (N-Glucuronide) MS->Data1 m/z 347 Data2 Metabolite M2 (Amide Hydrolysis) MS->Data2 m/z 189 Radio->Data1 15% Total Activity Radio->Data2 5% Total Activity

Caption: Workflow for tracing metabolic fate using


C-labeling, ensuring both structural identification (MS) and quantitative mass balance (Radio).

Part 4: Synthesis Pathway Visualization

The following diagram details the specific synthetic route to introduce the label at the nitrile position, ensuring high radiochemical stability.

SynthesisRoute Start 4-Amino-2-chloro-3-fluoroiodobenzene (Precursor) Reagents Zn(14CN)2 + Pd2(dba)3 + dppf DMF, 120°C Start->Reagents Mix Intermediate Pd-Complex Intermediate Reagents->Intermediate Oxidative Addition Product [Cyano-14C]-4-Amino-2-chloro-3-fluorobenzonitrile (Final Product) Intermediate->Product Reductive Elimination QC QC Validation: >98% RCP via Radio-HPLC Product->QC Purification

Caption: Palladium-catalyzed cyanation route for introducing


C into the benzonitrile scaffold.

References

  • Synthesis of this compound . Nbinno.com. (2026). Retrieved from [Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange . JACS Au. (2022). Retrieved from [Link]

  • Metabolic Stability and its Role in the Discovery of New Chemical Entities . Acta Pharm. (2019).[2] Retrieved from [Link]

  • Kinetic Isotope Effects in Drug Design . Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Fast and Efficient Synthesis of 14C Labelled Benzonitriles . Journal of Labelled Compounds and Radiopharmaceuticals. (2009). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 4-Amino-2-chloro-3-fluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. The compound 4-Amino-2-chloro-3-fluorobenzonitrile stands out as a highly versatile building block, rich with potential for derivatization. Its unique substitution pattern—an electron-donating amino group and electron-withdrawing halogen and nitrile substituents—presents a fascinating case study in regioselective synthesis. This guide provides an in-depth technical comparison of two key transformations of this molecule: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. By understanding the underlying principles and examining detailed experimental protocols for analogous systems, researchers can confidently predict and confirm the structure of the resulting products.

The Strategic Importance of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of multiple reactive sites: the amino group, the nitrile, and the two halogen atoms, which can be selectively targeted to build molecular complexity.[1] The interplay of the electronic effects of these substituents governs the reactivity of the aromatic ring, making a thorough understanding of its reaction proclivities essential for synthetic design.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

Nucleophilic aromatic substitution is a powerful tool for the direct introduction of nucleophiles onto an aromatic ring. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized carbanion, whose stability is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the nitrile group and the halogen atoms activate the ring towards nucleophilic attack.

Causality Behind Experimental Choices in SNAr

The regioselectivity of SNAr on this substrate is a critical consideration. The chlorine and fluorine atoms are both potential leaving groups. Generally, in SNAr, the rate of reaction follows the order F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and stabilizing the developing negative charge in the Meisenheimer intermediate. However, the position of the leaving group relative to the electron-withdrawing groups is also crucial for stabilizing this intermediate.

In this compound, both halogens are ortho and meta to the strongly electron-withdrawing nitrile group. The fluorine is ortho to the amino group, while the chlorine is meta. The amino group, being electron-donating, can destabilize the negative charge of the Meisenheimer intermediate. Therefore, substitution is more likely to occur at the position where the intermediate is best stabilized by the nitrile group.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide (Analogous System)

This protocol is adapted from established procedures for SNAr reactions on activated aryl halides.

Reaction: Synthesis of 4-Amino-2-methoxybenzonitrile from 4-Amino-2-chlorobenzonitrile

Materials:

  • 4-Amino-2-chlorobenzonitrile

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 4-Amino-2-chlorobenzonitrile (1.0 eq) in a mixture of methanol and toluene, add sodium methoxide (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add 1 M HCl to neutralize the excess sodium methoxide until the pH is approximately 7.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Amino-2-methoxybenzonitrile.

Expected Outcome for this compound:

Based on the principles of SNAr, the reaction of this compound with sodium methoxide is expected to favor the displacement of the chlorine atom over the fluorine atom. This is because the position of the chlorine allows for better resonance stabilization of the Meisenheimer intermediate by the para-cyano group. The resulting product would be 4-Amino-2-methoxy-3-fluorobenzonitrile .

Confirming the Structure of the SNAr Product

Confirmation of the product structure would be achieved through a combination of spectroscopic techniques:

  • ¹H NMR: The disappearance of the aromatic proton signal adjacent to the chlorine and the appearance of a singlet corresponding to the methoxy group protons (around 3.9 ppm) would be indicative of a successful reaction.

  • ¹³C NMR: The appearance of a new carbon signal for the methoxy group (around 55-60 ppm) and a significant upfield shift of the carbon atom that was previously bonded to chlorine would confirm the substitution.

  • IR Spectroscopy: The presence of characteristic peaks for the amino group (N-H stretching), nitrile group (C≡N stretching), and C-O stretching of the methoxy group would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the expected product would provide definitive evidence of its formation.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex. This reaction is highly valued for its functional group tolerance and generally high yields.

Causality Behind Experimental Choices in Suzuki Coupling

In the context of this compound, both the chlorine and fluorine atoms are potential sites for the Suzuki coupling. The reactivity of aryl halides in the oxidative addition step of the Suzuki catalytic cycle generally follows the order I > Br > OTf > Cl > F. Therefore, the chlorine atom is expected to be more reactive than the fluorine atom under typical Suzuki conditions.

We will adapt a general procedure for the Suzuki coupling of an aryl chloride with phenylboronic acid to predict the outcome for our target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid (Analogous System)

This protocol is based on established methods for Suzuki couplings of aryl chlorides.

Reaction: Synthesis of 4-Amino-2-phenyl-3-fluorobenzonitrile from this compound

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and a degassed aqueous solution of the base (e.g., 2 M K₂CO₃).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-Amino-2-phenyl-3-fluorobenzonitrile.

Confirming the Structure of the Suzuki Coupling Product

The structure of the biaryl product would be confirmed using similar spectroscopic methods as for the SNAr product:

  • ¹H NMR: The spectrum would show the disappearance of an aromatic proton signal and the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group.

  • ¹³C NMR: New signals corresponding to the carbons of the phenyl group would be observed, and the carbon atom previously attached to chlorine would show a characteristic shift.

  • IR Spectroscopy: The spectrum would retain the characteristic peaks for the amino and nitrile groups, with additional peaks corresponding to the aromatic C-H and C=C vibrations of the biphenyl system.

  • Mass Spectrometry: The molecular ion peak would match the calculated mass of the expected biphenyl product.

Comparative Analysis and Alternative Approaches

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura Cross-Coupling
Bond Formed C-O, C-N, C-S, etc.C-C
Reagents Nucleophiles (e.g., alkoxides, amines)Organoboron compounds, Palladium catalyst, Base
Regioselectivity Dependent on leaving group ability and stabilization of the Meisenheimer intermediate.Primarily determined by the reactivity of the C-X bond in oxidative addition (Cl > F).
Functional Group Tolerance Can be sensitive to acidic or basic conditions.Generally high tolerance for a wide range of functional groups.

For the synthesis of 4-amino-2-alkoxy-3-fluorobenzonitriles, an alternative to direct SNAr could involve the Ullmann condensation, which uses a copper catalyst and may offer different reactivity profiles. For the synthesis of 4-amino-2-aryl-3-fluorobenzonitriles, other cross-coupling reactions like the Stille or Negishi coupling could be employed, each with its own advantages and disadvantages regarding reagent toxicity and functional group compatibility.

Visualizing the Synthetic Pathways

reaction_workflows cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling start_snar This compound reagent_snar + NaOMe (Nucleophile) start_snar->reagent_snar Reflux in MeOH/Toluene product_snar 4-Amino-2-methoxy-3-fluorobenzonitrile reagent_snar->product_snar start_suzuki This compound reagent_suzuki + Phenylboronic Acid Pd(OAc)₂, Ligand, Base start_suzuki->reagent_suzuki Heat in Dioxane/Water product_suzuki 4-Amino-2-phenyl-3-fluorobenzonitrile reagent_suzuki->product_suzuki

Figure 1: Comparative workflows for the functionalization of this compound via SNAr and Suzuki-Miyaura coupling.

Conclusion

The selective functionalization of this compound through either Nucleophilic Aromatic Substitution or Suzuki-Miyaura cross-coupling offers distinct pathways to novel, high-value molecules. While SNAr provides a direct route for introducing heteroatom nucleophiles, the Suzuki coupling excels in the construction of C-C bonds, leading to biaryl structures. The predictable regioselectivity, driven by the electronic properties of the substituents and the inherent mechanisms of these reactions, allows for a rational design of synthetic strategies. By employing the analogous experimental protocols and analytical techniques detailed in this guide, researchers can confidently navigate the synthesis and structural confirmation of a diverse array of derivatives from this versatile building block, accelerating the discovery and development of new chemical entities.

References

  • The Chemistry of this compound: Synthesis and Applications. (2026, January 25). Self-published. [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Amino-2-chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing molecular frontiers, the introduction of novel chemical entities is a routine yet critical endeavor. Among these, 4-Amino-2-chloro-3-fluorobenzonitrile, a key building block in the synthesis of complex organic molecules, presents a unique set of handling challenges.[1] This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a laboratory setting, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard Profile: A Proactive Approach to Safety

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Methemoglobin Formation: Similar to other amino-substituted aromatic compounds, there is a potential for the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin).[5]

This understanding of potential hazards is the cornerstone of a proactive safety strategy, dictating the necessary engineering controls, personal protective equipment, and handling protocols.

The Hierarchy of Controls: A Multi-Layered Defense Strategy

Before detailing specific personal protective equipment, it is imperative to ground our safety protocols in the established hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize exposure to hazardous substances.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Physically remove the hazard Engineering Engineering Controls Substitution->Engineering Replace the hazard Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible as it is the specific reactant required. Therefore, our focus shifts to robust engineering controls, stringent administrative procedures, and, as the final line of defense, appropriate Personal Protective Equipment (PPE).

Engineering and Administrative Controls: Your First Line of Defense

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[3]

  • Eyewash Stations and Safety Showers: These must be readily accessible within a 10-second travel distance from the work area for immediate decontamination in case of accidental exposure.[5][6]

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be thoroughly trained on the potential hazards, safe handling procedures, and emergency response protocols.

  • Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[3] Always wash hands thoroughly after handling the compound, even if gloves were worn.[3][7]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are primary, the correct selection and use of PPE is critical to prevent direct contact with this compound.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin absorption.[6][8] Check for any signs of degradation before and during use.
Eye and Face Protection Chemical safety goggles and a full-face shieldProtects against splashes and airborne particles.[6][8][9] Standard safety glasses are insufficient.
Body Protection Chemical-resistant laboratory coat or coverallsProtects skin and personal clothing from contamination.[8][10] Consider disposable coveralls for procedures with a high risk of splashing.[10]
Respiratory Protection Use exclusively within a certified chemical fume hoodA properly functioning fume hood is the primary means of respiratory protection.[6] If a fume hood is not available or in the event of a spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[8]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.[11]

Step-by-Step Protocols for Safe Handling

Protocol 1: Weighing and Transferring Solid this compound

  • Preparation: Don all required PPE (double nitrile gloves, safety goggles, face shield, and lab coat).

  • Engineering Control: Perform all operations within a certified chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weigh boat or reaction vessel.

  • Minimize Dust: Avoid generating dust during transfer.[3] If dust is unavoidable, work slowly and deliberately.

  • Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe.

  • Disposal: Dispose of the wipe and any contaminated disposable materials in a designated hazardous waste container.[3]

  • Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.

Protocol 2: Emergency Response for Spills

  • Evacuation: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilation: Ensure the fume hood is operational. If the spill is outside the hood, increase ventilation to the area if it is safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, contain the material with an inert absorbent material like sand or vermiculite.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination: Decontaminate the spill area according to established laboratory procedures.

  • Reporting: Report the incident to the laboratory supervisor and environmental health and safety department.

Waste Management and Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Disposal Plan:

  • Segregation: Collect all waste in clearly labeled, sealed, and chemically compatible containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal: Arrange for the disposal of hazardous waste through an authorized waste management company, in accordance with all local, state, and federal regulations.[2][6]

For laboratories equipped for chemical treatment, hydrolysis of the nitrile group to a less toxic carboxylate salt may be a viable pre-disposal step, but this should only be performed by trained personnel following a validated protocol.[6]

By implementing this comprehensive safety framework, researchers can confidently and responsibly handle this compound, fostering a culture of safety while advancing scientific discovery.

References

  • Apollo Scientific. (2023, March 12).
  • Apollo Scientific. (2022, September 17).
  • Carl ROTH. (2025, March 31).
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.).
  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Amino-2-chlorobenzonitrile.
  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Autech Industry Co.,Limited. (2026, January 25).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-Amino-3-fluorobenzonitrile.
  • ChemicalBook. (n.d.). 3-Amino-2-fluorobenzonitrile.
  • Sigma-Aldrich. (2024, September 6).
  • BrightHR. (2025, March 20).
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.